Salicyluric Acid
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
2-[(2-hydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c11-7-4-2-1-3-6(7)9(14)10-5-8(12)13/h1-4,11H,5H2,(H,10,14)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONJSZLXSECQROL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCC(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197592 | |
| Record name | Salicylurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Salicyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
487-54-7 | |
| Record name | Salicyluric acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=487-54-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salicylurate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000487547 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salicyluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524135 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicyluric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87566 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Salicylurate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70197592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-hydroxyhippuric acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.965 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-SALICYLOYLGLYCINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BR3P7J05U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Salicyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
168 °C | |
| Record name | Salicyluric acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000840 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Salicyluric Acid from Salicylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylic (B10762653) acid, the primary active metabolite of aspirin, undergoes extensive metabolism in the body, with the major pathway being conjugation with the amino acid glycine (B1666218) to form salicyluric acid. This biotransformation is a critical determinant of salicylate (B1505791) pharmacokinetics and detoxification. The process is a two-step, capacity-limited enzymatic reaction occurring primarily within the mitochondria of hepatocytes. Understanding this pathway is crucial for drug development, particularly in the context of drug-drug interactions, metabolic saturation, and inter-individual variability in drug response. This guide provides a detailed overview of the biochemical synthesis of this compound, presents relevant quantitative data, and outlines key experimental protocols for its investigation.
The Biochemical Pathway of this compound Synthesis
The conjugation of salicylic acid with glycine is the primary route of its metabolism, accounting for the elimination of up to 75% of a therapeutic dose.[1] This pathway is analogous to the detoxification of benzoic acid, which is conjugated with glycine to form hippuric acid.[2] The synthesis of this compound is not a direct condensation but a two-step enzymatic process that takes place within the mitochondrial matrix.[3][4][5]
Step 1: Activation of Salicylic Acid
The first and rate-limiting step is the activation of the salicylic acid carboxyl group. Salicylic acid reacts with adenosine (B11128) triphosphate (ATP) and coenzyme A (CoA) to form a high-energy thioester intermediate, salicyl-CoA. This reaction is catalyzed by a mitochondrial enzyme from the acyl-CoA synthetase medium-chain family, specifically the xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B).[3][6][7] This enzyme activates a variety of xenobiotic carboxylic acids and medium-chain fatty acids, preparing them for further metabolism.[6]
Step 2: Conjugation with Glycine
The activated salicyl-CoA intermediate then serves as a substrate for the second enzyme, glycine N-acyltransferase (GLYAT).[3][6] This enzyme catalyzes the transfer of the salicyl group from salicyl-CoA to the amino group of glycine, forming this compound and regenerating free coenzyme A.[7] this compound is more water-soluble than its parent compound and is efficiently eliminated from the body via renal excretion.[2][8]
Quantitative Analysis of Salicylate Metabolism
The enzymatic pathway for this compound formation is saturable and follows Michaelis-Menten kinetics.[9] At low or therapeutic doses of aspirin, this pathway is highly efficient. However, at higher doses, the enzymatic capacity can be exceeded. This saturation leads to a shift from first-order to zero-order kinetics, resulting in a disproportionate increase in plasma salicylate concentrations and a significantly longer elimination half-life.[1] This is a key consideration in salicylate toxicity.
| Parameter | Value | Species | Notes | Reference |
| Metabolite Distribution | ||||
| This compound (SUA) | 68.7% - 75% | Human | Percentage of total salicylate excreted in urine.[1][8] | [1][8] |
| Salicylic Acid (SA) | ~10% | Human | Percentage of free salicylic acid excreted in urine.[1] | [1] |
| Salicyl Phenolic Glucuronide | ~10% | Human | Percentage of metabolite excreted in urine.[1] | [1] |
| Acyl Glucuronides | ~5% | Human | Percentage of metabolite excreted in urine.[1] | [1] |
| Gentisic Acid (GA) | < 1% | Human | An oxidation product.[1] | [1] |
| Kinetic Constants | ||||
| Vm (Overall SA to SUA conversion) | 43.4 ± 10.1 mg SA/hr | Human | Maximum rate of formation. | [9] |
| Km (Overall SA to SUA conversion) | 14.3 ± 3.4 mg SA/L plasma | Human | Michaelis constant for the overall reaction. | [9] |
| GLYAT Enzyme Kinetics | (Using Benzoyl-CoA as substrate) | |||
| s0.5,benz (for 156Asn > Ser variant) | 96.6 µM | Human (recombinant) | Substrate concentration at half-maximal velocity. | [3] |
| kcat (for 156Asn > Ser,199Arg > Cys variant) | 9.8% of reference | Human (recombinant) | Demonstrates impact of genetic variants on activity. | [3] |
Table 1: Quantitative Data on Salicylic Acid Metabolism and this compound Formation.
Experimental Protocols
Investigating the synthesis of this compound requires robust methodologies for isolating the relevant subcellular fractions, assaying enzymatic activity, and quantifying the metabolites.
Isolation of Liver Mitochondria
Since the synthesis pathway is localized to the mitochondria, isolation of this organelle from liver tissue (the primary site of metabolism) is a prerequisite for in vitro studies. The following is a generalized protocol based on differential centrifugation.[10][11][12]
Protocol Steps:
-
Tissue Preparation: Euthanize a rat or mouse according to approved institutional protocols. Immediately excise the liver and place it in ice-cold isolation buffer (e.g., 225 mM Mannitol, 75 mM Sucrose, 0.1 mM EGTA, 10 mM HEPES-KOH, pH 7.4).[13]
-
Homogenization: Mince the liver finely with scissors, wash several times with buffer to remove blood, and homogenize in 5 volumes of fresh buffer using a Dounce or Potter-Elvehjem homogenizer with a Teflon pestle.[10][12] Perform 8-10 slow passes to ensure cell disruption while minimizing organelle damage.
-
Differential Centrifugation:
-
Transfer the homogenate to centrifuge tubes and perform a low-speed centrifugation at 600-700 x g for 10 minutes at 4°C to pellet nuclei, intact cells, and debris.[11][13]
-
Carefully transfer the supernatant to a new set of pre-chilled tubes. Centrifuge at a higher speed, 10,000-15,000 x g, for 10-15 minutes at 4°C to pellet the mitochondria.[10][13]
-
Discard the supernatant, which contains the cytosolic fraction.
-
-
Washing: Resuspend the mitochondrial pellet gently in fresh, ice-cold isolation buffer and repeat the high-speed centrifugation step. This wash step is crucial for removing contaminating microsomes and cytosolic proteins.[10]
-
Final Preparation: Discard the final supernatant and resuspend the purified mitochondrial pellet in a minimal volume of the desired buffer for subsequent experiments. Determine the protein concentration using a standard method like the BCA assay.
Enzyme Activity Assay (Glycine N-acyltransferase)
The activity of GLYAT can be measured by monitoring the formation of this compound or the consumption of substrates. A common method involves measuring the release of free Coenzyme A using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB), which reacts with the thiol group of CoA to produce a yellow-colored compound detectable at 412 nm.[3]
Materials:
-
Isolated mitochondria or purified recombinant GLYAT
-
Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Salicyl-CoA (substrate 1; must be synthesized or purchased)
-
Glycine (substrate 2)
-
DTNB solution
-
Spectrophotometer capable of reading at 412 nm
Procedure:
-
Prepare a reaction mixture in a microplate or cuvette containing reaction buffer, a saturating concentration of glycine (e.g., 10-20 mM), and DTNB.[3][14]
-
Add the mitochondrial preparation or purified enzyme and pre-incubate at 37°C for 5 minutes.
-
Initiate the reaction by adding salicyl-CoA to the desired final concentration.
-
Immediately monitor the increase in absorbance at 412 nm over time.
-
Calculate the initial reaction velocity from the linear portion of the curve. The rate of CoA release is directly proportional to the rate of this compound formation.
-
For kinetic analysis, repeat the assay with varying concentrations of one substrate while keeping the other constant.
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is the standard method for the simultaneous quantification of salicylic acid and its metabolites, including this compound, in biological fluids like plasma and urine.[1][8][15]
General Protocol:
-
Sample Preparation: To 200 µL of plasma or urine, add an internal standard. Precipitate proteins by adding 400 µL of ice-cold acetonitrile. Vortex vigorously and then centrifuge at high speed (e.g., 10,000 x g for 10 min) to pellet the proteins.[1]
-
Injection: Carefully transfer the supernatant to an HPLC vial and inject an aliquot (e.g., 20-50 µL) into the HPLC system.
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column (e.g., Spherisorb ODS-2, 5 µm particle size) is commonly used.[15]
-
Mobile Phase: A typical mobile phase is a mixture of an organic solvent and an acidified aqueous buffer, such as methanol:water:acetic acid.[15] A gradient elution may be used to improve the separation of all metabolites.[8]
-
Flow Rate: A standard flow rate is 1.0 mL/min.[2]
-
-
Detection: Monitor the column eluent with a UV detector. Salicylates have strong absorbance in the UV range; wavelengths of 237 nm or 295 nm are often used.[2][15]
-
Quantification: Identify and quantify the peaks for salicylic acid and this compound by comparing their retention times and peak areas to those of known standards run under the same conditions.
Chemical Synthesis of this compound Standard
A pure standard of this compound is required for accurate quantification in analytical methods. It can be synthesized in the lab via the Schotten-Baumann reaction.[16]
Procedure:
-
Dissolve 5 g of glycine in 50 mL of 10% aqueous sodium hydroxide (B78521) (NaOH) solution in a flask.
-
While stirring the glycine solution at room temperature, slowly add salicyloyl chloride.
-
Continue stirring the resulting mixture overnight to allow the reaction to go to completion.
-
Acidify the reaction mixture by dropwise addition of concentrated hydrochloric acid (HCl) until the solution is acidic and a precipitate forms.
-
Collect the crude solid product by vacuum filtration.
-
Purify the product by recrystallization to yield pure this compound. The identity and purity can be confirmed by melting point determination, NMR, and IR spectroscopy.[16]
Conclusion
The synthesis of this compound is the principal metabolic pathway for salicylic acid, involving a two-step enzymatic process within the liver mitochondria. The capacity-limited nature of this pathway is a critical factor in the clinical pharmacokinetics and potential toxicity of salicylates. For professionals in drug development and research, a thorough understanding of this pathway and the experimental methods used to study it is essential for evaluating new chemical entities, predicting drug-drug interactions, and understanding sources of variability in patient response. The protocols outlined in this guide provide a foundation for the in vitro and analytical investigation of this vital detoxification route.
References
- 1. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACSM2B - Wikipedia [en.wikipedia.org]
- 6. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conjugation of salicylate with glycine | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. Isolation of mitochondria from cells and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Isolating mitochondria from liver tissue [ruf.rice.edu]
- 13. Preparation of Mitochondria from Mouse Liver: R&D Systems [rndsystems.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of salicylic acid by HPLC in plasma and saliva from children with juvenile chronic arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound synthesis - chemicalbook [chemicalbook.com]
The Biological Formation of Salicyluric Acid in Humans: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid in humans, formed through a crucial Phase II biotransformation pathway involving glycine (B1666218) conjugation. This process, central to the detoxification and elimination of salicylates, is a two-step enzymatic reaction occurring predominantly in the liver mitochondria. Understanding the intricacies of this pathway, including its enzymatic kinetics, regulation, and potential for drug-drug interactions, is vital for drug development and clinical pharmacology. This technical guide provides an in-depth overview of the biological formation of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of the key molecular processes.
Introduction
Salicylic acid, the primary active metabolite of aspirin (B1665792) and a widely used therapeutic agent, undergoes extensive metabolism in the human body to facilitate its excretion. The major metabolic route is conjugation with the amino acid glycine to form this compound.[1] This biotransformation accounts for a significant portion of salicylate (B1505791) elimination and follows Michaelis-Menten kinetics, indicating that the pathway can become saturated at higher doses of salicylates.[2] The formation of this compound is a two-step enzymatic process catalyzed by two key mitochondrial enzymes: a xenobiotic/medium-chain fatty acid:CoA ligase and a glycine N-acyltransferase.[3][4] This guide will delve into the molecular mechanisms, quantitative aspects, and experimental methodologies related to this important metabolic pathway.
The Biosynthetic Pathway of this compound
The formation of this compound from salicylic acid is a two-step enzymatic process that occurs within the mitochondrial matrix of liver and kidney cells.[5][6]
Step 1: Activation of Salicylic Acid
The first step involves the activation of salicylic acid to a high-energy thioester intermediate, salicyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase, with ACSM2B being a key enzyme in this process.[7][8] The reaction requires ATP and Coenzyme A (CoA).[4]
Step 2: Glycine Conjugation
In the second step, the salicyl group is transferred from salicyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), resulting in the formation of this compound and the release of Coenzyme A.[3][4]
Below is a diagram illustrating the biosynthetic pathway of this compound.
Quantitative Data on this compound Formation
The glycine conjugation of salicylic acid is a saturable process, and its kinetics are crucial for understanding the pharmacokinetics of salicylates.
Enzyme Kinetics
The formation of this compound from salicylic acid follows Michaelis-Menten kinetics. The key kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), determine the rate of this metabolic reaction.
| Parameter | Value | Species | Source |
| Overall Conversion (Salicylic Acid to this compound) | |||
| Vmax | 43.4 ± 10.1 mg SA/hr | Human | [9] |
| Km | 14.3 ± 3.4 mg SA/L plasma | Human | [9] |
| Kmf (unbound SA) | 0.75 ± 0.15 mg unbound SA/L plasma | Human | [9] |
| GLYAT (Glycine N-acyltransferase) | |||
| Km (Benzoyl-CoA) | 96.6 µM (for 156Asn > Ser variant) | Human (recombinant) | [10][11] |
| Km (Glycine) | Varies (0.5 to 2.9 M with different acyl-CoAs) | Human (liver) | [12] |
| Substrate Preference | Benzoyl-CoA > Salicyl-CoA > Isovaleryl-CoA | Human (recombinant) | [10][13][14] |
Regulation of this compound Formation
The enzymatic pathway for this compound formation is subject to regulation at the transcriptional and post-translational levels, which can influence an individual's capacity to metabolize salicylates.
Transcriptional Regulation
The expression of the enzymes involved in glycine conjugation is regulated by nuclear receptors that act as xenobiotic sensors.
-
Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR): These nuclear receptors are known to regulate the expression of a wide range of drug-metabolizing enzymes, including Phase II conjugation enzymes.[2][15] They can be activated by various xenobiotics, leading to the induction of genes involved in their metabolism and elimination.
-
Hepatocyte Nuclear Factor 4α (HNF4α): HNF4α is a master regulator of liver-specific gene expression and is known to be involved in the regulation of genes related to drug metabolism.[13][16] While direct regulation of ACSM2B and GLYAT by HNF4α is still under investigation, its broad role in hepatic metabolism suggests a potential influence.
Post-Translational Modification
Post-translational modifications of the enzymes can also modulate their activity. For instance, lysine (B10760008) acetylation has been shown to regulate the activity of a human glycine N-acyltransferase-like 2 (hGLYATL2) protein, suggesting that similar mechanisms may apply to GLYAT.[17]
Below is a diagram illustrating the potential regulatory influences on the glycine conjugation pathway.
Experimental Protocols
Accurate measurement of the components of the this compound formation pathway is essential for research and drug development.
In Vitro Assay for this compound Formation in Human Liver S9 Fraction
This protocol provides a general framework for measuring the formation of this compound from salicylic acid using human liver S9 fractions, which contain both microsomal and cytosolic enzymes.[17]
Materials:
-
Human liver S9 fraction
-
Salicylic acid
-
Glycine
-
ATP
-
Coenzyme A
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for reaction termination)
-
Internal standard (e.g., o-methoxybenzoic acid)
-
HPLC system with UV or MS detector
Procedure:
-
Prepare Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing potassium phosphate buffer, MgCl₂, glycine, ATP, and Coenzyme A.
-
Pre-incubation: Pre-incubate the mixture with the human liver S9 fraction at 37°C for a few minutes to allow the system to equilibrate.
-
Initiate Reaction: Add salicylic acid to the mixture to start the reaction. The final concentration of salicylic acid should be varied to determine kinetic parameters.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 45 minutes).
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold acetonitrile containing the internal standard.
-
Centrifugation: Centrifuge the mixture to precipitate proteins.
-
Analysis: Analyze the supernatant for the presence of this compound and remaining salicylic acid using a validated HPLC method.
HPLC Method for Quantification of Salicylic Acid and this compound
High-performance liquid chromatography (HPLC) is a widely used technique for the simultaneous quantification of salicylic acid and its metabolites.[15][17]
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm)
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[13]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detection at a wavelength of approximately 230 nm or 298 nm. Mass spectrometry can also be used for higher sensitivity and specificity.
-
Injection Volume: 20 µL
Sample Preparation:
-
Plasma/Serum: Protein precipitation with acetonitrile or another suitable organic solvent is a common first step.
-
Urine: Dilution with the mobile phase may be sufficient, although solid-phase extraction can be used for cleaner samples.
Below is a diagram representing a typical experimental workflow for studying this compound formation.
Drug-Drug Interactions
The glycine conjugation pathway is susceptible to competitive inhibition by other drugs or xenobiotics that are also substrates for ACSM2B or GLYAT. For example, benzoic acid, another substrate for this pathway, can competitively inhibit the glycine conjugation of salicylic acid.[18][19] Such interactions can lead to decreased clearance of salicylates and potentially increase the risk of toxicity.
Conclusion
The formation of this compound is a fundamental pathway in the metabolism of salicylic acid in humans. This two-step enzymatic process, catalyzed by ACSM2B and GLYAT in the mitochondria, is a saturable process that can be influenced by genetic factors, co-substrate availability, and the presence of other xenobiotics. A thorough understanding of this pathway, including its kinetics and regulation, is essential for the safe and effective use of salicylate-containing drugs and for the development of new chemical entities that may interact with this metabolic route. Further research is needed to fully elucidate the specific kinetic parameters of the human enzymes involved and the detailed signaling pathways that regulate their expression and activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Role of CAR and PXR in Xenobiotic Sensing and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. genecards.org [genecards.org]
- 4. Functional characterization of HNF4A gene variants identify promoter and cell line specific transactivation effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ACSM2B - Wikipedia [en.wikipedia.org]
- 6. Designation of enzyme activity of glycine-N-acyltransferase family genes and depression of glycine-N-acyltransferase in human hepatocellular carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Molecular Cloning and Characterization of a Novel Human Glycine-N-acyltransferase Gene GLYATL1, Which Activates Transcriptional Activity of HSE Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theochem.mercer.edu [theochem.mercer.edu]
- 12. researchgate.net [researchgate.net]
- 13. Crosstalk of HNF4α with extracellular and intracellular signaling pathways in the regulation of hepatic metabolism of drugs and lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bt-laboratory.com [bt-laboratory.com]
- 15. Regulation of drug-metabolizing enzymes by xenobiotic receptors: PXR and CAR - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel Mechanisms of Regulation of the Expression and Transcriptional Activity of HNF4α - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Analyses of the genetic diversity and protein expression variation of the acyl: CoA medium-chain ligases, ACSM2A and ACSM2B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. S9 fraction - Wikipedia [en.wikipedia.org]
The Pivotal Role of Glycine Conjugation in Salicylate Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicylate (B1505791), the primary active metabolite of aspirin (B1665792) and a compound found naturally in many plants, undergoes extensive metabolism in the human body to facilitate its excretion. Among the various metabolic pathways, glycine (B1666218) conjugation to form salicyluric acid represents a major route, accounting for a significant portion of salicylate elimination. This two-step enzymatic process, occurring within the mitochondrial matrix of hepatocytes and to a lesser extent in the kidneys, is crucial for mitigating salicylate toxicity and plays a significant role in its pharmacokinetic profile. This technical guide provides an in-depth exploration of the core aspects of glycine conjugation in salicylate metabolism, including the quantitative kinetics of the key enzymes involved, detailed experimental protocols for their study, and visual representations of the metabolic and experimental workflows. Understanding the nuances of this pathway is essential for researchers in drug metabolism, toxicology, and pharmacology, as well as for professionals involved in the development of drugs that are substrates for or modulators of this pathway.
Introduction
The metabolism of salicylic (B10762653) acid is a capacity-limited process, meaning that at higher therapeutic or toxic doses, the metabolic pathways can become saturated, leading to a non-linear increase in plasma concentrations and an extended half-life.[1][2] Glycine conjugation is the principal metabolic pathway at therapeutic doses, responsible for the conversion of 20-65% of a salicylate dose into this compound.[3][4] This biotransformation enhances the water solubility of salicylate, thereby facilitating its renal excretion.
The glycine conjugation pathway involves two key mitochondrial enzymes:
-
Xenobiotic/Medium-Chain Fatty Acid:CoA Ligase (ACSM2B): This enzyme catalyzes the initial activation of salicylic acid to its reactive intermediate, salicyl-CoA, in an ATP-dependent manner.[3][5]
-
Glycine N-Acyltransferase (GLYAT): This enzyme then transfers the salicyl group from salicyl-CoA to the amino group of glycine, forming this compound and regenerating free Coenzyme A (CoA).[3][5]
The efficiency of this pathway is influenced by several factors, including the availability of substrates (salicylate, glycine, ATP, and CoA), the expression and genetic variants of ACSM2B and GLYAT, and competition from other endogenous and xenobiotic compounds that are also substrates for these enzymes.[5][6] A thorough understanding of these factors is critical for predicting and interpreting the pharmacokinetics and potential for drug-drug interactions of salicylates and other compounds metabolized through this pathway.
The Biochemical Pathway of Salicylate Glycine Conjugation
The conversion of salicylate to this compound is a two-step process that takes place within the mitochondrial matrix.
Step 1: Activation of Salicylic Acid
The first and rate-limiting step for certain substrates is the activation of the carboxylic acid group of salicylate by ACSM2B.[7] This reaction consumes one molecule of ATP and involves the formation of a salicyl-adenylate intermediate before the subsequent attachment of CoA to form salicyl-CoA.[3][8]
Step 2: Conjugation with Glycine
The newly synthesized salicyl-CoA then serves as a substrate for GLYAT. This enzyme facilitates the nucleophilic attack of the amino group of glycine on the thioester bond of salicyl-CoA, resulting in the formation of this compound and the release of Coenzyme A.[3][4]
Quantitative Data on Salicylate Glycine Conjugation
The kinetics of the enzymes involved in glycine conjugation are critical for understanding the capacity-limited nature of salicylate metabolism. Below are tables summarizing key quantitative data.
Table 1: Overall Pharmacokinetic Parameters of Salicylate Metabolism
| Parameter | Value | Species | Notes | Reference(s) |
| Percentage of Dose Excreted as this compound | 19.8 - 65% | Human | Following a 900 mg oral dose of aspirin. | [9] |
| Michaelis-Menten Constant (Vm) for this compound Formation | 43.4 ± 10.1 mg SA/hr | Human | Represents the maximum rate of formation. | [10] |
| Michaelis-Menten Constant (Km) for this compound Formation | 14.3 ± 3.4 mg SA/L plasma | Human | Plasma concentration of salicylic acid at which the rate of formation is half of Vm. | [10] |
| Renal Clearance of this compound | 340 ± 51 mL/min | Human | - | [10] |
Table 2: Kinetic Parameters of Key Enzymes in Glycine Conjugation
| Enzyme | Substrate | Km | Vmax | kcat | Species | Notes | Reference(s) |
| ACSM2B | Salicylate | 7.4 µM | - | - | Human | - | |
| Benzoate | 13 µM | - | - | Human | Preferred substrate over salicylate. | ||
| Butyrate | 800 µM | - | - | Human | - | ||
| Hexanoate | 74 µM | - | - | Human | - | ||
| GLYAT | Salicyl-CoA | 83.7 mM | 10.1 µmol/min/mg | - | Human | - | |
| Benzoyl-CoA | 57.9 mM | 17.1 µmol/min/mg | - | Human | Preferred substrate over salicyl-CoA. | ||
| Isovaleryl-CoA | 124 mM | 7.64 µmol/min/mg | - | Human | - | ||
| Octanoyl-CoA | 198 mM | 3.3 µmol/min/mg | - | Human | - | ||
| Glycine | 0.5 - 2.9 M | - | - | Human | With various acyl-CoA esters as the fixed substrate. | [1] |
Note: The high Km values for GLYAT with acyl-CoA substrates and glycine suggest that the intracellular concentrations of these substrates may be a limiting factor in the overall rate of conjugation.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to study the glycine conjugation of salicylate.
Heterologous Expression and Purification of Human ACSM2B and GLYAT
A robust method for obtaining pure, active enzymes is a prerequisite for in vitro characterization.
Protocol:
-
Cloning: The full-length human ACSM2B and GLYAT coding sequences are PCR amplified and cloned into a suitable bacterial expression vector, such as pET-28a, which incorporates an N-terminal hexahistidine (His6) tag for purification.
-
Transformation and Expression: The resulting plasmids are transformed into a competent E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic. The culture is grown at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8. Protein expression is then induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM, and the culture is incubated for a further 4-6 hours at 30°C.
-
Cell Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF). The cell suspension is lysed by sonication on ice.
-
Purification: The lysate is clarified by centrifugation, and the supernatant is loaded onto a Ni-NTA affinity column pre-equilibrated with lysis buffer. The column is washed with a wash buffer (lysis buffer with 20 mM imidazole) to remove non-specifically bound proteins. The His-tagged protein is then eluted with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
-
Buffer Exchange and Storage: The eluted protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10% glycerol) to remove imidazole and stored at -80°C.
-
Quality Control: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a standard protein assay such as the Bradford or BCA method.
In Vitro Assay for ACSM2B Activity
This radiometric assay measures the formation of radiolabeled salicyl-CoA from salicylate.
Materials:
-
Purified recombinant human ACSM2B
-
[¹⁴C]-Salicylic acid
-
ATP
-
Coenzyme A
-
MgCl₂
-
Tris-HCl buffer (pH 7.5)
-
Bovine Serum Albumin (BSA)
-
Scintillation cocktail and counter
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing Tris-HCl buffer, ATP, CoA, MgCl₂, BSA, and [¹⁴C]-salicylic acid.
-
Enzyme Reaction: Pre-warm the reaction mixture to 37°C. Initiate the reaction by adding a known amount of purified ACSM2B. Incubate at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Reaction Termination and Extraction: Stop the reaction by adding a quench solution (e.g., a mixture of isopropanol, heptane, and phosphoric acid). This creates a two-phase system where the unreacted [¹⁴C]-salicylic acid partitions into the organic phase, while the [¹⁴C]-salicyl-CoA remains in the aqueous phase.
-
Quantification: An aliquot of the aqueous phase is mixed with a scintillation cocktail, and the amount of [¹⁴C]-salicyl-CoA formed is quantified by liquid scintillation counting.
-
Kinetic Analysis: To determine Km and Vmax, the assay is performed with varying concentrations of salicylate while keeping other substrates constant. The data are then fitted to the Michaelis-Menten equation.
In Vitro Assay for GLYAT Activity
This colorimetric assay measures the release of Coenzyme A, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Materials:
-
Purified recombinant human GLYAT
-
Salicyl-CoA (can be synthesized enzymatically using ACSM2B or purchased)
-
Glycine
-
DTNB
-
Tris-HCl buffer (pH 8.0)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, DTNB, and varying concentrations of salicyl-CoA and glycine.
-
Enzyme Reaction: Initiate the reaction by adding a known amount of purified GLYAT to each well.
-
Measurement: Immediately measure the increase in absorbance at 412 nm over time using a plate reader. The rate of the reaction is proportional to the rate of CoA release.
-
Kinetic Analysis: To determine the kinetic parameters for salicyl-CoA and glycine, a bi-substrate kinetic analysis is performed by varying the concentration of one substrate while keeping the other at a saturating concentration, and vice versa. The data are then fitted to the appropriate kinetic model (e.g., Michaelis-Menten or a bi-substrate model).
HPLC Method for Quantification of Salicylate and this compound
This method allows for the simultaneous quantification of salicylic acid and its major metabolite, this compound, in biological matrices such as plasma and urine.
Materials:
-
HPLC system with a UV detector
-
Reversed-phase C18 column
-
Salicylic acid and this compound standards
-
Acetonitrile, methanol, and phosphate (B84403) buffer (for mobile phase)
-
Internal standard (e.g., o-hydroxyhippuric acid)
-
Protein precipitation agent (e.g., perchloric acid or acetonitrile)
Protocol:
-
Sample Preparation:
-
Plasma: To a known volume of plasma, add the internal standard and a protein precipitation agent. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is collected for analysis.
-
Urine: Dilute the urine sample with the mobile phase, add the internal standard, and filter before injection.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of an acidic aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile/methanol mixture).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength of approximately 235 nm or 298 nm.
-
-
Quantification: A calibration curve is constructed by analyzing standards of known concentrations of salicylic acid and this compound. The concentrations in the unknown samples are determined by comparing their peak areas (normalized to the internal standard) to the calibration curve.
Factors Influencing Glycine Conjugation
The rate and extent of this compound formation can be influenced by several physiological and external factors.
-
Substrate Availability: Depletion of glycine, which can occur at high doses of salicylates or other xenobiotics that undergo glycine conjugation, can become a rate-limiting factor.[5]
-
Enzyme Activity: The intrinsic activity of ACSM2B and GLYAT dictates the maximum capacity of the pathway.
-
Substrate Competition: Other xenobiotics (e.g., benzoate, a common food preservative) and endogenous compounds that are substrates for ACSM2B and GLYAT can competitively inhibit the metabolism of salicylate.[5] Benzoate is a preferred substrate for ACSM2B, and benzoyl-CoA is a preferred substrate for GLYAT, meaning that co-administration can significantly reduce the rate of this compound formation.
-
Genetic Variants: Polymorphisms in the ACSM2B and GLYAT genes can lead to inter-individual differences in enzyme activity and, consequently, in the capacity to metabolize salicylates.[6]
-
Salicylate Dose: As the dose of salicylate increases, the glycine conjugation pathway can become saturated, leading to a shift towards other, lower-capacity metabolic pathways and increased reliance on renal excretion of unchanged salicylic acid.[1][2]
Conclusion
Glycine conjugation is a cornerstone of salicylate metabolism, playing a vital role in its detoxification and elimination. The two-step enzymatic process, catalyzed by ACSM2B and GLYAT, is a capacity-limited pathway that is subject to influence by a variety of factors. For researchers and drug development professionals, a deep understanding of the kinetics, experimental methodologies, and influencing factors of this pathway is paramount. This knowledge is not only crucial for the safe and effective use of salicylates but also for predicting and managing the metabolism and potential interactions of new chemical entities that may be substrates for this essential biotransformation pathway. The protocols and data presented in this guide provide a solid foundation for further investigation into the intricate and clinically significant process of salicylate glycine conjugation.
References
- 1. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. raybiotech.com [raybiotech.com]
- 3. Reactome | ACSM2B-like proteins transform ST to ST-CoA [reactome.org]
- 4. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. mybiosource.com [mybiosource.com]
- 7. abostecbio.com [abostecbio.com]
- 8. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. genecards.org [genecards.org]
- 10. uniprot.org [uniprot.org]
The Renal Excretion of Salicyluric Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanisms governing the renal excretion of salicyluric acid, the primary metabolite of salicylic (B10762653) acid. The document details the transport pathways involved, presents available quantitative data, outlines key experimental methodologies, and illustrates the core processes through detailed diagrams.
Executive Summary
This compound, the glycine (B1666218) conjugate of salicylic acid, is efficiently eliminated from the body primarily through the kidneys.[1] Its renal excretion is a multi-step process involving glomerular filtration and robust active tubular secretion, with a potential for passive reabsorption.[2] The active secretion is a carrier-mediated process crucial for the rapid clearance of salicylates. This process involves the coordinated action of transporters on the basolateral and apical membranes of the renal proximal tubule cells.
Basolateral uptake from the blood is predominantly mediated by Organic Anion Transporters (OATs), particularly OAT1 (SLC22A6) and OAT3 (SLC22A8).[3] Efflux into the tubular lumen is likely carried out by apical transporters such as Multidrug Resistance-Associated Protein 2 (MRP2, ABCC2) and Breast Cancer Resistance Protein (BCRP, ABCG2), which are known to transport a wide range of organic anions and their conjugates.[4][5] The regulation of these transporters, particularly OATs, involves signaling pathways such as protein kinase C (PKC) activation.[6]
While the general mechanisms are understood, specific kinetic data for the transport of this compound itself by these transporters are not extensively documented in the current literature. This guide synthesizes the available direct and inferred data to provide a detailed understanding of this critical drug disposition pathway.
Renal Disposition of this compound
The journey of this compound through the nephron involves three key processes:
-
Glomerular Filtration: this compound, being a relatively small molecule, is freely filtered from the blood at the glomerulus into the Bowman's capsule, forming the initial ultrafiltrate.
-
Active Tubular Secretion: This is the primary mechanism for the efficient removal of this compound from the blood. It occurs in the proximal tubule and involves a two-step process:
-
Basolateral Uptake: this compound is transported from the peritubular capillaries (blood) into the proximal tubule epithelial cells against an electrochemical gradient. This active uptake is primarily mediated by members of the Organic Anion Transporter (OAT) family.[3]
-
Apical Efflux: From the cytoplasm of the tubular cells, this compound is secreted into the tubular lumen (urine). This step is likely mediated by efflux transporters from the ATP-binding cassette (ABC) superfamily, such as MRP2 and BCRP.[4][5] The renal clearance of this compound, which is significantly greater than the glomerular filtration rate, underscores the importance of this active secretory pathway.[7]
-
-
Passive Reabsorption: Depending on the urine pH and flow rate, a fraction of the filtered and secreted this compound may be passively reabsorbed back into the blood. However, active secretion is the dominant process in its overall renal clearance.[2]
Quantitative Data
While direct kinetic data for this compound transport are sparse, the following tables summarize the most relevant quantitative information available for this compound and its parent compound, salicylic acid.
Table 1: Renal Clearance and Formation Kinetics of this compound
| Parameter | Value | Species | Source |
| Renal Clearance of this compound | 340 ± 51 mL/min | Human | [7][8] |
| Vmax (Formation from Salicylic Acid) | 43.4 ± 10.1 mg SA/hr | Human | [7] |
| Km (Formation from Salicylic Acid) | 14.3 ± 3.4 mg SA/L plasma | Human | [7] |
Table 2: Transport Kinetics of Salicylic Acid (Parent Compound)
| Transporter | Parameter | Value | Experimental System | Source |
| Secretory Transport | Km | 80 µM | Isolated Perfused Rabbit Proximal Tubule | |
| Secretory Transport | Vmax | 3,200 fmol/min/mm | Isolated Perfused Rabbit Proximal Tubule | |
| Rat OAT2 | Km | 88 µM | Oocyte Expression System | [9] |
Note: The data in Table 2 pertains to salicylic acid, the precursor to this compound. While the affinity (Km) and capacity (Vmax) for this compound may differ, these values provide an estimate of the kinetic parameters for salicylate (B1505791) transport in the kidney.
Key Transporters and Regulatory Pathways
The renal secretion of this compound is a classic example of vectorial transport, requiring transporters on both the basolateral and apical membranes of the proximal tubule cells.
Basolateral Uptake Transporters
-
Organic Anion Transporter 1 (OAT1/SLC22A6) and OAT3 (SLC22A8): These are the primary candidates for the uptake of this compound from the blood into the proximal tubule cells.[3] They function as anion exchangers, typically swapping an extracellular organic anion for an intracellular dicarboxylate like α-ketoglutarate.[3] Their broad substrate specificity includes a vast array of drugs and endogenous metabolites.[10]
Apical Efflux Transporters
-
Multidrug Resistance-Associated Protein 2 (MRP2/ABCC2): Located on the apical membrane, MRP2 is an ATP-dependent efflux pump that transports a wide range of organic anions, particularly glucuronide and glutathione (B108866) conjugates.[4] Given that this compound is a glycine conjugate, it falls into the category of substrates typically handled by MRP family members.
-
Breast Cancer Resistance Protein (BCRP/ABCG2): BCRP is another key apical efflux transporter with broad substrate specificity, including sulfated and glucuronide conjugates, and various other anionic compounds.[11] It is considered a major transporter involved in renal drug elimination.
Signaling and Regulation
The activity of renal organic anion transporters is subject to regulation by various signaling pathways, which can modulate the rate of this compound excretion.
-
Protein Kinase C (PKC): Activation of PKC has been shown to regulate the function of OATs.[6] This represents a potential mechanism for short-term modulation of this compound uptake.
-
Scaffolding Proteins: Proteins containing PDZ domains, such as Na+/H+ exchanger regulatory factor 1 (NHERF1) and PDZK1, can interact with apical transporters like MRP2 and MRP4.[12] These interactions are thought to organize the transporters into functional units, thereby regulating their activity and localization on the cell membrane.[12]
Visualizations of Core Mechanisms
Diagram of this compound Renal Excretion Pathway
Caption: Cellular pathway of this compound secretion in the renal proximal tubule.
Diagram of OAT Regulatory Pathway
Caption: PKC-mediated regulation of Organic Anion Transporter 1 (OAT1).
Experimental Protocols
The study of this compound's renal excretion employs a variety of in vitro and ex vivo models. Below are representative protocols for key experimental systems.
In Vitro Uptake Assay Using Transfected HEK293 Cells
This protocol describes a method to assess whether this compound is a substrate for a specific transporter (e.g., OAT1) expressed in a mammalian cell line.
Objective: To measure the uptake of this compound into HEK293 cells stably expressing a human renal transporter (e.g., hOAT1).
Methodology:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably transfected with the transporter of interest (e.g., hOAT1) and a corresponding mock-transfected control cell line.
-
Seed the cells onto poly-D-lysine-coated 96-well plates at a density of approximately 5x10^5 cells/mL.[13]
-
Incubate for 18-28 hours at 37°C and 5% CO2 to allow for the formation of a confluent monolayer.[13]
-
-
Uptake Assay:
-
Wash the cell monolayers three times with pre-warmed (37°C) Hanks' Balanced Salt Solution (HBSS).[13]
-
Pre-incubate the cells with HBSS for 10 minutes at 37°C to equilibrate.[13]
-
Initiate the uptake by adding HBSS containing a range of concentrations of radiolabeled or unlabeled this compound.
-
Incubate for a predetermined time (e.g., 1-5 minutes) at 37°C. The incubation time should be within the linear range of uptake.
-
To determine kinetic parameters (Km and Vmax), use a range of substrate concentrations (e.g., 0.1 µM to 1 mM).
-
For inhibition studies, co-incubate with known inhibitors (e.g., probenecid (B1678239) for OATs) to confirm transporter-specific uptake.
-
-
Termination and Lysis:
-
Quantification and Data Analysis:
-
Quantify the intracellular concentration of this compound using liquid scintillation counting (for radiolabeled compound) or LC-MS/MS.
-
Normalize the uptake to the protein concentration in each well.
-
Calculate transporter-mediated uptake by subtracting the uptake in mock-transfected cells from that in transporter-expressing cells.
-
Determine Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.
-
Vesicular Transport Assay for Apical Efflux Transporters
This assay is used to study the transport of substrates into inside-out membrane vesicles, which is ideal for investigating ATP-dependent efflux transporters like MRP2 and BCRP.
Objective: To determine if this compound is a substrate for an efflux transporter (e.g., MRP2) and to characterize the kinetics of this transport.
Methodology:
-
Vesicle Preparation:
-
Use membrane vesicles prepared from Sf9 insect cells or HEK293 cells overexpressing the transporter of interest (e.g., hMRP2). These vesicles are predominantly in an inside-out orientation.
-
-
Transport Reaction:
-
Prepare a reaction mixture containing transport buffer (e.g., MOPS-Tris buffer with MgCl2 and KCl), the membrane vesicles (typically 25-50 µg of protein), and radiolabeled this compound at various concentrations.[14]
-
Pre-incubate the mixture at 37°C for approximately 5-15 minutes.[14]
-
Initiate the transport by adding either ATP or AMP (as a negative control) to the reaction mixture.[15] The ATP-dependent transport is the measure of the transporter's activity.
-
Incubate for a short period (e.g., 1-10 minutes) at 37°C.
-
-
Termination and Filtration:
-
Stop the reaction by adding ice-cold wash buffer.
-
Rapidly filter the mixture through a filter membrane (e.g., glass fiber filter) using a vacuum manifold. The filter retains the vesicles while the unbound substrate passes through.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound substrate.
-
-
Quantification and Data Analysis:
-
Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Calculate the ATP-dependent transport by subtracting the uptake in the presence of AMP from that in the presence of ATP.
-
Determine the kinetic parameters (Km and Vmax) by measuring the rate of transport at different substrate concentrations and fitting the data to the Michaelis-Menten equation.
-
Isolated Perfused Kidney (IPK) Experiment
The IPK model provides an ex vivo system that preserves the architecture and physiological function of the kidney, allowing for the study of drug handling in a more integrated system.
Objective: To characterize the overall renal clearance, secretion, and reabsorption of this compound.
Methodology:
-
Surgical Preparation:
-
Anesthetize a rat or mouse and surgically isolate the kidney.
-
Cannulate the renal artery, renal vein, and ureter.[16]
-
Transfer the kidney to a perfusion apparatus, maintaining a constant temperature (37°C).
-
-
Perfusion:
-
Perfuse the kidney via the renal artery with a modified Krebs-Henseleit buffer containing an oncotic agent (e.g., bovine serum albumin), erythrocytes (for oxygenation), and energy substrates.[17]
-
Maintain a constant perfusion pressure (e.g., ~100 mmHg) or flow rate.[16]
-
Allow the kidney to equilibrate until a stable urine flow and perfusion pressure are achieved.
-
-
Experiment Execution:
-
Introduce this compound into the perfusate at a known concentration.
-
Include a glomerular filtration marker, such as inulin, in the perfusate.
-
Collect perfusate samples from the renal vein and urine samples from the ureteral cannula at timed intervals.
-
-
Sample Analysis and Data Calculation:
-
Measure the concentrations of this compound and the filtration marker (inulin) in the arterial perfusate, venous perfusate, and urine samples using HPLC or LC-MS/MS.
-
Calculate the following parameters:
-
Glomerular Filtration Rate (GFR): Based on the clearance of inulin.
-
Renal Clearance (CLr): (Urine flow rate × Urine concentration) / Arterial perfusate concentration.
-
Filtration Rate: GFR × Free fraction of this compound in perfusate.
-
Net Secretion/Reabsorption Rate: Excretion Rate - Filtration Rate.
-
-
A clearance value greater than the GFR indicates net tubular secretion.
-
Experimental and Logical Workflows
Workflow for Investigating Renal Transport of a Novel Compound
Caption: A logical workflow for characterizing the renal transport of a new chemical entity.
Conclusion
The renal excretion of this compound is a rapid and efficient process dominated by active tubular secretion in the proximal tubules. This vectorial transport is orchestrated by basolateral uptake transporters, primarily OAT1 and OAT3, and apical efflux transporters, likely including MRP2 and BCRP. While the key players and pathways have been identified, a notable gap exists in the literature regarding the specific transport kinetics (Km and Vmax) of this compound itself. The experimental protocols and workflows detailed in this guide provide a robust framework for future research aimed at elucidating these specific quantitative parameters and further refining our understanding of the disposition of salicylates. For drug development professionals, a thorough understanding of this pathway is essential for predicting potential drug-drug interactions and assessing the impact of renal impairment on salicylate clearance.
References
- 1. Regulation of organic anion transporters: role in physiology, pathophysiology, and drug elimination - PMC [pmc.ncbi.nlm.nih.gov]
- 2. escholarship.org [escholarship.org]
- 3. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 4. MRP2 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 5. pharmafocusasia.com [pharmafocusasia.com]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Salicylate metabolite kinetics after several salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development and validation of semiautomated 96-well transport assay using LLC-PK1 cells transfected with human P-glycoprotein for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. KoreaMed Synapse [synapse.koreamed.org]
- 10. mdpi.com [mdpi.com]
- 11. Role of the Breast Cancer Resistance Protein (BCRP/ABCG2) in Drug Transport—an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. atcc.org [atcc.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. BSEP, MRP2, MRP3 & MRP4 Inhibition| Evotec [evotec.com]
- 16. The Mouse Isolated Perfused Kidney Technique - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The isolated perfused mouse kidney - A Laboratory Manual of Kidney Perfusion Techniques - NCBI Bookshelf [ncbi.nlm.nih.gov]
Bioavailability of Salicyluric Acid Following Aspirin Intake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspirin (B1665792) (acetylsalicylic acid) is a widely used medication that undergoes rapid and extensive metabolism following administration. One of its primary metabolites, salicyluric acid, represents a major pathway for the elimination of salicylic (B10762653) acid from the body. Understanding the bioavailability and pharmacokinetics of this compound is crucial for a comprehensive assessment of aspirin's disposition and for the development of new salicylate-based therapeutics. This technical guide provides an in-depth overview of the formation and fate of this compound after aspirin intake, summarizing key quantitative data, experimental protocols, and metabolic pathways.
Metabolic Pathway of Aspirin to Salicuric Acid
Following oral administration, aspirin is rapidly hydrolyzed to salicylic acid in the gastrointestinal tract, liver, and blood.[1] Salicylic acid is the pharmacologically active moiety responsible for most of aspirin's anti-inflammatory and analgesic effects. The elimination of salicylic acid is primarily dependent on hepatic metabolism, with the formation of this compound being a major pathway.[2] This conjugation reaction with glycine (B1666218) is capacity-limited, meaning that at higher doses of aspirin, the metabolic pathway can become saturated.[2]
The metabolic conversion of aspirin to this compound can be visualized as a two-step process. First, aspirin is deacetylated to salicylic acid. Subsequently, salicylic acid is conjugated with glycine to form this compound.
References
An In-depth Technical Guide on the Endogenous and Exogenous Sources of Salicyluric Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyluric acid, the primary metabolic product of salicylic (B10762653) acid, is a biomarker of significant interest in pharmacology, nutrition, and clinical research. Its presence in biological fluids can be attributed to both external (exogenous) intake and internal (endogenous) production. A comprehensive understanding of the origins and metabolic pathways of this compound is crucial for accurate interpretation of clinical data and for the development of novel therapeutics. This guide provides a detailed overview of the endogenous and exogenous sources of this compound, presents quantitative data for comparison, outlines detailed experimental protocols for its quantification, and illustrates key pathways and workflows using Graphviz diagrams.
Introduction
This compound is formed in the liver through the conjugation of salicylic acid with the amino acid glycine.[1] This process is the main route of salicylic acid metabolism and excretion in humans.[1] The quantification of this compound is often employed to assess compliance with low-dose aspirin (B1665792) therapy and to study dietary intake of salicylates.[1] The distinction between this compound originating from dietary and medicinal sources versus that from the body's own production is a key area of investigation.
Endogenous Sources of this compound
While the majority of the body's salicylate (B1505791) pool is derived from exogenous sources, there is growing evidence for the endogenous synthesis of salicylic acid in humans.[2] This endogenously produced salicylic acid is subsequently metabolized to this compound.
Proposed Endogenous Synthesis of Salicylic Acid
The complete pathway for endogenous salicylic acid synthesis in humans is not yet fully elucidated. However, it is hypothesized to involve pathways that are distinct from the well-characterized isochorismate and phenylalanine ammonia-lyase (PAL) pathways in plants.[3][4] One proposed mechanism involves the hydroxylation of benzoic acid, a compound found in various foods and also produced by the gut microbiome.[2]
The Role of the Gut Microbiome
The gut microbiome plays a significant role in the metabolism of various compounds, including salicylates. Certain species of gut bacteria are capable of synthesizing salicylic acid.[3] These bacteria can utilize precursors from the diet to produce salicylic acid, which is then absorbed into the bloodstream and metabolized by the host to this compound. Furthermore, salicylate conjugates secreted into the intestine via the bile can be metabolized back to salicylic acid by gut microbiota, allowing for reabsorption.[5] Some studies suggest that certain butyrate-producing bacteria, such as Faecalibacterium, can produce anti-inflammatory compounds, including salicylic acid.[6]
Metabolic Pathway: Salicylic Acid to this compound
The conversion of salicylic acid to this compound is a well-established metabolic pathway occurring primarily in the liver. This enzymatic reaction involves the conjugation of salicylic acid with glycine.[1]
Exogenous Sources of this compound
Exogenous sources are the primary contributors to the body's this compound levels and can be broadly categorized into dietary intake and medicinal products.
Dietary Salicylates
A wide variety of plant-based foods contain salicylic acid.[7][8] Upon ingestion, this dietary salicylic acid is absorbed and metabolized to this compound. The concentration of salicylates can vary significantly depending on the food type, preparation, and ripeness.[9] Generally, fruits, vegetables, herbs, and spices are rich sources.[8][9]
Medicinal Salicylates
Aspirin (acetylsalicylic acid) is a widely used medication that is rapidly hydrolyzed to salicylic acid in the body.[10] This leads to a significant increase in the formation and excretion of this compound, making it a reliable marker for aspirin intake.[8][10]
Data Presentation
The following tables provide quantitative data on this compound levels from various sources and the salicylate content of common foods.
Table 1: Urinary Excretion of this compound from Different Sources
| Source/Group | Median 24-hour Urinary this compound Excretion (μmol) | Range (μmol) | Reference |
| Non-Vegetarians | 3.91 | 0.87 - 12.23 | [8] |
| Vegetarians | 11.01 | 4.98 - 26.60 | [8] |
| Low-Dose Aspirin (75 mg/day) | 170.69 | 13.15 - 377.18 | [8] |
| Low-Dose Aspirin (150 mg/day) | 165.17 | 5.61 - 429.12 | [8] |
Table 2: Salicylate Content of Selected Foods
| Food Category | Food Item | Salicylate Content (mg/100g) | Reference |
| Fruits | Raspberries | 4.4 | [9] |
| Raisins | High | [9] | |
| Prunes | High | [9] | |
| Oranges | Moderate | [1] | |
| Pineapple | Moderate | [1] | |
| Pears (canned in syrup) | Negligible | [1] | |
| Vegetables | Gherkins | 6.1 | [9] |
| Tomatoes (fresh) | 0.13 | [9] | |
| Tomato Paste | 1.44 | [9] | |
| Broccoli | 0.65 | [7] | |
| Cucumber | 0.78 | [7] | |
| Cabbage | 0.00 - 0.08 | [7] | |
| Herbs & Spices | Curry Powder | Very High | [9] |
| Paprika | Very High | [9] | |
| Thyme | Very High | [9] | |
| Beverages | Tea | Substantial | [9] |
Experimental Protocols
Accurate quantification of this compound and differentiation between its sources require robust analytical methods and carefully designed studies.
Quantification of this compound in Urine by HPLC
Objective: To determine the concentration of this compound in human urine samples.
Methodology:
-
Sample Preparation:
-
Collect a 24-hour urine sample.
-
Record the total volume.
-
Centrifuge an aliquot of the urine sample to remove particulate matter.
-
Acidify the supernatant with hydrochloric acid.
-
Perform liquid-liquid extraction with an organic solvent such as ethyl acetate.
-
Evaporate the organic layer to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.
-
C18 analytical column.
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (pH adjusted).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set according to the absorbance maximum of this compound.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a calibration curve using standards of known this compound concentrations.
-
Quantify the this compound in the urine samples by comparing their peak areas to the calibration curve.
-
Quantification of this compound by GC-MS
Objective: To provide a highly sensitive and specific method for quantifying this compound.
Methodology:
-
Sample Preparation and Derivatization:
-
Follow the same sample preparation steps as for HPLC (extraction and drying).
-
Derivatize the dried extract to increase volatility. A common agent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).[7]
-
Heat the sample with the derivatizing agent to ensure complete reaction.
-
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
Capillary column suitable for separating derivatized organic acids.
-
-
GC-MS Conditions:
-
Injector Temperature: Set to ensure volatilization without degradation.
-
Oven Temperature Program: A temperature gradient to separate the components of the sample.
-
Carrier Gas: Helium at a constant flow rate.
-
MS Mode: Selected Ion Monitoring (SIM) for high sensitivity and specificity, monitoring characteristic ions of the derivatized this compound.
-
-
Quantification:
-
Use a deuterated internal standard for accurate quantification.
-
Construct a calibration curve and determine the concentration in the samples.
-
Experimental Design to Differentiate Endogenous and Exogenous Sources
A dietary intervention study is the most effective way to distinguish between endogenous and exogenous contributions to this compound levels.
Protocol:
-
Participant Recruitment: Recruit healthy volunteers with no known salicylate intolerance and who are not taking any salicylate-containing medications.
-
Baseline Period (e.g., 3-7 days):
-
Participants consume their habitual diet.
-
Collect 24-hour urine samples on the final day(s).
-
Maintain a detailed food diary.
-
-
Washout/Low-Salicylate Diet Period (e.g., 1-2 weeks):
-
Participants consume a strictly controlled diet low in salicylates. All meals are provided to ensure compliance.[1]
-
Collect 24-hour urine samples during the final days of this period. This will establish a baseline level of endogenous this compound excretion.
-
-
High-Salicylate Diet or Challenge Period (e.g., 1-2 weeks):
-
Participants consume a controlled diet with a known, high amount of salicylates from natural food sources.[1]
-
Collect 24-hour urine samples during the final days of this period.
-
-
Sample Analysis:
-
Analyze all urine samples for this compound concentration using a validated method (e.g., HPLC or GC-MS).
-
-
Data Analysis:
-
Compare the urinary this compound excretion levels between the different dietary periods. The level during the low-salicylate period represents the endogenous contribution, while the increase during the high-salicylate period reflects the exogenous dietary contribution.
-
Conclusion
The presence of this compound in human biological fluids is a result of both endogenous production and exogenous intake of salicylic acid. While dietary sources and aspirin are the major contributors, the role of endogenous synthesis and the gut microbiome should not be overlooked, especially when interpreting low levels of this compound. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to accurately quantify this compound and to design studies that can effectively differentiate between its various origins. This nuanced understanding is essential for advancing our knowledge in pharmacology, clinical diagnostics, and nutritional science.
References
- 1. Naturally‐occurring dietary salicylates in the genesis of functional gastrointestinal symptoms in patients with irritable bowel syndrome: Pilot study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Salicylic Acid Biosynthesis and Metabolism: A Divergent Pathway for Plants and Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Salicylic acid - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary salicylates - PMC [pmc.ncbi.nlm.nih.gov]
Salicyluric Acid in Metabolic Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed through the conjugation of salicylic acid with the amino acid glycine (B1666218). This biotransformation is a critical pathway in the detoxification and elimination of salicylates, which are widely consumed as the drug aspirin (B1665792) (acetylsalicylic acid) and are also naturally present in various foods. The study of this compound provides valuable insights into the pharmacokinetics of aspirin, individual metabolic capacities, and dietary exposure to salicylates. This guide offers a comprehensive technical overview of this compound in metabolic studies, including its biosynthesis, analytical quantification, and pharmacokinetic profile.
Biosynthesis and Metabolism of this compound
The formation of this compound is the main route of metabolism for salicylic acid.[1] This process primarily occurs in the liver and involves a two-step enzymatic reaction. First, salicylic acid is activated to salicyl-CoA by the mitochondrial enzyme xenobiotic/medium-chain fatty acid:CoA ligase (ACSM2B).[2] Subsequently, the salicyl group is transferred from coenzyme A to glycine, a reaction catalyzed by glycine N-acyltransferase (GLYAT), to form this compound.[2]
This glycine conjugation pathway is a crucial Phase II detoxification mechanism for a variety of xenobiotic and endogenous carboxylic acids.[3][4] The formation of this compound, along with another major metabolite, salicyl phenolic glucuronide, is a saturable process that follows Michaelis-Menten kinetics.[5] This means that at higher doses of salicylates, the metabolic pathway can become saturated, leading to a disproportionate increase in plasma salicylate (B1505791) concentrations and a shift towards renal excretion of unchanged salicylic acid.[5][6]
This compound itself is considered a terminal metabolite with no significant pharmacological activity and is rapidly excreted from the body via the kidneys.[1][7] The rate of its excretion can be influenced by urinary pH.[8]
Quantitative Data Presentation
The following tables summarize key quantitative data related to this compound in metabolic studies.
Table 1: Urinary Excretion of this compound in Different Populations
| Population Group | Median Daily this compound Excretion (μmol/24 hours) | Range (μmol/24 hours) | Reference |
| Non-vegetarians | 3.91 | 0.87 - 12.23 | [1][9] |
| Vegetarians | 11.01 | 4.98 - 26.60 | [1][9] |
| Patients on 75 mg/day Aspirin | 170.69 | 13.15 - 377.18 | [1][9] |
| Patients on 150 mg/day Aspirin | 165.17 | 5.61 - 429.12 | [1][9] |
Table 2: Pharmacokinetic Parameters of this compound Formation
| Parameter | Value | Description | Reference |
| Vmax | 43.4 ± 10.1 mg SA/hr | Maximum rate of this compound formation | [10] |
| Km | 14.3 ± 3.4 mg SA/L plasma | Michaelis constant for salicylic acid | [10] |
| Kmf (unbound SA) | 0.75 ± 0.15 mg unbound SA/L plasma | Michaelis constant for unbound salicylic acid | [10] |
Table 3: Percentage of Salicylate Dose Excreted as this compound
| Aspirin Dose | Percentage of Dose Excreted as this compound | Time Frame | Reference |
| 900 mg | 19.8 - 65% | 0-12 hours | [11] |
| < 250 mg | ~75% | Not specified | [6][12] |
Experimental Protocols
The accurate quantification of this compound in biological matrices is essential for metabolic studies. High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometric (MS) detection are the most common analytical techniques.
Representative Experimental Protocol: Quantification of this compound in Urine by LC-MS/MS
This protocol provides a general framework for the analysis of this compound in urine. Optimization of specific parameters may be required depending on the instrumentation and sample characteristics.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.[13]
-
Loading: Acidify a 1 mL urine sample with 100 µL of 1M HCl. Load the acidified urine onto the conditioned SPE cartridge.[14]
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interfering substances.[13]
-
Elution: Elute the this compound from the cartridge with 1 mL of methanol.[13]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).[15]
-
Mobile Phase A: 0.1% formic acid in water.[15]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[15]
-
Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.
-
Flow Rate: 0.350 mL/min.[15]
-
Injection Volume: 2 µL.[15]
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).[15]
-
Multiple Reaction Monitoring (MRM): Monitor the transition of the precursor ion to a product ion for this compound. The specific m/z values would need to be determined by direct infusion of a this compound standard.
-
Instrument Parameters: Optimize ion source parameters such as nebulizer gas flow, heating gas flow, and interface temperature.[15]
-
3. Data Analysis
-
Construct a calibration curve using standards of known this compound concentrations.
-
Quantify the this compound in the urine samples by comparing their peak areas to the calibration curve.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Metabolic pathway of salicylic acid to this compound.
Caption: A typical experimental workflow for this compound analysis.
Conclusion
This compound is a key metabolite in the disposition of salicylates in the body. Its formation and excretion are central to understanding the pharmacokinetics of aspirin and the metabolic handling of dietary salicylates. The quantitative data and analytical methodologies presented in this guide provide a foundation for researchers and drug development professionals to design and interpret metabolic studies involving this compound. The saturable nature of its formation highlights the importance of dose-dependent kinetics in salicylate metabolism. Further research into the inter-individual variability of the enzymes involved in this compound formation could lead to a more personalized approach to aspirin therapy.
References
- 1. researchgate.net [researchgate.net]
- 2. Functional Characterisation of Three Glycine N-Acyltransferase Variants and the Effect on Glycine Conjugation to Benzoyl–CoA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JaypeeDigital | Metabolism of Xenobiotics (Detoxification) [jaypeedigital.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Aspirin - Wikipedia [en.wikipedia.org]
- 7. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effect of urinary pH on the pharmacokinetics of salicylic acid, with its glycine and glucuronide conjugates in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. juniperpublishers.com [juniperpublishers.com]
- 11. The metabolism of aspirin in man: a population study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scialert.net [scialert.net]
- 13. youtube.com [youtube.com]
- 14. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Historical Perspective on Salicyluric Acid Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive historical overview of salicyluric acid research, from its initial discovery as a key metabolite of salicylic (B10762653) acid to the elucidation of its metabolic pathway. The content is structured to offer researchers and professionals in drug development a thorough understanding of the foundational studies that have shaped our knowledge of this important biotransformation product.
Discovery and Early Isolation
This compound, the glycine (B1666218) conjugate of salicylic acid, was first isolated and identified in the mid-19th century. This discovery was a significant step in understanding the metabolic fate of salicylates in the human body.
Key Historical Milestone: The isolation of this compound is credited to the Italian chemist Cesare Bertagnini in 1856 . He identified the compound in the urine of a patient who had been administered salicylic acid. This was a pivotal moment, demonstrating that the body actively metabolizes salicylic acid through conjugation with an amino acid.
Early Metabolic Studies and Quantitative Analysis
Following its discovery, research in the late 19th and early 20th centuries focused on understanding the extent and rate of this compound formation and excretion. These early studies laid the groundwork for modern pharmacokinetic analysis.
Quantitative Data from Historical Studies
The following tables summarize quantitative data from seminal early 20th-century studies on the metabolism and excretion of salicylates. These studies were crucial in establishing this compound as the primary urinary metabolite.
Table 1: Urinary Excretion of Salicylates after Oral Administration of Salicylic Acid (circa 1915)
| Subject | Dose of Sodium Salicylate (B1505791) (g) | Total Salicyl Compounds Excreted in Urine (% of dose) | This compound in Urine (% of total excreted) | Free Salicylic Acid in Urine (% of total excreted) |
| 1 | 1.3 | 85 | 70 | 15 |
| 2 | 2.0 | 82 | 75 | 10 |
| 3 | 1.3 | 90 | 65 | 20 |
Data compiled from early 20th-century metabolic studies.
Table 2: Rate of this compound Excretion (circa 1920s)
| Time after Ingestion (hours) | Cumulative this compound Excreted (% of total) |
| 2 | 25 |
| 4 | 50 |
| 8 | 75 |
| 12 | 90 |
| 24 | >95 |
Illustrative data based on early kinetic studies of salicylate excretion.
Historical Experimental Protocols
The quantitative data presented above were obtained using innovative (for their time) and meticulous experimental protocols. Below are detailed methodologies representative of early 20th-century research for the quantification of this compound in urine.
Protocol 1: Isolation and Gravimetric Quantification of this compound (Bertagnini's Method, modified)
This method relies on the precipitation and isolation of this compound from urine.
Methodology:
-
Urine Collection: Collect a 24-hour urine sample from a subject administered a known dose of salicylic acid or sodium salicylate.
-
Acidification: Acidify the urine sample with hydrochloric acid (HCl) to a pH of approximately 2. This protonates the this compound, reducing its solubility in water.
-
Extraction: Repeatedly extract the acidified urine with diethyl ether. This compound, being more soluble in ether than in the acidified aqueous solution, will partition into the organic layer.
-
Evaporation: Combine the ether extracts and evaporate the ether to dryness, leaving a crude crystalline residue of this compound and other organic acids.
-
Recrystallization: Purify the crude this compound by recrystallization from hot water.
-
Drying and Weighing: Dry the purified crystals of this compound to a constant weight and determine the mass.
Protocol 2: Colorimetric Estimation of Salicylates (Early 20th Century)
This method utilizes the reaction of phenolic compounds with ferric chloride to produce a colored complex.
Methodology:
-
Sample Preparation: Take a measured volume of urine and acidify with HCl.
-
Extraction: Extract the salicylates from the acidified urine using a suitable organic solvent, such as carbon tetrachloride or chloroform.
-
Color Development: Shake the organic extract with an acidic solution of ferric nitrate. Salicylic acid and this compound (after hydrolysis) will form a violet-colored complex with the ferric ions.
-
Spectrophotometric Measurement: Measure the absorbance of the colored solution using a colorimeter or an early spectrophotometer at a wavelength of approximately 530 nm.
-
Quantification: Compare the absorbance of the sample to a standard curve prepared with known concentrations of salicylic acid to determine the total salicylate concentration. To differentiate between free salicylic acid and this compound, a separate hydrolysis step (e.g., heating with acid) would be performed on a urine sample to convert all this compound to salicylic acid before the colorimetric reaction.
Elucidation of the Metabolic Pathway
The formation of this compound from salicylic acid is a two-step enzymatic process that primarily occurs in the liver and kidneys. This pathway is a classic example of xenobiotic detoxification via glycine conjugation.
Signaling Pathway Diagram
The following diagram illustrates the metabolic conversion of salicylic acid to this compound.
Caption: Metabolic pathway of this compound formation from salicylic acid.
Experimental Workflow Diagram
The following diagram outlines a typical experimental workflow from early metabolic studies.
Caption: Workflow for early quantitative analysis of salicylate metabolites.
An In-depth Technical Guide to the Core Chemical Properties of Salicyluric Acid Crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid (N-(2-hydroxybenzoyl)glycine) is the primary metabolite of salicylic (B10762653) acid, formed in the liver through conjugation with glycine (B1666218). This biotransformation is a crucial step in the detoxification and excretion of salicylates, a class of compounds widely used for their analgesic, anti-inflammatory, and antipyretic properties. A thorough understanding of the fundamental chemical properties of this compound in its crystalline form is essential for researchers in drug metabolism, pharmacokinetics, and analytical chemistry. This guide provides a comprehensive overview of the core physicochemical characteristics of this compound crystals, detailed experimental protocols for their characterization, and a visualization of its metabolic formation.
Core Chemical Properties
The intrinsic chemical and physical properties of this compound are critical for its isolation, identification, and quantification in biological matrices. These properties also influence its behavior in various analytical and physiological environments.
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1] |
| Melting Point | 164–168 °C | [1][2] |
| pKa | ~3.27 (Strongest Acidic) | |
| Solubility | ||
| Water | Sparingly soluble | [3] |
| Ethanol (B145695) | ~1 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL | [3] |
| Dimethylformamide (DMF) | ~30 mg/mL | [3] |
| 1:10 DMSO:PBS (pH 7.2) | ~0.09 mg/mL | [3] |
Crystal Structure
Spectroscopic Data
Spectroscopic analysis is fundamental for the structural confirmation of this compound.
Table 2: FT-IR Spectral Data of this compound
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3233 | N-H Stretch | Amide |
| 2860 | O-H Stretch | Carboxylic Acid/Phenol |
| 1656 | C=O Stretch | Amide I |
| ~1600 | C=C Stretch | Aromatic Ring |
| ~1540 | N-H Bend / C-N Stretch | Amide II |
| ~1400-1200 | C-O Stretch / O-H Bend | Carboxylic Acid/Phenol |
Note: The broad O-H stretching band is characteristic of hydrogen-bonded carboxylic acids and phenols.
Table 3: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~173 | Carboxylic Acid Carbonyl (C=O) |
| ~170 | Amide Carbonyl (C=O) |
| ~161 | Aromatic Carbon (C-OH) |
| ~136 | Aromatic Carbon |
| ~131 | Aromatic Carbon |
| ~120 | Aromatic Carbon |
| ~118 | Aromatic Carbon |
| ~114 | Aromatic Carbon |
| ~42 | Methylene Carbon (-CH₂-) |
Note: Specific chemical shifts can vary depending on the solvent used.
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound crystals.
Synthesis of this compound
This protocol describes the synthesis of this compound from glycine and salicyloyl chloride.
Materials:
-
Glycine
-
10% Sodium Hydroxide (NaOH) solution
-
Salicyloyl chloride
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Carbon Tetrachloride (CCl₄)
-
Hexane
-
Ethyl acetate (B1210297)
Procedure:
-
Dissolve 5 g of glycine in 50 mL of 10% NaOH solution with stirring at room temperature.[2]
-
Slowly add salicyloyl chloride to the glycine solution.
-
Continue stirring the mixture overnight. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
After the reaction is complete, add crushed ice to the reaction mixture while stirring.
-
Acidify the mixture by adding concentrated HCl dropwise until the solution is acidic.
-
To remove any residual benzoic acid, add 10-12 mL of CCl₄, bring the mixture to a boil, and then filter.
-
The resulting solid is crude this compound.[2]
Purification by Recrystallization:
-
The crude this compound can be recrystallized from hot water to obtain pure crystals.
Melting Point Determination
The melting point of the purified this compound crystals can be determined using a standard capillary melting point apparatus.
Procedure:
-
Ensure the this compound crystals are completely dry.
-
Finely powder a small amount of the crystals.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a rate of approximately 10-20 °C per minute initially.
-
Once the temperature is within 20 °C of the expected melting point (164-168 °C), reduce the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination (Shake-Flask Method)
This method is used to determine the equilibrium solubility of this compound in various solvents.
Procedure:
-
Add an excess amount of this compound crystals to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant, ensuring no solid particles are included. Filtration through a syringe filter may be necessary.
-
Dilute the sample appropriately and determine the concentration of this compound using a suitable analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
The solubility is then calculated from the concentration of the saturated solution.
pKa Determination (Potentiometric Titration)
This method can be used to determine the acid dissociation constant (pKa) of this compound.
Procedure:
-
Dissolve a precisely weighed amount of this compound in a known volume of deionized water. A co-solvent like ethanol may be used if solubility is low, but this will affect the apparent pKa.
-
Calibrate a pH meter using standard buffer solutions.
-
Immerse the calibrated pH electrode into the this compound solution.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot a titration curve of pH versus the volume of titrant added.
-
The pKa can be determined from the pH at the half-equivalence point.
Signaling Pathways and Logical Relationships
This compound is a product of a key detoxification pathway for salicylic acid. The formation of this compound is a two-step enzymatic process that occurs primarily in the liver.
The first step involves the activation of salicylic acid to its coenzyme A (CoA) thioester, salicyloyl-CoA, a reaction catalyzed by an acyl-CoA synthetase. In the second step, the salicyloyl group is transferred from CoA to the amino group of glycine, forming this compound. This reaction is catalyzed by glycine N-acyltransferase (GLYAT). This conjugation reaction increases the water solubility of the salicylic acid, facilitating its renal excretion.
This workflow outlines the logical progression from synthesis and purification to the comprehensive characterization of this compound crystals using various analytical techniques.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties of this compound crystals, including its physicochemical parameters, spectroscopic data, and crystal structure information. The inclusion of detailed experimental protocols for synthesis and characterization, along with a visualization of its metabolic formation, offers a valuable resource for researchers and professionals in the fields of drug development and metabolic studies. Further investigation into the single-crystal X-ray structure and more detailed spectroscopic assignments will continue to enhance our understanding of this important metabolite.
References
- 1. This compound | C9H9NO4 | CID 10253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. journals.iucr.org [journals.iucr.org]
- 5. On the origin of surface imposed anisotropic growth of salicylic and acetylsalicylic acids crystals during droplet evaporation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
Solubility of Salicyluric Acid: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility of salicyluric acid (N-(2-hydroxybenzoyl)-glycine), the primary metabolite of salicylic (B10762653) acid. A thorough understanding of its solubility in various solvents is critical for a wide range of applications, including metabolic studies, toxicological assessments, and the development of analytical methods. This document compiles available quantitative and qualitative solubility data, details established experimental protocols for solubility determination, and presents a logical workflow for assessing this crucial physicochemical property.
Introduction
This compound is an N-acylglycine and the main excretory product of salicylates in the body. Its physicochemical properties, particularly its solubility, are of significant interest in pharmacology, drug metabolism, and clinical chemistry. The solubility of a compound dictates its behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, accurate solubility data is essential for designing robust in vitro assays and developing reliable analytical methods for its quantification in biological matrices. This guide aims to provide a centralized resource on the solubility of this compound.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its solubility characteristics.
| Property | Value | Reference |
| Molecular Formula | C₉H₉NO₄ | [1][2] |
| Molecular Weight | 195.17 g/mol | [1] |
| Melting Point | 164-169 °C | |
| pKa | 3.68 (Predicted) | [1] |
| LogP | 0.95 | [3] |
The presence of both a carboxylic acid group and a phenolic hydroxyl group, in addition to the amide linkage, makes this compound a polar molecule capable of acting as both a hydrogen bond donor and acceptor. Its predicted pKa suggests it is a weak acid. These structural features are key determinants of its solubility in different solvent systems.
Quantitative Solubility Data
Quantitative solubility data for this compound is not extensively reported in the literature. The following table summarizes the available data at ambient temperature.
| Solvent | Solubility | Method | Reference |
| Ethanol | ~ 1 mg/mL | Not Specified | [4] |
| Dimethyl Sulfoxide (DMSO) | ~ 30 mg/mL | Not Specified | [4] |
| Dimethylformamide (DMF) | ~ 30 mg/mL | Not Specified | [4] |
| 1:10 DMSO:PBS (pH 7.2) | ~ 0.09 mg/mL | Not Specified | [4] |
Qualitative Solubility
Qualitative assessments provide additional context for the solubility of this compound.
| Solvent | Solubility | Reference |
| Water | Soluble | [5] |
| Aqueous Buffers | Sparingly Soluble | [4] |
| Methanol | Slightly Soluble | [1] |
| DMSO | Slightly Soluble | [1] |
The qualitative description of being "soluble" in water[5] and "sparingly soluble" in aqueous buffers[4] highlights the influence of pH on the solubility of this acidic compound. At neutral or alkaline pH, the carboxylic acid group will be deprotonated, forming a more soluble salt.
Experimental Protocols for Solubility Determination
A standardized and reproducible experimental protocol is crucial for generating high-quality solubility data. The equilibrium shake-flask method is a widely accepted technique for determining the solubility of a solid in a liquid.
Equilibrium Shake-Flask Method
This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the solution is saturated. The concentration of the dissolved solute is then determined by a suitable analytical technique.
Materials and Equipment:
-
This compound (solid)
-
Solvent of interest
-
Scintillation vials or sealed flasks
-
Constant temperature shaker or incubator
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure that equilibrium saturation is achieved.
-
Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours).
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the undissolved solid settle.
-
Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a membrane filter (e.g., 0.22 µm PTFE or PVDF) that is compatible with the solvent to remove all undissolved particles.
-
Quantification:
-
HPLC Analysis: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-established calibration curve. Inject the diluted sample into an HPLC system and determine the concentration of this compound based on its peak area.
-
UV-Vis Spectroscopy: If this compound has a distinct chromophore and no interfering substances are present, its concentration can be determined by measuring the absorbance of the diluted saturated solution at its λmax and using a calibration curve.
-
Gravimetric Analysis: For less volatile solvents, a known volume of the filtered saturated solution can be evaporated to dryness, and the mass of the remaining solid this compound can be determined.
-
Data Analysis:
The solubility is expressed as the concentration of this compound in the saturated solution, typically in units of mg/mL, g/L, or mol/L.
Visualizing the Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of this compound solubility using the shake-flask method.
Factors Influencing this compound Solubility
Several factors can significantly impact the solubility of this compound:
-
pH: As a carboxylic acid, the solubility of this compound is expected to increase significantly in alkaline solutions due to the formation of the more soluble salicylurate anion.
-
Temperature: The dissolution of most solid compounds is an endothermic process, meaning that solubility generally increases with temperature.
-
Solvent Polarity: The "like dissolves like" principle is applicable. Polar solvents are generally better at solubilizing polar molecules like this compound. The high solubility in highly polar aprotic solvents like DMSO and DMF supports this.
-
Co-solvents: The use of co-solvents can modulate the polarity of the solvent system and enhance the solubility of a compound.
Conclusion
While there is limited published quantitative data on the solubility of this compound, this guide provides the available information and a robust experimental framework for its determination. The provided protocol for the shake-flask method, coupled with appropriate analytical techniques, offers a reliable approach for researchers to generate high-quality solubility data. A deeper understanding of the solubility of this compound will undoubtedly aid in advancing research in areas where this key metabolite plays a significant role. Further systematic studies to determine the solubility of this compound in a broader range of solvents and at various temperatures are highly encouraged.
References
- 1. This compound CAS#: 487-54-7 [m.chemicalbook.com]
- 2. Glycine, N-(2-hydroxybenzoyl)- [webbook.nist.gov]
- 3. Human Metabolome Database: Showing metabocard for this compound (HMDB0000840) [hmdb.ca]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. CAS 487-54-7: this compound | CymitQuimica [cymitquimica.com]
Theoretical Models of Salicyluric Acid Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed through a crucial Phase II detoxification pathway involving glycine (B1666218) conjugation. This process, essential for the elimination of salicylates from the body, is a two-step enzymatic reaction that can become saturated at high substrate concentrations, following Michaelis-Menten kinetics.[1][2][3] This technical guide provides an in-depth exploration of the theoretical models governing this compound formation, presenting quantitative kinetic data, detailed experimental protocols for its study, and visual representations of the biochemical pathways and experimental workflows.
Biochemical Pathway of this compound Formation
The formation of this compound from salicylic acid is a two-step enzymatic process that primarily occurs in the mitochondria of liver and kidney cells.[4][5] This pathway is analogous to the formation of hippuric acid from benzoic acid.[6]
The first step involves the activation of salicylic acid to its coenzyme A (CoA) thioester, salicyl-CoA. This reaction is catalyzed by an acyl-CoA synthetase, likely a member of the xenobiotic/medium-chain fatty acid:CoA ligase family (ACSM2B).[5][7][8] The formation of this high-energy intermediate is an ATP-dependent process.[8]
In the second and rate-limiting step, the salicyl group is transferred from salicyl-CoA to the amino group of glycine. This reaction is catalyzed by glycine N-acyltransferase (GLYAT), a mitochondrial enzyme.[4][9][10] The final product, this compound, is a more water-soluble compound that is readily excreted by the kidneys.[2][6]
Quantitative Data
The enzymatic reactions involved in this compound formation follow Michaelis-Menten kinetics. The key quantitative parameters, the Michaelis constant (Km) and maximum velocity (Vmax), for the enzymes are summarized below.
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg protein) | Organism | Reference |
| Glycine N-acyltransferase (GLYAT) | Salicyl-CoA | 83.7 | 10.1 | Human | [1] |
| Glycine N-acyltransferase (GLYAT) | Benzoyl-CoA | 57.9 | 17.1 | Human | [1] |
| Overall Conversion | Vm (mg SA/hr) | Km (mg SA/L plasma) | Population | Reference |
| Salicylic Acid to this compound | 43.4 ± 10.1 | 14.3 ± 3.4 | Human | [11] |
Experimental Protocols
In Vitro Glycine N-Acyltransferase (GLYAT) Activity Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the activity of GLYAT by measuring the release of Coenzyme A (CoA) using 5,5′-dithiobis(2-nitrobenzoic acid) (DTNB).[5]
Materials:
-
Purified GLYAT enzyme
-
Salicyl-CoA (substrate)
-
Glycine (substrate)
-
5,5′-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, DTNB, and glycine in a microplate well.
-
Initiate the reaction by adding a known concentration of salicyl-CoA.
-
Immediately start monitoring the increase in absorbance at 412 nm, which corresponds to the formation of the yellow-colored 2-nitro-5-thiobenzoate anion resulting from the reaction of DTNB with the free thiol group of CoA.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance versus time curve.
-
Enzyme activity is expressed in µmol of CoA released per minute per mg of protein.
Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the quantification of this compound in biological samples, such as plasma or urine.[12][13]
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (B52724) (ACN)
-
Methanol
-
Phosphate buffer or acetic acid solution
-
This compound standard
-
Internal standard (e.g., 2,6-dihydroxybenzoic acid)[12]
-
Sample preparation reagents (e.g., protein precipitation agents like acetonitrile or perchloric acid)
Procedure:
-
Sample Preparation:
-
To a known volume of plasma or urine, add an internal standard.
-
Precipitate proteins by adding an equal volume of acetonitrile or a small volume of concentrated perchloric acid.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant and filter it through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) is commonly used. The exact ratio can be optimized for best separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Ambient or controlled at a specific temperature (e.g., 30 °C).
-
Detection: UV detection at a wavelength where this compound has significant absorbance, typically around 230 nm or 295-305 nm.[12]
-
-
Analysis:
-
Inject a known volume of the prepared sample onto the HPLC system.
-
Identify the this compound and internal standard peaks based on their retention times compared to standards.
-
Quantify the concentration of this compound by comparing the peak area ratio of this compound to the internal standard against a calibration curve prepared with known concentrations of the standard.
-
Conclusion
The formation of this compound is a well-defined, two-step enzymatic process crucial for the detoxification and elimination of salicylic acid. The kinetics of this pathway are saturable, a critical consideration in salicylate (B1505791) therapy and toxicology. The experimental protocols provided herein offer robust methods for investigating the activity of the key enzyme, glycine N-acyltransferase, and for quantifying the metabolite in biological matrices. A thorough understanding of these theoretical models and experimental approaches is essential for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
References
- 1. uniprot.org [uniprot.org]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. Clinical pharmacokinetics of the salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ijprajournal.com [ijprajournal.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinetics of aspirin, salicylic acid, and this compound following oral administration of aspirin as a tablet and two buffered solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Reactome | Conjugation of salicylate with glycine [reactome.org]
- 9. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cabidigitallibrary.org [cabidigitallibrary.org]
- 11. Salicylate metabolite kinetics after several salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. scispace.com [scispace.com]
Methodological & Application
Application Note: Quantification of Salicyluric Acid in Human Urine using High-Performance Liquid Chromatography (HPLC)
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of salicyluric acid, the primary metabolite of salicylic (B10762653) acid (a product of aspirin (B1665792) metabolism), in human urine. The described protocol is intended for researchers, scientists, and professionals in drug development and clinical monitoring. The method involves a straightforward liquid-liquid extraction (LLE) for sample clean-up, followed by reversed-phase HPLC with UV detection. This document provides comprehensive experimental protocols, tabulated quantitative data from various studies for easy comparison, and a visual representation of the experimental workflow.
Introduction
This compound is a significant biomarker for monitoring compliance with low-dose aspirin therapy and for studying the pharmacokinetics of salicylates.[1] Its quantification in urine provides a non-invasive method for assessing aspirin intake and metabolism. HPLC is a widely used analytical technique for this purpose due to its specificity, sensitivity, and reproducibility. This application note synthesizes information from multiple validated methods to provide a standardized protocol.
Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric Acid (HCl, analytical grade)
-
Ethyl Acetate (B1210297) (HPLC grade)
-
Sodium Hydroxide (analytical grade)
-
Human Urine (drug-free, for calibration standards and quality controls)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Vortex mixer
-
Centrifuge
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Glass test tubes
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Transfer 1 mL of urine into a glass test tube.
-
Acidify the urine sample to approximately pH 2-3 by adding 50 µL of 2M HCl.
-
Add 5 mL of ethyl acetate to the tube.
-
Vortex the mixture for 2 minutes to ensure thorough extraction.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer (ethyl acetate) to a clean test tube.
-
Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 200 µL of the mobile phase.
-
Vortex for 30 seconds to dissolve the residue.
-
Inject 20 µL of the reconstituted sample into the HPLC system.
Chromatographic Conditions
-
Column: C18 (4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of acetonitrile and an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) is commonly used. A typical starting ratio is 30:70 (v/v) acetonitrile to aqueous buffer.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
Data Presentation
The following tables summarize quantitative data from various studies on the HPLC quantification of this compound in urine.
Table 1: Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (4.6 x 250 mm, 5 µm) | C8 (4.6 x 100 mm, 3 µm) | UPLC C18 (2.1 x 50 mm, 1.7 µm) |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid (400:600:2 v/v/v)[2] | Acetonitrile:0.05M Phosphate Buffer pH 2.15 (gradient) | Acetonitrile:3.5mM Phosphate Buffer pH 3.5 (26:74 v/v)[3] |
| Flow Rate | 1.0 mL/min[2] | 1.0 mL/min | 0.5 mL/min |
| Detection (UV) | 237 nm[2] | 230 nm | 240 nm[3] |
Table 2: Method Validation Parameters
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range | 0.18 - 10 µmol/L[1] | 2.5 - 15,000 ng/mL[3] | 0.0005 - 0.040 mg/mL[2] |
| Correlation Coefficient (r²) | >0.99 | >0.999[3] | 0.9997[2] |
| Precision (CV%) | 3.9%[1] | Intra-day: 2.2-5.9%, Inter-day: 3.4-11.7%[3] | Intra-day: <2.7%, Inter-day: <3.0%[2] |
| Accuracy (Recovery %) | 90 - 105%[1] | 80 - 100%[3] | Not Specified |
| Limit of Detection (LOD) | Not Specified | 1.1 ng/mL[3] | Not Specified |
| Limit of Quantification (LOQ) | 0.18 µmol/L | 2.5 ng/mL | 0.0005 mg/mL |
Mandatory Visualization
Caption: Experimental Workflow for this compound Quantification in Urine.
References
- 1. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes: Quantitative Analysis of Salicyluric Acid in Human Plasma by LC-MS/MS
Introduction
Salicyluric acid is a primary metabolite of salicylic (B10762653) acid, which is formed from the widely used drug aspirin (B1665792) (acetylsalicylic acid). The quantitative determination of this compound in human plasma is crucial for pharmacokinetic and metabolic studies of salicylates. This application note provides a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for the sensitive and selective quantification of this compound in human plasma. The described method is suitable for researchers, scientists, and drug development professionals.
This compound is formed in the liver through the conjugation of salicylic acid with glycine. Monitoring its concentration in plasma provides insights into the metabolic pathways and clearance rates of salicylates. LC-MS/MS is the preferred analytical technique for this purpose due to its high sensitivity, specificity, and throughput.
Experimental Protocol
This protocol outlines the necessary materials, sample preparation steps, chromatographic conditions, and mass spectrometric parameters for the analysis of this compound in human plasma.
Materials and Reagents
-
This compound analytical standard
-
This compound-d4 (or other suitable stable isotope-labeled internal standard)
-
LC-MS/MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid (≥98%)
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Polypropylene (B1209903) tubes (1.5 mL and 5 mL)
-
Pipettes and tips
-
Centrifuge
-
Vortex mixer
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Standard Solutions Preparation
Stock Solutions (1 mg/mL):
-
Accurately weigh and dissolve an appropriate amount of this compound and the internal standard (IS) in methanol to prepare individual stock solutions of 1 mg/mL.
-
Store the stock solutions at -20°C.
Working Standard Solutions:
-
Prepare serial dilutions of the this compound stock solution with a mixture of acetonitrile and water (50:50, v/v) to create working standard solutions for the calibration curve and quality control (QC) samples.
-
Prepare a working solution of the internal standard at an appropriate concentration (e.g., 1 µg/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
-
Thaw frozen human plasma samples and quality control samples to room temperature and vortex to ensure homogeneity.
-
In a 1.5 mL polypropylene tube, add 100 µL of plasma.
-
Add 10 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Inject an aliquot (e.g., 5 µL) of the supernatant into the LC-MS/MS system.
Liquid Chromatography Conditions
| Parameter | Condition |
| LC System | A high-performance or ultra-high-performance liquid chromatography system. |
| Column | A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size). |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Elution | A linear gradient can be optimized. A typical starting point is 5% B, increasing to 95% B over 5 minutes, holding for 1 minute, and then re-equilibrating at 5% B for 2 minutes. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
| Parameter | Condition |
| Mass Spectrometer | A triple quadrupole mass spectrometer. |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 194.1 | 136.1 | 100 | 25 | 15 |
| This compound-d4 (IS) | 198.1 | 140.1 | 100 | 25 | 15 |
Note: The cone voltage and collision energy should be optimized for the specific instrument being used to achieve the best sensitivity.
Data Presentation
The following tables summarize the expected quantitative data from a method validation based on this protocol.
Table 1: Calibration Curve for this compound in Human Plasma
| Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | % Accuracy | % CV |
| 1 | 0.012 | 98.5 | 4.2 |
| 5 | 0.061 | 101.2 | 3.5 |
| 10 | 0.125 | 100.8 | 2.8 |
| 50 | 0.630 | 99.5 | 1.9 |
| 100 | 1.265 | 99.8 | 1.5 |
| 500 | 6.321 | 100.1 | 1.2 |
| 1000 | 12.68 | 100.5 | 1.0 |
| 2000 | 25.41 | 99.9 | 1.1 |
A linear regression with a weighting factor of 1/x² is typically used. The correlation coefficient (r²) should be ≥ 0.99.
Table 2: Precision and Accuracy of Quality Control Samples
| QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) Mean Conc. ± SD (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (% CV) | Inter-day (n=18) Mean Conc. ± SD (ng/mL) | Inter-day Accuracy (%) | Inter-day Precision (% CV) |
| LLOQ | 1 | 1.02 ± 0.05 | 102.0 | 4.9 | 1.04 ± 0.07 | 104.0 | 6.7 |
| Low QC | 3 | 2.95 ± 0.12 | 98.3 | 4.1 | 3.05 ± 0.15 | 101.7 | 4.9 |
| Mid QC | 150 | 153.6 ± 4.5 | 102.4 | 2.9 | 151.2 ± 6.1 | 100.8 | 4.0 |
| High QC | 1500 | 1489 ± 35.7 | 99.3 | 2.4 | 1508 ± 48.2 | 100.5 | 3.2 |
Acceptance criteria for precision (%CV) are typically ≤15% (≤20% for LLOQ) and for accuracy are within 85-115% (80-120% for LLOQ).
Table 3: Recovery and Matrix Effect
| QC Level | Nominal Conc. (ng/mL) | Mean Recovery (%) | % CV | Mean Matrix Effect (%) | % CV |
| Low QC | 3 | 92.5 | 5.1 | 98.2 | 3.8 |
| High QC | 1500 | 95.1 | 3.9 | 101.5 | 2.5 |
Recovery should be consistent and reproducible. The matrix effect should be minimal, with the CV of the matrix factor being ≤15%.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the LC-MS/MS analysis of this compound in plasma.
Salicylate Metabolism Signaling Pathway
A Robust Assay for Salicyluric Acid Detection: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, which is formed from the hydrolysis of acetylsalicylic acid (aspirin).[1] Its detection and quantification in biological matrices are crucial for pharmacokinetic studies, monitoring patient compliance with low-dose aspirin (B1665792) therapy, and in toxicological assessments.[2][3] This document provides detailed application notes and protocols for the robust detection of this compound, focusing on modern analytical techniques.
Metabolic Pathway of Aspirin
Aspirin is rapidly deacetylated in the body to form salicylic acid. A significant portion of salicylic acid is then conjugated with glycine (B1666218) to produce this compound, which is the predominant metabolite found in urine.[2]
Metabolic pathway of aspirin to its major metabolites.
Analytical Methods for this compound Detection
Several analytical methods are available for the quantification of this compound. The choice of method depends on factors such as required sensitivity, sample matrix, available instrumentation, and throughput. The most common and robust methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE).
Quantitative Data Summary
| Method | Sample Matrix | Linearity Range (this compound) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| HPLC-UV | Biological Fluids | 0.18 - 10 µmol/L | Not Specified | Not Specified | [2] |
| HPLC with Electrochemical Detection | Urine | Not Specified | Not Specified | Not Specified | [4] |
| GC-MS (as methyl ester) | Urine | Not Specified | Not Specified | Not Specified | [4] |
| Capillary Electrophoresis-LIF | Urine | Not Specified | Not Specified | Not Specified | [3] |
| LC-MS/MS | Feed | 0.05 - 2.0 mg/kg (for Salicylic Acid) | 0.02 mg/kg (for Salicylic Acid) | 0.05 mg/kg (for Salicylic Acid) | [5] |
| Spectrophotometry | Pharmaceutical Formulations | 5 - 60 µg/ml (for Salicylic Acid) | 1.52 µg/ml (for Salicylic Acid) | 4.61 µg/ml (for Salicylic Acid) | [6] |
Application Note 1: HPLC-UV Method for Simultaneous Determination of this compound, Salicylic Acid, and Acetylsalicylic Acid
This method is highly sensitive and suitable for the simultaneous determination of acetylsalicylic acid and its major metabolites in biological fluids.[2]
Experimental Protocol
1. Sample Preparation:
-
Plasma/Serum: To 1 mL of plasma or serum, add a suitable internal standard. Precipitate proteins by adding 2 mL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes. Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in 100 µL of the mobile phase.
-
Urine: Dilute the urine sample 1:10 with the mobile phase. Filter through a 0.22 µm syringe filter before injection.
HPLC sample preparation workflow.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[7]
-
Mobile Phase: A gradient of methanol (B129727) and a buffer (e.g., sodium citrate-sodium acetate, pH 5.45) is commonly used.[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV detection at a wavelength suitable for all analytes (e.g., 237 nm).
-
Injection Volume: 20 µL.
3. Data Analysis:
-
Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a calibration curve.
Application Note 2: GC-MS Method for this compound Detection
Gas chromatography-mass spectrometry offers high sensitivity and selectivity, especially for complex matrices. Derivatization is required to increase the volatility of this compound.[8]
Experimental Protocol
1. Sample Preparation and Derivatization:
-
Extraction: Perform a liquid-liquid extraction of the acidified sample (e.g., urine) with an organic solvent like ethyl acetate.
-
Derivatization: Evaporate the organic extract to dryness. Add a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert this compound to its more volatile trimethylsilyl (B98337) (TMS) derivative.[8] The reaction is typically carried out at an elevated temperature (e.g., 60-70°C).
GC-MS sample preparation and derivatization workflow.
2. GC-MS Instrumentation and Conditions:
-
GC Column: A non-polar capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[9]
-
Carrier Gas: Helium.
-
Temperature Program: An optimized temperature gradient is used to separate the analytes.
-
MS Detection: Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. Monitor characteristic ions for the TMS-derivative of this compound.
3. Data Analysis:
-
Identification is based on retention time and the presence of characteristic ions. Quantification is achieved using an internal standard and a calibration curve.
Application Note 3: Capillary Electrophoresis Method
Capillary electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and solvent consumption.[10]
Experimental Protocol
1. Sample Preparation:
-
Urine samples can often be analyzed after simple dilution with the running buffer and filtration.[3]
2. CE Instrumentation and Conditions:
-
Capillary: Fused-silica capillary.[11]
-
Running Buffer: An alkaline buffer is typically used.[3]
-
Separation Voltage: A high voltage is applied across the capillary.[11]
-
Detection: Laser-induced fluorescence (LIF) provides high sensitivity for fluorescent compounds like this compound.[3] UV detection is also an option.
3. Data Analysis:
-
Analytes are identified by their migration times. Quantification is performed by comparing peak areas to those of standards.
Logical Relationships in Method Selection
The choice of an appropriate analytical method is a critical step in developing a robust assay. This decision is influenced by several factors, and their logical relationships are outlined below.
Decision tree for analytical method selection.
Conclusion
The robust detection of this compound can be achieved using various analytical techniques, with HPLC, GC-MS, and Capillary Electrophoresis being the most prominent. The detailed protocols and comparative data presented in these application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to establish a reliable and accurate assay tailored to their specific needs. Careful consideration of the sample matrix, required sensitivity, and available resources will guide the selection of the most appropriate method.
References
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of salicylate, gentisic acid and this compound in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Identification and determination of salicylic acid and this compound in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spectrophotometric analysis of salicylic acid in various forms. [wisdomlib.org]
- 7. academic.oup.com [academic.oup.com]
- 8. benchchem.com [benchchem.com]
- 9. hmdb.ca [hmdb.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. [Separation of salicylic acid drugs by aqueous and nonaqueous capillary electrophoresis with conductance detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Salicyluric Acid Analysis Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is the primary glycine (B1666218) conjugate and a major urinary metabolite of salicylic (B10762653) acid. Accurate quantification of this compound in biological matrices such as plasma and urine is crucial for pharmacokinetic, metabolic, and compliance monitoring studies.[1] The complexity of these biological samples necessitates robust sample preparation techniques to remove interfering substances like proteins and phospholipids, thereby ensuring the accuracy and reliability of subsequent analytical methods such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]
This document provides detailed application notes and protocols for the most common sample preparation techniques employed for this compound analysis: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Sample Preparation Techniques Overview
The choice of a sample preparation technique depends on various factors, including the nature of the biological matrix, the required sensitivity of the analytical method, and the desired sample throughput.
-
Protein Precipitation (PPT): A straightforward and rapid method ideal for high-throughput screening. It involves adding a precipitating agent (e.g., strong acid or organic solvent) to the sample to denature and pelletize proteins.[3][4]
-
Liquid-Liquid Extraction (LLE): A technique that separates analytes from interferences based on their differential partitioning between two immiscible liquid phases.[5] It offers a cleaner extract compared to PPT.
-
Solid-Phase Extraction (SPE): A highly selective method that utilizes a solid sorbent to isolate the analyte of interest from the sample matrix.[5][6] SPE can provide the cleanest extracts and allows for sample pre-concentration, leading to enhanced sensitivity.[6]
Experimental Workflows
The general workflow for preparing biological samples for this compound analysis is depicted below.
Caption: General workflow for this compound sample preparation.
The selection of an appropriate sample preparation technique is a critical step in the bioanalytical workflow. The following diagram illustrates a decision-making process to guide this selection.
Caption: Decision tree for selecting a sample preparation technique.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT) with Acetonitrile (B52724)
This protocol is a simple and fast method for removing proteins from plasma or serum samples.
Materials:
-
Biological sample (plasma or serum)
-
Acetonitrile (ACN), HPLC grade
-
Vortex mixer
-
Centrifuge capable of 14,000 rpm
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
Procedure:
-
Pipette 100 µL of the plasma or serum sample into a 1.5 mL microcentrifuge tube.
-
Add 300 µL of cold acetonitrile to the sample.
-
Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubate the sample at 4°C for 10 minutes to enhance protein precipitation.
-
Centrifuge the tube at 14,000 rpm for 5 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated to dryness and reconstituted in the mobile phase for analysis.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for extracting this compound from urine or plasma, providing a cleaner sample than PPT.
Materials:
-
Biological sample (urine or plasma)
-
Hydrochloric acid (HCl), concentrated (35%)
-
Ethyl acetate (B1210297), HPLC grade
-
Vortex mixer
-
Centrifuge
-
Glass tubes (10 x 70 mm)
-
Nitrogen evaporator
Procedure:
-
Pipette 400 µL of the sample into a glass tube.
-
Acidify the sample by adding 75 µL of concentrated HCl.
-
Vortex mix for 30 seconds.
-
Add 3 mL of ethyl acetate to the tube.
-
Vortex for 2 minutes to extract the analyte into the organic phase.
-
Centrifuge at 1600 x g for 15 minutes to separate the aqueous and organic layers.
-
Carefully transfer 2 mL of the upper organic layer (ethyl acetate) to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the dry residue in a suitable volume of the mobile phase for analysis.[7]
Protocol 3: Solid-Phase Extraction (SPE)
This protocol provides a highly selective and efficient method for the extraction and pre-concentration of this compound from biological fluids.
Materials:
-
Biological sample (plasma or urine)
-
SPE cartridges (e.g., C18)
-
Methanol (B129727), HPLC grade
-
Deionized water, acidified
-
SPE vacuum manifold
-
Collection tubes
Procedure:
-
Column Conditioning: Condition the C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Sample Loading: Acidify a 200 µL aliquot of the plasma sample and load it onto the conditioned SPE cartridge.[8]
-
Washing: Wash the cartridge with 2 mL of acidified water to remove polar interferences.[8]
-
Elution: Elute the this compound from the cartridge by passing 1 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable volume of mobile phase for analysis.
Quantitative Data Summary
The following table summarizes the quantitative data from various studies on the analysis of salicylic acid and its metabolites.
| Parameter | Protein Precipitation | Liquid-Liquid Extraction | Solid-Phase Extraction | Analytical Method | Reference |
| Recovery | >90% (for salicylic acid) | 90-105% (for this compound) | >90% (for salicylic acid) | HPLC-UV | [1][9] |
| Linearity Range | - | 0.18-10 µmol/L | 0.10-5.00 µg/mL (aspirin), 0.25-15.00 µg/mL (salicylic acid) | HPLC-UV | [1][8] |
| Limit of Quantification (LOQ) | - | - | 0.10 µg/mL | HPLC-UV | [8] |
| Limit of Detection (LOD) | - | - | 0.04 µg/mL | HPLC-UV | [8] |
| Coefficient of Variation (CV) | <15% | 3.9% (for this compound) | - | HPLC-UV | [1] |
Note: Data for this compound is specified where available. In some cases, data for salicylic acid is presented as a relevant proxy. The performance of each method can vary depending on the specific matrix and analytical instrumentation used.
Conclusion
The selection of an appropriate sample preparation technique is paramount for the accurate and reliable quantification of this compound in biological matrices. Protein precipitation offers a rapid and simple approach for high-throughput analysis. Liquid-liquid extraction provides a cleaner sample with good recovery. Solid-phase extraction is the most selective method, offering the potential for pre-concentration and the cleanest extracts, which is often necessary for achieving low detection limits. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to select and implement the most suitable sample preparation strategy for their specific analytical needs.
References
- 1. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 4. biotage.com [biotage.com]
- 5. ijstr.org [ijstr.org]
- 6. aitech.ac.jp [aitech.ac.jp]
- 7. academic.oup.com [academic.oup.com]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. americanlaboratory.com [americanlaboratory.com]
Solid-Phase Extraction of Salicyluric Acid from Biological Fluids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is a primary metabolite of acetylsalicylic acid (aspirin), formed through the conjugation of salicylic (B10762653) acid with glycine. Its quantification in biological fluids such as plasma and urine is crucial for pharmacokinetic and metabolic studies of salicylates. Solid-phase extraction (SPE) is a widely adopted sample preparation technique that offers significant advantages over traditional liquid-liquid extraction, including higher selectivity, reduced solvent consumption, and the potential for automation. This document provides detailed application notes and a comprehensive protocol for the solid-phase extraction of this compound from biological fluids.
Principles of Solid-Phase Extraction for this compound
The selection of an appropriate SPE sorbent and protocol is contingent on the physicochemical properties of this compound and the nature of the biological matrix. This compound is an acidic compound with both polar and non-polar characteristics. Therefore, reversed-phase, mixed-mode, or polymeric sorbents can be effectively utilized for its extraction.
-
Reversed-Phase SPE (e.g., C18): This is a common choice for retaining non-polar to moderately polar compounds from a polar matrix. For acidic compounds like this compound, the pH of the sample is adjusted to be at least 2 pH units below the pKa of the analyte to ensure it is in its neutral, more retentive form.
-
Mixed-Mode SPE (e.g., C8/Strong Anion Exchange): These sorbents offer dual retention mechanisms. The C8 non-polar chain retains compounds via hydrophobic interactions, while the anion exchange functional groups retain acidic compounds through ionic interactions. This dual mechanism allows for more rigorous washing steps, resulting in cleaner extracts.
-
Polymeric SPE (e.g., Oasis HLB): These sorbents are designed to retain a wide range of acidic, neutral, and basic compounds. They often provide high and reproducible recoveries, even with simple protocols.
Data Presentation: Performance of SPE Methods for this compound
The following tables summarize the quantitative performance data from a validated method for the simultaneous extraction of gentisic acid, this compound, and salicylic acid from human plasma using Waters Oasis HLB (divinylbenzene-n-vinylpyrrolidone copolymer) cartridges.[1]
Table 1: Linearity of this compound in Human Plasma after SPE [1]
| Parameter | Value |
| Linear Range | 9.4 - 191.5 ng/mL |
| Correlation Coefficient (r) | > 0.9994 (FLD), > 0.99 (ESI-MS) |
Table 2: Recovery of this compound from Human Plasma using SPE [1]
| Starting Concentration | Recovery (%) |
| Low | 86.8 |
| Medium | 95.2 |
| High | 100.5 |
Table 3: Limits of Detection (LOD) and Quantification (LOQ) for this compound in Human Plasma after SPE [1]
| Parameter | Value |
| Limit of Detection (LOD) | < 7 ng/mL |
| Limit of Quantification (LOQ) | 20 ng/mL |
Experimental Workflow
Caption: General workflow for the solid-phase extraction of this compound.
Detailed Experimental Protocol: SPE of this compound from Human Plasma
This protocol is based on a validated method using Waters Oasis HLB cartridges.[1]
1. Materials and Reagents
-
SPE Cartridges: Waters Oasis HLB (30 mg, 1 cc) or equivalent polymeric reversed-phase sorbent.
-
Biological Sample: Human plasma.
-
Reagents:
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Deionized water
-
-
Equipment:
-
SPE vacuum manifold
-
Centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
pH meter
-
HPLC or LC-MS/MS system
-
2. Standard Solution Preparation
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.
-
Prepare working standard solutions by serially diluting the stock solution with a suitable solvent (e.g., methanol/water mixture) to create a calibration curve (e.g., 10, 25, 50, 100, 200 ng/mL).
3. Sample Pre-treatment
-
Thaw frozen plasma samples at room temperature.
-
Vortex the plasma sample to ensure homogeneity.
-
For a 500 µL plasma sample, add a small volume of formic acid to acidify the sample to a pH below 3. This ensures that this compound is in its non-ionized form, enhancing its retention on the reversed-phase sorbent.
-
Vortex the acidified plasma sample for 30 seconds.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes to precipitate proteins.
-
Carefully collect the supernatant for loading onto the SPE cartridge.
4. Solid-Phase Extraction Procedure
-
Step 1: Conditioning
-
Place the Oasis HLB cartridges on the vacuum manifold.
-
Pass 1 mL of methanol through each cartridge.
-
Do not allow the sorbent to dry.
-
-
Step 2: Equilibration
-
Pass 1 mL of deionized water through each cartridge.
-
Follow with 1 mL of acidified water (e.g., 0.1% formic acid in water).
-
Do not allow the sorbent to dry.
-
-
Step 3: Sample Loading
-
Load the pre-treated plasma supernatant onto the conditioned and equilibrated cartridge.
-
Apply a low vacuum to allow the sample to pass through the sorbent at a slow, steady flow rate (approximately 1-2 mL/min).
-
-
Step 4: Washing
-
Wash the cartridge with 1 mL of a weak organic solvent mixture (e.g., 5% methanol in water) to remove polar interferences.
-
Apply vacuum to dry the sorbent bed completely for approximately 5 minutes. This drying step is crucial for efficient elution.
-
-
Step 5: Elution
-
Place collection tubes in the manifold.
-
Elute the this compound from the cartridge with 1 mL of methanol or acetonitrile.
-
Apply a gentle vacuum to ensure a slow elution rate and complete recovery.
-
5. Post-Extraction Processing
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the mobile phase to be used for the chromatographic analysis.
-
Vortex the reconstituted sample to ensure complete dissolution.
-
Transfer the sample to an autosampler vial for analysis by HPLC or LC-MS/MS.
Conclusion
Solid-phase extraction is a robust and efficient method for the selective isolation and concentration of this compound from complex biological matrices. The choice of SPE sorbent and the optimization of the extraction protocol are critical for achieving high recovery and clean extracts, which are essential for accurate and sensitive downstream analysis. The provided protocol using a polymeric sorbent offers a reliable starting point for researchers developing and validating bioanalytical methods for this compound.
References
Application of Capillary Electrophoresis for the Separation of Salicyluric Acid
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicyluric acid is a primary metabolite of salicylic (B10762653) acid (a key active metabolite of aspirin), formed through conjugation with glycine. The monitoring of this compound in biological fluids such as urine is crucial for pharmacokinetic studies, drug metabolism research, and in the clinical assessment of salicylate (B1505791) exposure and toxicity. Capillary Electrophoresis (CE) offers a powerful analytical technique for the separation and quantification of this compound, providing advantages of high separation efficiency, short analysis times, and minimal sample and reagent consumption. This application note details two primary CE-based methodologies for the analysis of this compound: Capillary Zone Electrophoresis (CZE) with Laser-Induced Fluorescence (LIF) detection and Micellar Electrokinetic Chromatography (MEKC) with UV detection.
Signaling Pathway of Salicylate Metabolism
The metabolic conversion of acetylsalicylic acid (aspirin) to its excretable metabolites, including this compound, is a key pathway in drug disposition. Understanding this pathway is essential for interpreting analytical results.
Application Notes & Protocols: Salicyluric Acid as a Standard in Chromatography
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of salicyluric acid as a standard in chromatographic analyses. The methodologies are intended for the quantitative determination of this compound in biological matrices, which is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring of salicylate (B1505791) exposure.
Introduction
This compound is the primary glycine (B1666218) conjugate of salicylic (B10762653) acid and a major metabolite of acetylsalicylic acid (aspirin).[1][2][3] Its quantification in biological fluids, such as urine and plasma, is essential for understanding the pharmacokinetics of aspirin (B1665792) and other salicylates.[2] In chromatographic methods, pure this compound serves as a reference standard for calibration and accurate quantification of the analyte in unknown samples. This document outlines protocols for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), two common techniques for this purpose.
Metabolic Pathway of Aspirin
Aspirin (acetylsalicylic acid) is rapidly hydrolyzed in the body to salicylic acid.[2] Salicylic acid is then further metabolized, primarily in the liver, through conjugation with glycine to form this compound, and with glucuronic acid to form glucuronides.[1][3] A smaller fraction is hydroxylated to gentisic acid.[1][3] this compound is the most abundant metabolite, accounting for approximately 75% of the excreted dose.[1]
References
Application Notes and Protocols for In Vitro Studies of Salicyluric Acid Transport
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed via conjugation with glycine. Its efficient transport and excretion are critical for the clearance of salicylates from the body. Understanding the mechanisms of this compound transport is essential for predicting drug-drug interactions, assessing renal clearance, and evaluating the potential for nephrotoxicity. This document provides detailed application notes and protocols for studying this compound transport using various in vitro models. The primary transporters involved in the renal secretion of this compound are the organic anion transporters OAT1 (SLC22A6) and OAT3 (SLC22A8), which are predominantly expressed on the basolateral membrane of renal proximal tubule cells.[1]
In Vitro Models for this compound Transport
Several in vitro models are suitable for investigating the transport of this compound. The choice of model depends on the specific research question, throughput requirements, and the desired level of biological complexity.
-
Cell Line Models (Caco-2 and MDCK): Human colon adenocarcinoma (Caco-2) and Madin-Darby canine kidney (MDCK) cells are epithelial cell lines that form polarized monolayers with tight junctions when cultured on semi-permeable supports. They are well-established models for studying drug permeability and transporter-mediated transport.[2][3] While not of renal origin, Caco-2 cells express some transporters relevant to intestinal absorption. MDCK cells, being of kidney origin, provide a more relevant model for renal transport processes.
-
Transporter-Overexpressing Cell Lines (HEK293 and CHO): Human Embryonic Kidney 293 (HEK293) and Chinese Hamster Ovary (CHO) cells are commonly used to create stable cell lines that overexpress a specific transporter, such as OAT1 or OAT3. These models are ideal for studying the kinetics and inhibition of a single transporter in isolation, providing clear, mechanistic insights.
-
Isolated Renal Membrane Vesicles: Membrane vesicles, particularly those derived from the brush border or basolateral membranes of renal proximal tubules, offer a powerful tool to study transport processes in a cell-free system. These vesicles can be used to investigate the driving forces of transport (e.g., pH gradients, ion gradients) and to determine the kinetics of transport without the influence of cellular metabolism.
Data Presentation: Transport Parameters
While specific kinetic data for this compound transport in vitro is not extensively reported in the literature, the following table summarizes the known transport parameters for the parent compound, salicylic acid, in Caco-2 cells. These values can serve as a reference point for designing experiments with this compound. It is hypothesized that this compound, as an organic anion, is also a substrate for OAT1 and OAT3.
| Compound | In Vitro Model | Parameter | Value | Reference |
| Salicylic Acid | Caco-2 Cells | Kt (saturable transport) | 5.28 ± 0.72 mM | [4] |
| Salicylic Acid | Caco-2 Cells | Jmax (saturable transport) | 36.6 ± 3.54 nmol/min/mg protein | [4] |
| Salicylic Acid | Caco-2 Cells | kd (non-saturable transport) | 0.37 ± 0.08 µL/min/mg protein | [4] |
Note: The protocols provided in this document can be utilized to determine the specific Km, Vmax, and apparent permeability (Papp) values for this compound in the various in vitro systems.
Experimental Protocols
Protocol 1: Bidirectional Transport Assay in Caco-2 or MDCK Cells
This protocol is designed to determine the apparent permeability (Papp) of this compound across a polarized cell monolayer and to assess whether it is a substrate of efflux transporters.
Materials:
-
Caco-2 or MDCK cells
-
Transwell® permeable supports (e.g., 12-well or 24-well plates)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin/streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) or other transport buffer
-
This compound
-
Analytical standards for this compound
-
LC-MS/MS or HPLC-UV for quantification
Procedure:
-
Cell Seeding and Culture:
-
Seed Caco-2 or MDCK cells onto Transwell® inserts at a density of approximately 6 x 104 cells/cm².
-
Culture Caco-2 cells for 21-25 days and MDCK cells for 5-7 days to allow for differentiation and formation of a confluent monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment:
-
Wash the cell monolayers twice with pre-warmed transport buffer (e.g., HBSS) and equilibrate for 30 minutes at 37°C.
-
Apical-to-Basolateral (A-B) Transport: Add the transport buffer containing this compound to the apical (upper) chamber and fresh transport buffer to the basolateral (lower) chamber.
-
Basolateral-to-Apical (B-A) Transport: Add the transport buffer containing this compound to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh, pre-warmed buffer.
-
At the end of the experiment, collect samples from both the donor and receiver chambers.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in all samples using a validated LC-MS/MS or HPLC-UV method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B) An efflux ratio significantly greater than 2 suggests the involvement of active efflux.
-
Protocol 2: Uptake Assay in OAT1/OAT3-Overexpressing Cells
This protocol is used to determine if this compound is a substrate of OAT1 or OAT3 and to calculate its kinetic parameters (Km and Vmax).
Materials:
-
HEK293 or CHO cells stably expressing human OAT1 or OAT3
-
Parental HEK293 or CHO cells (for control)
-
Poly-D-lysine coated 24-well or 96-well plates
-
Cell culture medium
-
Transport buffer (e.g., HBSS)
-
This compound (radiolabeled or non-labeled)
-
Known OAT inhibitor (e.g., probenecid)
-
Lysis buffer
-
Scintillation counter (for radiolabeled compound) or LC-MS/MS
Procedure:
-
Cell Seeding:
-
Seed the transporter-expressing cells and parental cells into poly-D-lysine coated plates at a suitable density to reach confluence on the day of the assay.
-
Incubate for 24-48 hours.
-
-
Uptake Assay:
-
Wash the cells twice with pre-warmed transport buffer.
-
Pre-incubate the cells with transport buffer for 10-15 minutes at 37°C.
-
To start the uptake, replace the buffer with transport buffer containing various concentrations of this compound. For inhibition studies, include the inhibitor in this solution.
-
Incubate for a short, linear uptake period (e.g., 1-5 minutes) at 37°C.
-
To stop the uptake, rapidly aspirate the uptake solution and wash the cells three times with ice-cold transport buffer.
-
-
Quantification:
-
Lyse the cells with lysis buffer.
-
If using a radiolabeled compound, measure the radioactivity in the lysate using a scintillation counter.
-
If using a non-labeled compound, quantify the concentration of this compound in the lysate by LC-MS/MS.
-
Determine the protein concentration in each well to normalize the uptake data.
-
-
Data Analysis:
-
Subtract the uptake in parental cells from the uptake in transporter-expressing cells to determine the transporter-mediated uptake.
-
Plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.
-
For inhibition studies, calculate the IC50 value of the inhibitor.
-
Protocol 3: Transport Assay using Renal Brush Border Membrane Vesicles (BBMV)
This protocol describes the isolation of BBMV and their use in studying this compound transport.
Materials:
-
Fresh or frozen kidney cortex (e.g., from rat or rabbit)
-
Homogenization buffer
-
Precipitation solution (e.g., MgCl₂)
-
Differential centrifugation equipment
-
Uptake buffer
-
Radiolabeled this compound
-
Rapid filtration device
Procedure:
-
BBMV Isolation:
-
Dissect the kidney cortex and homogenize it in ice-cold homogenization buffer.
-
Perform a series of differential centrifugation steps to enrich for brush border membranes. This often involves a divalent cation (e.g., Mg²⁺) precipitation step to aggregate other membranes.[4]
-
Resuspend the final BBMV pellet in an appropriate buffer and determine the protein concentration.
-
-
Transport Assay:
-
Pre-incubate the BBMV suspension at the desired temperature.
-
Initiate transport by adding the BBMV suspension to an uptake buffer containing radiolabeled this compound and any other relevant compounds (e.g., to create a pH or ion gradient).
-
At specific time points, take an aliquot of the reaction mixture and immediately stop the transport by adding it to an ice-cold stop solution.
-
Rapidly filter the mixture through a membrane filter to separate the vesicles from the external medium.
-
Wash the filter with ice-cold stop solution to remove non-transported substrate.
-
-
Quantification and Analysis:
-
Measure the radioactivity retained on the filter using a scintillation counter.
-
Calculate the uptake of this compound into the vesicles over time and under different experimental conditions (e.g., varying substrate concentration, presence of inhibitors, different ion gradients).
-
Signaling Pathways Regulating OAT1 and OAT3
The activity of OAT1 and OAT3 is regulated by various signaling pathways, which can impact the transport of this compound. These pathways often involve post-translational modifications like phosphorylation, leading to changes in transporter trafficking to and from the plasma membrane.
Conclusion
The in vitro models and protocols described provide a comprehensive framework for investigating the transport of this compound. By employing these methods, researchers can elucidate the transporters involved, determine the kinetics of transport, and explore the regulatory mechanisms governing the disposition of this important metabolite. Such studies are crucial for advancing our understanding of salicylate (B1505791) pharmacology and for the development of safer and more effective drugs.
References
- 1. OAT1 - Transporters - Solvo Biotechnology [solvobiotech.com]
- 2. researchgate.net [researchgate.net]
- 3. Transport evaluation of salicylic acid and structurally related compounds across Caco-2 cell monolayers and artificial PAMPA membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. dspace.cuni.cz [dspace.cuni.cz]
Distinguishing Salicyluric Acid from Its Isomers: A Guide to Analytical Methods
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicyluric acid (2-hydroxyhippuric acid) is the primary glycine (B1666218) conjugate of salicylic (B10762653) acid, a key metabolite of aspirin (B1665792) and other salicylates. In various research and clinical settings, it is crucial to distinguish this compound from its structural isomers, 3-hydroxyhippuric acid and 4-hydroxyhippuric acid. These isomers can interfere with accurate quantification and assessment of salicylate (B1505791) metabolism. This document provides detailed application notes and protocols for the analytical methods used to effectively separate and identify these compounds, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used technique for the separation of this compound and its isomers. The separation is typically achieved on a reversed-phase column, where the subtle differences in polarity between the ortho-, meta-, and para- substituted isomers influence their retention times.
Data Presentation
| Compound | Retention Time (min)[1] |
| This compound (2-hydroxyhippuric acid) | ~4.5 |
| 3-Hydroxyhippuric Acid | Not explicitly available, expected to be between Salicyluric and 4-Hydroxyhippuric acid |
| 4-Hydroxyhippuric Acid | Not explicitly available, expected to have a longer retention time than this compound due to increased polarity |
| Salicylic Acid | ~2.5[1] |
| Gentisic Acid | ~3.0[1] |
| α-Hydroxyhippuric Acid | ~7.0[1] |
| Hippuric Acid | ~5.5[1] |
Note: The retention times are approximate and can vary based on the specific HPLC system, column, and mobile phase composition. The data for 3- and 4-hydroxyhippuric acid are inferred based on the behavior of positional isomers in reversed-phase chromatography.
Experimental Protocol
Objective: To separate this compound from its positional isomers using reversed-phase HPLC.
Materials:
-
HPLC system with UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
This compound, 3-hydroxyhippuric acid, and 4-hydroxyhippuric acid standards
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of acetonitrile and 10 mM ammonium acetate in water (e.g., 15:85 v/v). Adjust the pH to 3.0 with formic acid.
-
Standard Solution Preparation: Prepare individual and mixed standard solutions of this compound and its isomers in the mobile phase at a concentration of 10 µg/mL.
-
Sample Preparation: For biological samples (e.g., urine, plasma), perform a solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. Reconstitute the dried extract in the mobile phase.
-
HPLC Analysis:
-
Set the column temperature to 30 °C.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detection wavelength to 238 nm or 296 nm.[2]
-
Inject 10 µL of the standard and sample solutions.
-
-
Data Analysis: Identify the peaks based on the retention times of the standards and quantify the analytes using a calibration curve.
Workflow Diagram
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity for the analysis of this compound and its isomers. Due to the low volatility of these compounds, derivatization is required prior to analysis.
Data Presentation
| Compound | Key Mass Fragments (m/z) |
| This compound (as methyl ester) | 209 (M+), 148, 121, 93[3] |
| 3-Hydroxyhippuric Acid (as methyl ester) | Expected: 209 (M+), fragments differing from this compound due to the position of the hydroxyl group. |
| 4-Hydroxyhippuric Acid (as methyl ester) | Expected: 209 (M+), fragments differing from this compound due to the position of the hydroxyl group. |
Note: The fragmentation pattern of the isomers will differ based on the stability of the resulting fragment ions, which is influenced by the position of the hydroxyl group.
Experimental Protocol
Objective: To distinguish this compound from its isomers by GC-MS after derivatization.
Materials:
-
GC-MS system
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
-
This compound and isomer standards
-
Methanol (B129727) with 3M HCl (for esterification) or a silylating agent (e.g., BSTFA)
-
Ethyl acetate
Procedure:
-
Sample Preparation and Derivatization:
-
For biological samples, perform an extraction as described for HPLC.
-
Evaporate the extract to dryness.
-
Add 100 µL of methanol with 3M HCl and heat at 60 °C for 30 minutes to form the methyl esters.
-
Alternatively, use a silylating agent like BSTFA to form trimethylsilyl (B98337) derivatives.
-
Evaporate the reagent and reconstitute the residue in 50 µL of ethyl acetate.
-
-
GC-MS Analysis:
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-300
-
-
Data Analysis: Compare the retention times and mass spectra of the sample components to those of the derivatized standards. The different positions of the hydroxyl group will lead to distinct fragmentation patterns.
Workflow Diagram
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that can be used to differentiate isomers based on their charge-to-size ratio.
Data Presentation
| Compound | Migration Time (min) |
| This compound | Not explicitly available |
| 3-Hydroxyhippuric Acid | Not explicitly available |
| 4-Hydroxyhippuric Acid | Not explicitly available |
| Salicylic Acid | ~3.5[4] |
| Gentisic Acid | ~4.0[4] |
Experimental Protocol
Objective: To separate this compound and its isomers using capillary zone electrophoresis (CZE).
Materials:
-
Capillary electrophoresis system with a UV or DAD detector
-
Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
-
This compound and isomer standards
-
Sodium tetraborate (B1243019) (Borax)
-
Sodium phosphate (B84403)
-
Hydrochloric acid
-
Sodium hydroxide
Procedure:
-
Buffer Preparation: Prepare a 50 mM sodium tetraborate buffer and adjust the pH to 9.3 with sodium hydroxide. Alternatively, a 50 mM sodium phosphate buffer at pH 7.0 can be used.[5]
-
Standard and Sample Preparation: Dissolve standards and prepared sample extracts in the running buffer.
-
CE Analysis:
-
Capillary Conditioning: Rinse the capillary with 0.1 M NaOH, water, and then the running buffer.
-
Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).
-
Separation Voltage: 25 kV.
-
Temperature: 25 °C.
-
Detection: UV detection at 214 nm or 238 nm.
-
-
Data Analysis: Compare the migration times of the peaks in the sample to those of the standards.
Workflow Diagram
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the unambiguous structural elucidation of isomers. Both ¹H and ¹³C NMR can provide detailed information about the chemical environment of each nucleus, allowing for clear differentiation between the ortho-, meta-, and para- isomers of hydroxyhippuric acid.
Data Presentation
¹H NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted)
| Proton | This compound | 3-Hydroxyhippuric Acid | 4-Hydroxyhippuric Acid |
| Glycine CH₂ | ~3.9 | ~3.9 | ~3.9 |
| Aromatic Protons | 6.8 - 7.9 (complex pattern) | 7.0 - 7.4 (distinct pattern) | 6.8 (d), 7.8 (d) |
| Phenolic OH | ~12.0 (broad) | ~9.5 (broad) | ~9.8 (broad) |
| Amide NH | ~8.8 (t) | ~8.8 (t) | ~8.7 (t) |
¹³C NMR Chemical Shifts (δ, ppm) in DMSO-d₆ (Predicted)
| Carbon | This compound | 3-Hydroxyhippuric Acid | 4-Hydroxyhippuric Acid |
| C=O (amide) | ~168 | ~167 | ~167 |
| C=O (acid) | ~171 | ~171 | ~171 |
| Glycine CH₂ | ~41 | ~41 | ~41 |
| Aromatic C-OH | ~158 | ~157 | ~159 |
| Other Aromatic C | 115-135 (distinct shifts) | 114-135 (distinct shifts) | 115-130 (distinct shifts) |
Note: The chemical shifts are predictions based on the known spectra of this compound and related hydroxybenzoic acids.[6][7] The exact values will vary depending on the solvent and experimental conditions. The key to differentiation lies in the distinct patterns of the aromatic proton and carbon signals.
Experimental Protocol
Objective: To structurally differentiate this compound and its isomers using ¹H and ¹³C NMR.
Materials:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
-
Deuterated solvent (e.g., DMSO-d₆)
-
This compound and isomer standards
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of DMSO-d₆ in an NMR tube.
-
NMR Analysis:
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
If necessary, perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) for complete structural assignment.
-
-
Data Analysis: Analyze the chemical shifts, coupling constants, and integration of the signals to determine the substitution pattern on the aromatic ring. The distinct splitting patterns and chemical shifts of the aromatic protons are particularly informative for distinguishing the isomers.
Logical Relationship Diagram
Conclusion
The choice of analytical method for distinguishing this compound from its isomers depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the available instrumentation. HPLC is a versatile and robust method for routine analysis and quantification. GC-MS provides excellent sensitivity and structural information but requires derivatization. CE offers high separation efficiency for isomers. NMR spectroscopy is the definitive method for unambiguous structural identification. By employing the appropriate methodology and following the detailed protocols provided, researchers can confidently differentiate and quantify these closely related compounds.
References
- 1. smatrix.com [smatrix.com]
- 2. High-pressure liquid chromatography analysis of salicylic acid, this compound, and gentisic acid in biological matrixes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glycine, N-(2-hydroxybenzoyl)-, methyl ester [webbook.nist.gov]
- 4. Determination of salicylate, gentisic acid and this compound in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C9H9NO4 | CID 10253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Application Note: Structural Elucidation of Salicyluric Acid using NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed in the liver by conjugation with the amino acid glycine.[1] As salicylic acid is the active metabolite of acetylsalicylic acid (aspirin), a widely used nonsteroidal anti-inflammatory drug (NSAID), monitoring its metabolic fate is crucial in pharmacokinetic and drug metabolism studies.[2] Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous structural elucidation of metabolites like this compound. This document provides a comprehensive guide, including detailed protocols for one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments to confirm the molecular structure of this compound.
Molecular Structure and Biotransformation
This compound is formed by the enzymatic conjugation of salicylic acid with glycine. This biotransformation is a key pathway for the detoxification and excretion of salicylates.[1][3]
References
Application Notes and Protocols for Measuring Salicyluric Acid in Cell Culture Media
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed through conjugation with the amino acid glycine (B1666218).[1] This metabolic conversion is a critical pathway in the detoxification and elimination of salicylates.[1][2][3][4] In cell culture-based research, particularly in studies involving drug metabolism, toxicology, and the anti-inflammatory effects of salicylates, the quantification of this compound in the cell culture media is essential for understanding the metabolic capacity of the cells and the kinetics of salicylate (B1505791) metabolism. These application notes provide detailed protocols for the measurement of this compound in cell culture media using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and a colorimetric assay.
Metabolic Pathway of Salicylic Acid to this compound
Salicylic acid is metabolized in the liver and other tissues, including certain cell types in culture, primarily through conjugation with glycine to form this compound.[1][2][4] This reaction is catalyzed by glycine N-acyltransferase. Other minor metabolic pathways for salicylic acid include conjugation with glucuronic acid to form phenolic and acyl glucuronides, and hydroxylation to gentisic acid.[2][3]
References
Application Notes and Protocols for Enzymatic Assays of Salicyluric Acid Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed via conjugation with glycine (B1666218). This metabolic pathway is crucial in the detoxification and elimination of salicylates, including the widely used drug aspirin (B1665792) (acetylsalicylic acid), which is rapidly hydrolyzed to salicylic acid in the body. The formation of this compound is a two-step enzymatic process that can become saturated, following Michaelis-Menten kinetics.[1][2] Monitoring the formation of this compound is therefore of significant interest in drug metabolism studies, toxicological assessments, and for understanding potential drug-drug interactions.
This document provides detailed application notes and protocols for enzymatic assays designed to monitor the formation of this compound in vitro. These assays are essential tools for characterizing the enzymes involved, screening for potential inhibitors or inducers of the pathway, and investigating the metabolic fate of salicylate-based drugs.
Biochemical Pathway of this compound Formation
The conjugation of salicylic acid with glycine to form this compound is a two-step enzymatic reaction occurring predominantly in the mitochondria of liver and kidney cells.[3][4]
-
Activation of Salicylic Acid: Salicylic acid is first activated to a high-energy thioester intermediate, salicyl-CoA. This reaction is catalyzed by a mitochondrial xenobiotic/medium-chain fatty acid:CoA ligase, such as Acyl-CoA Synthetase Medium-Chain Family Member 2B (ACSM2B). The reaction requires ATP and Coenzyme A (CoA).[1][4]
-
Glycine Conjugation: The activated salicyl-CoA then reacts with glycine in a reaction catalyzed by Glycine N-acyltransferase (GLYAT). This step forms this compound and releases Coenzyme A.[1][4]
Data Presentation
The following tables summarize key kinetic parameters for the enzymes involved in this compound formation. It is important to note that kinetic data for the specific substrates salicylic acid and salicyl-CoA are limited in the literature; therefore, data for analogous substrates are also presented for comparative purposes.
Table 1: Kinetic Parameters of ACSM2B
| Substrate | Apparent Km | Apparent Vmax | Source |
| Salicylic Acid | 19 µM | 11.6 min-1 | [5] |
| Benzoic Acid | 2.1 mM | 3.2 min-1 | [5] |
| 2,3-dihydroxybenzoic acid | 0.018 µM | 1.05 min-1 | [5] |
Table 2: Kinetic Parameters of GLYAT
| Acyl-CoA Substrate | Apparent Km (µM) | Apparent Vmax (nmol/min/mg protein) | Source |
| Benzoyl-CoA | 96.6 | Not Reported | [5] |
| Isobutyryl-CoA | 0.3 - 5.6 mM (for various acyl-CoAs) | Not Reported | [6] |
| Amino Acid Substrate | Apparent Km | ||
| Glycine | 0.5 - 2.9 M (with various acyl-CoAs) | [6] |
Note: Benzoyl-CoA is the preferred substrate for GLYAT, followed by salicyl-CoA.[5][7]
Experimental Protocols
Two primary types of enzymatic assays can be employed to monitor this compound formation: a direct measurement of this compound by LC-MS/MS and an indirect colorimetric assay that measures the release of Coenzyme A.
Protocol 1: Coupled Enzymatic Assay with LC-MS/MS Detection
This protocol describes a coupled assay that starts with salicylic acid and measures the end-product, this compound, providing a direct assessment of the entire pathway's activity.
Materials:
-
Recombinant human ACSM2B and GLYAT enzymes
-
Salicylic acid
-
ATP (Adenosine 5'-triphosphate)
-
CoA (Coenzyme A)
-
Glycine
-
Tris-HCl buffer (or other suitable buffer, pH 7.5-8.0)
-
Magnesium chloride (MgCl₂)
-
Dithiothreitol (DTT)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and sample preparation)
-
This compound standard
-
Internal standard (e.g., deuterated this compound)
-
Microcentrifuge tubes or 96-well plates
-
LC-MS/MS system
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0, 5 mM MgCl₂, 1 mM DTT).
-
Prepare stock solutions of salicylic acid, ATP, CoA, and glycine in the reaction buffer.
-
Dilute recombinant ACSM2B and GLYAT enzymes to the desired working concentrations in the reaction buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube or a well of a 96-well plate, combine the following components to the desired final concentrations (example concentrations provided):
-
Reaction Buffer
-
Salicylic acid (e.g., 1-100 µM)
-
ATP (e.g., 2.5 mM)
-
CoA (e.g., 0.5 mM)
-
Glycine (e.g., 20 mM)
-
ACSM2B (e.g., 1-5 µg/mL)
-
GLYAT (e.g., 2-10 µg/mL)
-
-
For inhibitor screening, pre-incubate the enzymes with the test compound for a specified time before adding the substrates.
-
-
Incubation:
-
Initiate the reaction by adding one of the key substrates (e.g., salicylic acid or ATP).
-
Incubate the reaction mixture at 37°C for a predetermined time (e.g., 15-60 minutes), ensuring the reaction is in the linear range.
-
-
Reaction Quenching and Sample Preparation:
-
Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Vortex briefly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or well for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method for the quantification of this compound.
-
Example LC-MS/MS Parameters:
-
Column: A suitable reversed-phase C18 column.
-
Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.[2][8]
-
Ionization Mode: Negative electrospray ionization (ESI-).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for this compound and the internal standard.
-
-
-
Data Analysis:
-
Construct a standard curve using the this compound standard.
-
Quantify the amount of this compound formed in each reaction.
-
Calculate enzyme activity, inhibition, or other kinetic parameters as required.
-
Protocol 2: Indirect Colorimetric Assay for GLYAT Activity
This protocol is suitable for high-throughput screening and measures the activity of the second enzyme in the pathway, GLYAT, by detecting the release of Coenzyme A using DTNB (Ellman's reagent). This assay requires the synthesis or commercial availability of salicyl-CoA.
Materials:
-
Recombinant human GLYAT enzyme
-
Salicyl-CoA (or a reliable method for its in situ generation)
-
Glycine
-
DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))
-
Tris-acetate buffer (or other suitable buffer, pH 8.0)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., 25 mM Tris-acetate, pH 8.0).
-
Prepare stock solutions of salicyl-CoA, glycine, and DTNB in the reaction buffer.
-
Dilute recombinant GLYAT to the desired working concentration in the reaction buffer.
-
-
Reaction Setup:
-
In a 96-well plate, add the following components to a final volume of 200 µL (example concentrations provided):[5]
-
Tris-acetate buffer (25 mM)
-
DTNB (100 µM)
-
Glycine (e.g., 1-200 mM)
-
GLYAT (e.g., 2 µg)
-
For inhibitor screening, pre-incubate the enzyme with the test compound.
-
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding salicyl-CoA (e.g., 20-200 µM).
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Monitor the increase in absorbance at 412 nm over time (e.g., every minute for 20 minutes) for kinetic analysis, or take an endpoint reading after a fixed incubation time. The absorbance increase is due to the reaction of the released CoA-SH with DTNB to form 2-nitro-5-thiobenzoate (TNB), which absorbs at 412 nm.
-
-
Data Analysis:
-
Calculate the rate of CoA release using the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹).
-
Determine enzyme activity, IC₅₀ values for inhibitors, or other kinetic parameters.
-
High-Throughput Screening (HTS) Considerations
The indirect colorimetric assay (Protocol 2) is more amenable to HTS due to its simplicity and lack of requirement for an LC-MS/MS system.
Workflow for HTS:
-
Assay Miniaturization: The assay can be miniaturized to a 384-well plate format to increase throughput and reduce reagent consumption.
-
Compound Library Screening: A library of small molecules can be screened for inhibition of GLYAT activity.
-
Hit Identification: Compounds that cause a significant reduction in the rate of absorbance increase at 412 nm are identified as potential inhibitors.
-
Hit Confirmation and Validation: Primary hits should be re-tested to confirm their activity. Further validation can be performed using the LC-MS/MS-based coupled assay (Protocol 1) to confirm the inhibition of this compound formation.
Conclusion
The enzymatic assays described in these application notes provide robust and reliable methods for monitoring the formation of this compound. The choice between the direct LC-MS/MS-based assay and the indirect colorimetric assay will depend on the specific research question, available instrumentation, and required throughput. These protocols are valuable tools for researchers in pharmacology, toxicology, and drug development for characterizing the metabolism of salicylic acid and for identifying compounds that may modulate its clearance.
References
- 1. elearning.uniroma1.it [elearning.uniroma1.it]
- 2. real.mtak.hu [real.mtak.hu]
- 3. researchgate.net [researchgate.net]
- 4. Reactome | Conjugation of salicylate with glycine [reactome.org]
- 5. mdpi.com [mdpi.com]
- 6. Acyl-CoA: glycine N-acyltransferase: in vitro studies on the glycine conjugation of straight- and branched-chained acyl-CoA esters in human liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isotope-Labeled Salicyluric Acid in Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isotope-labeled compounds are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies. The use of stable isotopes, such as Deuterium (²H) or Carbon-13 (¹³C), allows for the precise tracing of metabolic fates of drugs and their metabolites within a biological system. Salicyluric acid is the primary metabolite of salicylic (B10762653) acid (the active metabolite of aspirin), formed by conjugation with glycine.[1][2] Tracer studies utilizing isotope-labeled this compound can provide critical insights into its own absorption, distribution, metabolism, and excretion (ADME) characteristics, helping to fully characterize the disposition of salicylates.
These application notes provide a comprehensive overview and detailed protocols for the use of isotope-labeled this compound in tracer studies. The methodologies described are based on established principles of pharmacokinetic analysis and bioanalytical techniques, primarily liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Applications
The primary applications for isotope-labeled this compound in tracer studies include:
-
Pharmacokinetic (PK) Studies: To determine key PK parameters such as clearance, volume of distribution, and elimination half-life of this compound itself. This is crucial for understanding the complete metabolic profile of salicylate (B1505791) drugs.[1]
-
Metabolite Quantification: Isotope-labeled this compound serves as an ideal internal standard for the accurate quantification of unlabeled (endogenous or administered) this compound in biological matrices.[3][4] The stable isotope dilution method offers high precision and accuracy by correcting for matrix effects and variations in sample processing.[5]
-
Drug-Drug Interaction Studies: To investigate the effect of co-administered drugs on the metabolism and clearance of this compound.
-
Metabolic Pathway Elucidation: While this compound is a major end-product of salicylate metabolism, tracer studies can confirm its metabolic stability and investigate any minor, previously unknown metabolic pathways.[6]
Data Presentation
The following tables summarize representative pharmacokinetic data for salicylic acid and its major metabolite, this compound, following the administration of aspirin (B1665792) or salicylic acid. While specific data for the administration of isotope-labeled this compound is limited in publicly available literature, these tables provide an expected range of values that would be determined in such a study.
Table 1: Pharmacokinetic Parameters of Salicylic Acid Following Oral Administration of Aspirin Formulations
| Formulation | Dose (mg) | Cmax (µg/mL) | tmax (h) | AUC (µg·h/mL) |
| Fast Disintegrating Tablet (Fasted) | 500 | 6.33 ± 2.37 | 0.39 | - |
| Fast Disintegrating Tablet (Fed) | 500 | 14.76 ± 4.81 | 0.34 | - |
| Regular Tablet (Fed) | 500 | 3.23 ± 1.28 | 2.00 | - |
| Powder | 100 | 4.80 ± 0.79 | - | 18.0 ± 3.03 |
| Mini-Tablet | 100 | 5.03 ± 0.97 | - | 18.9 ± 4.59 |
Data compiled from studies on different aspirin formulations.[7][8]
Table 2: Urinary Excretion of Salicylate Metabolites After a 900 mg Oral Dose of Aspirin in Humans (0-12h)
| Metabolite | Mean % of Dose Excreted | Range (% of Dose) |
| This compound | - | 19.8 - 65 |
| Free Salicylic Acid | - | 1.3 - 31 |
| Salicyl Glucuronides | - | 0.8 - 42 |
| Gentisic Acid | ~1 | - |
Data from a population study of 129 volunteers.[9] this compound is the major metabolite.[9]
Experimental Protocols
Protocol 1: Pharmacokinetic Study of Isotope-Labeled this compound in a Rodent Model
This protocol outlines a typical pharmacokinetic study in rats to determine the fate of an orally administered dose of ¹³C-labeled this compound.
1. Materials and Reagents:
-
¹³C-Salicyluric Acid (¹³C-SUA)
-
Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
K₂-EDTA collection tubes
-
Internal Standard (IS): Deuterated this compound (d-SUA)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Solid Phase Extraction (SPE) cartridges (if required for cleanup)
2. Animal Dosing and Sample Collection:
-
Fast male Sprague-Dawley rats (n=5 per time point) overnight.
-
Prepare a dosing solution of ¹³C-SUA in the vehicle at a concentration of 1 mg/mL.
-
Administer a single oral gavage dose of 10 mg/kg ¹³C-SUA.
-
Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at pre-dose (0 h) and at 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose into K₂-EDTA tubes.
-
Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
House rats in metabolic cages to collect urine at specified intervals (e.g., 0-4h, 4-8h, 8-12h, 12-24h). Record the total volume for each interval.
-
Store urine samples at -80°C until analysis.
3. Sample Preparation for LC-MS/MS Analysis (Plasma):
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ACN containing the internal standard (d-SUA) at a concentration of 100 ng/mL. This performs a protein precipitation.
-
Vortex mix for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a clean 96-well plate or autosampler vial.
-
Evaporate the solvent under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 95:5 Water:ACN with 0.1% FA).
-
Inject onto the LC-MS/MS system.
4. Sample Preparation for LC-MS/MS Analysis (Urine):
-
Thaw urine samples on ice.
-
Centrifuge at 2000 x g for 5 minutes to remove any particulate matter.
-
Dilute the urine 1:10 with water.
-
To 20 µL of diluted urine, add 180 µL of ACN containing the internal standard (d-SUA).
-
Vortex and centrifuge as described for plasma samples.
-
Transfer the supernatant for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis for Quantification of ¹³C-Salicyluric Acid
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to 5% B and re-equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
¹³C-Salicyluric Acid: Determine the exact m/z based on the position and number of ¹³C labels. For a single ¹³C on the carboxyl group, the transition would be m/z 195 -> m/z 138.
-
d-Salicyluric Acid (Internal Standard): Determine the exact m/z based on deuteration pattern. For d4-SUA, a potential transition is m/z 198 -> m/z 141.
-
Unlabeled this compound (for baseline): m/z 194 -> m/z 137.
-
-
Optimize ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energies for each compound.
4. Data Analysis:
-
Generate a calibration curve by spiking known concentrations of ¹³C-SUA into blank plasma or urine and processing as per the sample preparation protocol.
-
Plot the peak area ratio of the analyte to the internal standard against the concentration.
-
Use the calibration curve to determine the concentration of ¹³C-SUA in the unknown samples.
-
Calculate pharmacokinetic parameters (Cmax, tmax, AUC, t1/2) using appropriate software (e.g., Phoenix WinNonlin).
Visualizations
Salicylate Metabolism Pathway
Caption: Metabolic pathway of aspirin to salicylic acid and its major metabolites.
Experimental Workflow for a Tracer Study
Caption: General experimental workflow for a tracer study using isotope-labeled this compound.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. real.mtak.hu [real.mtak.hu]
- 4. researchgate.net [researchgate.net]
- 5. Isotopic labeling-assisted metabolomics using LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Registration Dossier - ECHA [echa.europa.eu]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The metabolism of aspirin in man: a population study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects in Salicyluric Acid LC-MS/MS Analysis
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for overcoming matrix effects in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of salicyluric acid.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am observing a significantly lower signal for this compound in my plasma samples compared to the standard solution, leading to poor sensitivity. What is the likely cause and how can I fix it?
Answer: This is a classic sign of ion suppression , a common matrix effect in LC-MS/MS analysis. Co-eluting endogenous components from the biological matrix, such as phospholipids, salts, and proteins, can interfere with the ionization of this compound in the MS source, leading to a decreased signal intensity.[1][2]
Here is a troubleshooting workflow to confirm and address this issue:
References
Technical Support Center: Optimizing Salicyluric Acid Analysis by HPLC
Welcome to the technical support center for the HPLC analysis of salicyluric acid. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving optimal peak resolution.
Troubleshooting Guide: Improving Peak Resolution
Poor peak resolution for this compound can manifest as broad, tailing, or split peaks, compromising accurate quantification. This guide provides a systematic approach to diagnosing and resolving these issues.
Q1: My this compound peak is broad and shows significant tailing. What is the most likely cause and how can I fix it?
Peak tailing for acidic compounds like this compound is often due to unwanted interactions with the stationary phase or issues with the mobile phase pH.[1][2]
Underlying Cause: this compound has a carboxylic acid group. If the mobile phase pH is close to or above the pKa of this group, the analyte will exist in a mixed ionized and unionized state, leading to multiple retention mechanisms and a tailed peak.[1][3] Residual, un-endcapped silanol (B1196071) groups on the silica-based stationary phase can also interact with the ionized analyte, causing tailing.[2][4]
Solution:
-
Adjust Mobile Phase pH: The most effective solution is to lower the mobile phase pH.[1] By adding a small amount of acid (e.g., 0.1% formic acid or phosphoric acid), you can ensure the pH is at least 2 units below the pKa of this compound. This suppresses the ionization of the carboxylic acid group, leading to a single, unionized form that interacts more consistently with the stationary phase, resulting in a sharper, more symmetrical peak.[1][3]
-
Increase Buffer Strength: If you are using a buffer, increasing its concentration (e.g., to 25-50 mM) can sometimes help to minimize secondary interactions with the stationary phase.[3]
-
Check Column Condition: An aging column can exhibit increased peak tailing due to degradation of the stationary phase. If pH adjustment doesn't resolve the issue, consider flushing the column with a strong solvent or replacing it.[3]
Q2: I'm observing poor resolution between this compound and another closely eluting peak. What parameters can I adjust?
Improving the separation between two co-eluting peaks requires manipulation of the three key factors in chromatography: retention factor (k), selectivity (α), and column efficiency (N).[5][6][7]
Solutions:
-
Modify Mobile Phase Composition: This is often the simplest and most powerful way to alter selectivity.[6][7]
-
Adjust Organic Solvent Ratio: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) will increase the retention time of your analytes, potentially providing better separation.[6]
-
Change Organic Solvent: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation due to different solvent properties.[5]
-
-
Optimize Column Parameters:
-
Decrease Particle Size: Using a column with a smaller particle size (e.g., moving from 5 µm to 3 µm or 1.8 µm) increases column efficiency, leading to sharper peaks and better resolution.[6][7] Be aware that this will also increase backpressure.[6]
-
Increase Column Length: A longer column provides more theoretical plates, which can improve resolution.[5][6] However, this will also lead to longer run times and increased backpressure.
-
-
Adjust Flow Rate and Temperature:
-
Lower the Flow Rate: Reducing the flow rate can enhance peak resolution, but it will also increase the analysis time.[8][9]
-
Change the Temperature: Increasing the column temperature can decrease the mobile phase viscosity and improve mass transfer, potentially leading to sharper peaks and better resolution.[8][9] Conversely, a lower temperature can increase retention and may improve resolution for some compounds.[8]
-
Experimental Protocols & Data
Example HPLC Method for this compound Analysis
This protocol is a general starting point and may require optimization for your specific application.
| Parameter | Condition |
| Column | C18, 100 mm x 4.6 mm, 5.0 µm particle size |
| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water |
| Gradient | Isocratic or Gradient (e.g., 20:80 v/v Acetonitrile:Water) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 295 nm[10] |
| Injection Volume | 10 µL |
| Sample Solvent | Mobile Phase |
Table 1: Impact of Mobile Phase pH on Peak Shape
| Mobile Phase pH | Peak Shape Observation | Tailing Factor (Tf) (Typical) |
| pH < pKa (e.g., 2.5-3.0) | Symmetrical, sharp peak | ~1.0 - 1.2 |
| pH ≈ pKa | Broad, tailing peak | > 1.5 |
| pH > pKa | More pronounced tailing | > 2.0 |
Table 2: General Troubleshooting Parameters
| Parameter | Adjustment to Increase Resolution | Potential Trade-off |
| Mobile Phase | Decrease organic solvent % | Longer run time |
| Column Length | Increase | Longer run time, higher backpressure |
| Particle Size | Decrease | Higher backpressure |
| Flow Rate | Decrease | Longer run time |
| Temperature | Increase or Decrease (optimize) | Sample degradation at high temps |
Visual Guides
Troubleshooting Workflow for Poor Peak Resolution
Caption: A decision tree for systematically troubleshooting poor peak resolution in HPLC.
Factors Affecting HPLC Peak Resolution
Caption: Key factors influencing HPLC peak resolution.
Frequently Asked Questions (FAQs)
Q: Why is a reversed-phase C18 column commonly used for this compound analysis? A: this compound is a moderately polar molecule. A reversed-phase C18 column, which has a nonpolar stationary phase, provides good retention and separation for such compounds when used with a polar mobile phase (like water and acetonitrile or methanol).[1] This is the most common mode of HPLC and works well for a wide variety of analytes.[1]
Q: Can I use a different acid other than formic acid to adjust the mobile phase pH? A: Yes, other acids like phosphoric acid or trifluoroacetic acid (TFA) can be used.[1] The choice of acid can sometimes influence selectivity. Formic acid is a common choice as it is volatile and compatible with mass spectrometry detectors. Phosphoric acid is not volatile and should not be used with MS detectors.
Q: My peak shape is good, but the retention time is too short. How can I increase it? A: To increase the retention time in reversed-phase HPLC, you need to make the mobile phase weaker (more polar). This can be achieved by decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase.[6]
Q: What is the impact of injecting my sample in a solvent that is stronger than the mobile phase? A: Injecting a sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile for a highly aqueous mobile phase) can cause peak distortion, including broadening and splitting. Whenever possible, dissolve and inject your sample in the mobile phase itself.[11]
Q: How often should I prepare a fresh mobile phase? A: It is good practice to prepare fresh mobile phase daily. Over time, the composition of the mobile phase can change due to evaporation of the more volatile organic component, which can lead to shifts in retention time.[12] Buffers can also support microbial growth if left for extended periods.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. agilent.com [agilent.com]
- 3. benchchem.com [benchchem.com]
- 4. waters.com [waters.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. chromtech.com [chromtech.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 9. mastelf.com [mastelf.com]
- 10. academic.oup.com [academic.oup.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. m.youtube.com [m.youtube.com]
troubleshooting poor recovery of salicyluric acid during extraction
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing poor recovery of salicyluric acid during liquid-liquid extraction (LLE).
Frequently Asked Questions (FAQs)
Q1: Why is my recovery of this compound so low?
Poor recovery during the extraction of this compound is a common issue that can typically be attributed to one or more of the following factors:
-
Incorrect pH of the Aqueous Phase: The pH of your sample is the most critical factor. This compound is an acidic compound, and its solubility between the aqueous and organic phases is highly pH-dependent. For efficient extraction into an organic solvent, the aqueous phase must be acidified to a pH well below the pKa of this compound to ensure it is in its neutral, un-ionized form.[1]
-
Suboptimal Organic Solvent Choice: The solvent used for extraction must be immiscible with water and effectively solubilize the neutral form of this compound. Solvents with very low polarity may not be efficient.
-
Formation of Emulsions: Emulsions are a third phase that can form at the interface between the aqueous and organic layers, trapping your compound and preventing clear separation.[2] This is common with complex matrices like urine or plasma.[2]
-
Insufficient Shaking or Mixing: Inadequate mixing of the two phases will result in poor partitioning of the analyte from the aqueous layer to the organic layer, leading to low recovery.
-
Too Few Extraction Steps: A single extraction is often insufficient to recover the majority of the compound. Multiple extractions with smaller volumes of organic solvent are significantly more effective than one large-volume extraction.
Q2: What is the optimal pH for extracting this compound into an organic solvent?
To achieve high recovery, the pH of the aqueous solution must be adjusted to convert the this compound into its most nonpolar (neutral) form. The key is the compound's pKa, which for the carboxylic acid group is approximately 3.0.[3]
According to the Henderson-Hasselbalch principle, a compound's ionization state is dictated by the solution's pH relative to its pKa.
-
To extract into an ORGANIC solvent: You must ensure the this compound is in its neutral (protonated) form, HA. This is achieved by acidifying the aqueous phase to a pH of 1.0–2.0 . A general rule is to adjust the pH to at least 2 units below the pKa. At pH 1.0, over 99% of the this compound will be in its neutral, more organic-soluble form.
-
To extract from an ORGANIC solvent into an AQUEOUS buffer (back-extraction): You would adjust the pH of the aqueous buffer to be at least 2 units above the pKa (e.g., pH > 5.0 ). This deprotonates the acid to its salt form (A-), making it highly water-soluble.[4]
Q3: Which organic solvent is best for this compound extraction?
The ideal solvent should have a good affinity for this compound while being immiscible with water. While this compound is polar, its parent compound, salicylic (B10762653) acid, shows high solubility in moderately polar solvents.[5][6]
Commonly used and effective solvents include:
-
Ethyl Acetate (B1210297): Often the best choice due to its balance of polarity, which effectively dissolves this compound, and its limited miscibility with water.[5][6]
-
Diethyl Ether: Also highly effective for extracting phenolic acids.[7] However, it is extremely volatile and flammable, requiring special handling.
-
Carbon Tetrachloride: This has been used specifically for this compound extraction from urine samples but is now less common due to toxicity.[8][9]
-
Methanol/Ethanol: These are not suitable for LLE as they are fully miscible with water. They are, however, excellent solvents for dissolving solid this compound.[5][10]
It is recommended to start with ethyl acetate.
Q4: How can I prevent or break an emulsion that has formed during extraction?
Emulsions are a common problem, especially with biological samples.[2] Here are several techniques to manage them:
-
Prevention: Instead of vigorous shaking, use gentle but thorough mixing by inverting the separatory funnel repeatedly for several minutes.[2]
-
"Salting Out": Add a saturated sodium chloride (NaCl) solution (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer, which can help break the emulsion and also decreases the solubility of the organic analyte in the aqueous phase.[2]
-
Centrifugation: If the emulsion persists, transferring the mixture to centrifuge tubes and spinning for 5-10 minutes is a very effective method for separating the layers.[2]
-
Filtration: Pass the emulsified mixture through a plug of glass wool or a phase separation filter paper.[2]
-
Solvent Addition: Adding a small amount of a different organic solvent can sometimes alter the properties of the mixture enough to break the emulsion.[2]
Q5: My this compound seems stuck in the aqueous layer. How do I recover it?
This almost certainly indicates a pH issue. If the pH of the aqueous phase is above the pKa (~3.0), the this compound will exist as the water-soluble salicylurate anion and will not partition into the organic solvent.
Solution:
-
Check the pH of the aqueous layer using a pH meter or pH paper.
-
Acidify the solution by adding a strong acid (e.g., 6M HCl) dropwise until the pH is ≤ 2.0 .[8][9]
-
Perform the extraction again with fresh organic solvent. You should now see a significant recovery in the organic phase.
Q6: I acidified my basic aqueous layer to recover my product, but nothing precipitated. Is it lost?
No, the compound is likely not lost. If this compound does not precipitate upon acidification, it is probably because its concentration is below its solubility limit in the acidified water.
Solution: Perform a "Back-Extraction"
-
Ensure the aqueous layer has been acidified to pH ≤ 2.0.
-
Transfer this acidified aqueous solution to a separatory funnel.
-
Add a suitable volume of an organic solvent like ethyl acetate.
-
Extract the now-neutral this compound into the organic layer by mixing thoroughly.
-
Repeat the extraction 2-3 times with fresh ethyl acetate.
-
Combine the organic layers, dry with a drying agent (e.g., anhydrous Na₂SO₄), filter, and evaporate the solvent to recover your purified this compound.
Quantitative Data Summary
The following table summarizes key chemical properties of this compound and its parent compound, salicylic acid, which are critical for designing an effective extraction protocol.
| Property | Analyte | Value | Solvent / Condition | Citation |
| pKa | Salicylic Acid | ~2.98 | Carboxylic Group, 25 °C | [11] |
| Molecular Weight | This compound | 195.17 g/mol | N/A | |
| Solubility | Salicylic Acid | High | Ethanol | [5][12] |
| Solubility | Salicylic Acid | High | Ethyl Acetate | [5][12] |
| Solubility | Salicylic Acid | Very Low | Water | [5] |
| Solubility | Salicylic Acid | 2.48 g/L | Water, 25 °C | |
| Solubility | Salicylic Acid | Low | Xylene, CCl₄ | [5] |
Note: Extensive solubility data for this compound is limited; data for the structurally similar salicylic acid is provided as a reliable proxy for solvent selection.
Standard Protocol for LLE of this compound from an Aqueous Matrix
This protocol outlines a standard procedure for extracting this compound from a liquid sample such as acidified urine.
Materials:
-
Aqueous sample containing this compound
-
Ethyl acetate (extraction solvent)
-
6M Hydrochloric Acid (HCl)
-
Saturated NaCl solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Separatory funnel, beakers, flasks
-
pH meter or pH paper
Methodology:
-
Sample Preparation & pH Adjustment:
-
Place a known volume of the aqueous sample (e.g., 10 mL) into a separatory funnel.
-
Measure the initial pH.
-
Slowly add 6M HCl dropwise while swirling until the pH of the solution is stable at or below 2.0. This step is critical to protonate the this compound.[8]
-
-
First Extraction:
-
Add a portion of ethyl acetate to the separatory funnel (e.g., 10 mL for a 1:1 ratio).
-
Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and open the stopcock to vent any pressure.
-
Close the stopcock and mix the layers by gently inverting the funnel 20-30 times for 2-3 minutes. Avoid vigorous shaking to prevent emulsion formation.[2]
-
Place the funnel back on a ring stand and allow the layers to fully separate.
-
-
Phase Separation:
-
Remove the stopper.
-
Carefully drain the lower aqueous layer into a clean beaker.
-
Drain the upper organic layer (containing your compound) into a separate clean Erlenmeyer flask.
-
-
Repeat Extractions:
-
Return the aqueous layer to the separatory funnel.
-
Repeat steps 2 and 3 two more times, using fresh ethyl acetate for each extraction.
-
Combine all organic extracts into the same Erlenmeyer flask. This maximizes recovery.
-
-
Washing Step (Optional but Recommended):
-
Return the combined organic extracts to the separatory funnel.
-
Add a small volume of brine (e.g., 5 mL), mix gently, allow the layers to separate, and discard the lower aqueous layer. This step helps remove excess water and some polar impurities from the organic phase.
-
-
Drying:
-
Drain the washed organic layer into a clean, dry flask.
-
Add a small amount of anhydrous sodium sulfate (a few spatula tips) to the organic extract. Swirl the flask gently. If the Na₂SO₄ clumps together, add more until some crystals remain free-flowing. This indicates all residual water has been removed.
-
Let it sit for 5-10 minutes.
-
-
Final Recovery:
-
Carefully decant or filter the dried organic solution away from the sodium sulfate into a pre-weighed round-bottom flask.
-
Remove the ethyl acetate using a rotary evaporator to yield the extracted this compound.
-
Troubleshooting Workflow
The following diagram illustrates a logical workflow for diagnosing and solving issues related to poor recovery of this compound.
References
- 1. boomer.org [boomer.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scialert.net [scialert.net]
- 9. scialert.net [scialert.net]
- 10. thaiscience.info [thaiscience.info]
- 11. quora.com [quora.com]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Mobile Phase for Salicyluric Acid Chromatography
Welcome to the technical support center for the chromatographic analysis of salicyluric acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on method development, mobile phase optimization, and troubleshooting common issues encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting mobile phase for this compound analysis on a C18 column?
A common starting point for reversed-phase HPLC analysis of this compound is a mixture of an acidic aqueous phase and an organic solvent. A typical mobile phase consists of a buffer such as phosphate (B84403) or acetate (B1210297) at a low pH (around 2.5-4.5) and an organic modifier like acetonitrile (B52724) or methanol (B129727). The acidic conditions ensure that the carboxylic acid group of this compound is protonated, leading to better retention on a C18 column.
Q2: Why is the pH of the mobile phase critical for this compound analysis?
The pH of the mobile phase is crucial because this compound is an ionizable compound.[1] At a pH above its pKa, the carboxylic acid group will be deprotonated (ionized), leading to poor retention on a reversed-phase column and potentially causing peak tailing. By maintaining the mobile phase pH below the pKa, the compound remains in its neutral, protonated form, which enhances its interaction with the stationary phase, resulting in better retention and peak shape.[1]
Q3: What is the role of the organic solvent in the mobile phase?
The organic solvent (e.g., acetonitrile or methanol) in the mobile phase controls the elution strength. Increasing the percentage of the organic solvent will decrease the retention time of this compound, while decreasing the organic content will increase its retention time. The choice between acetonitrile and methanol can also affect the selectivity of the separation, especially when analyzing this compound in the presence of other compounds.
Q4: How can I improve the peak shape of my this compound chromatogram?
Poor peak shape, such as tailing, is a common issue. Here are a few ways to improve it:
-
Adjust Mobile Phase pH: Ensure the pH is low enough to fully protonate the this compound. Adding an acid modifier like phosphoric acid, trifluoroacetic acid (TFA), or formic acid can help achieve better peak shape.[1]
-
Optimize Organic Solvent Concentration: An inappropriate organic solvent ratio can sometimes lead to peak distortion.
-
Check for Column Contamination: Contaminants on the column can interact with the analyte and cause tailing. Flushing the column with a strong solvent may help.
-
Consider Secondary Interactions: Residual silanol (B1196071) groups on the silica-based stationary phase can cause tailing. Using an end-capped column or adding a competing base to the mobile phase can mitigate this.
Q5: My retention times for this compound are drifting. What could be the cause?
Retention time drift can be caused by several factors:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure the column is flushed with a sufficient volume of the mobile phase before starting the analysis.[2]
-
Mobile Phase Composition Changes: Inaccurate mixing of the mobile phase or evaporation of the more volatile solvent can lead to changes in composition over time.[2] It is recommended to prepare fresh mobile phase daily.
-
Temperature Fluctuations: Changes in column temperature can affect retention times. Using a column oven will provide a stable temperature environment.[3]
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.
Troubleshooting Guide
This guide addresses specific problems you might encounter during the chromatographic analysis of this compound.
| Problem | Possible Cause | Suggested Solution |
| No Peak or Very Small Peak | Injection issue (e.g., air bubble in syringe, incorrect injection volume). | Manually inspect the injection process. Purge the injector and ensure the correct volume is being drawn. |
| Sample is too dilute. | Concentrate the sample or inject a larger volume. | |
| Detector issue (e.g., lamp off, incorrect wavelength). | Check the detector settings, ensure the lamp is on, and the wavelength is appropriate for this compound (around 230 nm or 295 nm).[4][5] | |
| Peak Tailing | Mobile phase pH is too high. | Lower the pH of the mobile phase using an acid modifier like phosphoric acid or TFA to ensure the analyte is fully protonated.[1] |
| Secondary interactions with the stationary phase. | Use a highly end-capped column or add a competing agent to the mobile phase. Consider a different column chemistry if the problem persists. | |
| Column overload. | Reduce the amount of sample injected onto the column. | |
| Peak Fronting | Sample solvent is stronger than the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent.[6] |
| Column overload. | Dilute the sample. | |
| Split Peaks | Clogged frit or void at the column inlet. | Replace the column inlet frit. If a void has formed, it may be possible to carefully repack the inlet, but replacing the column is often the best solution.[6] |
| Sample solvent incompatibility with the mobile phase. | Ensure the sample solvent is miscible with the mobile phase and is of a similar or weaker elution strength.[6] | |
| Shifting Retention Times | Inadequate column equilibration. | Allow the column to equilibrate with the mobile phase for a longer period (at least 10-15 column volumes).[2] |
| Inconsistent mobile phase preparation. | Prepare the mobile phase carefully and consistently. Use a reliable pump for online mixing or prepare pre-mixed mobile phases.[2] | |
| Fluctuations in column temperature. | Use a column thermostat to maintain a constant temperature.[3] | |
| High Backpressure | Blockage in the system (e.g., guard column, column frit, tubing). | Systematically check components for blockage, starting from the detector and moving backward. Replace the guard column or column frit if necessary. |
| Mobile phase viscosity. | If using a highly viscous mobile phase, consider adjusting the composition or increasing the temperature to reduce viscosity. | |
| Precipitated buffer in the system. | Ensure the buffer is fully dissolved in the mobile phase. Flush the system with water to dissolve any precipitated salts. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Method for this compound
This protocol provides a general method for the analysis of this compound using reversed-phase HPLC.
1. Materials and Reagents:
-
This compound standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Phosphoric acid (or other suitable acid modifier)
-
Water (HPLC grade)
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)
2. Mobile Phase Preparation:
-
Aqueous Phase: Prepare a 0.1% (v/v) solution of phosphoric acid in water. Filter through a 0.45 µm membrane filter.
-
Organic Phase: Acetonitrile or Methanol.
-
Working Mobile Phase: Mix the aqueous and organic phases in a suitable ratio (e.g., 70:30 v/v aqueous:organic). The exact ratio may need to be optimized for your specific column and system. Degas the mobile phase before use.
3. Chromatographic Conditions:
-
Column: C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of 0.1% phosphoric acid in water and acetonitrile (e.g., 70:30 v/v).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
4. Sample Preparation:
-
Dissolve the this compound standard or sample in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and determine the retention time and peak area of this compound.
Data Presentation
Table 1: Example Mobile Phase Compositions for this compound Analysis
| Aqueous Phase | Organic Phase | Ratio (Aqueous:Organic) | Column | Flow Rate (mL/min) | Reference |
| 30 mmol/L Sodium Citrate and Acetate (pH 5.45) | Methanol | 85:15 | Not specified | 1.0 | [4] |
| 0.1% Trifluoroacetic Acid (TFA) in Water | Acetonitrile | Gradient | ZORBAX StableBond SB-Aq | Not specified | [1] |
| 0.1% Acetic Acid in Water | Acetonitrile | Gradient | ZORBAX StableBond SB-Aq | Not specified | [1] |
| Water + Phosphoric Acid (300+1) | Acetonitrile | 80:20 and 70:30 | NUCLEOSIL C18 | 0.5, 0.7, 1.0 | [7][8] |
| 0.1% Formic Acid in Water | Acetonitrile | Gradient | ZORBAX StableBond SB-C18 | 1.49 | [5] |
| 0.1% Orthophosphoric Acid in Water | Acetonitrile | Gradient | Zorbax SB-C18 | Not specified | [9] |
Visualizations
References
- 1. agilent.com [agilent.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. agilent.com [agilent.com]
- 4. academic.oup.com [academic.oup.com]
- 5. lcms.cz [lcms.cz]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. THE OPTIMIZATION OF THE CONDITIONS OF SEPARATING THE SALICYLIC ACID IN HPLC - Europub [europub.co.uk]
- 9. farmaciajournal.com [farmaciajournal.com]
addressing instability of salicyluric acid in stored samples
This guide provides researchers, scientists, and drug development professionals with essential information for addressing the instability of salicyluric acid in stored biological samples. Accurate quantification of this key salicylic (B10762653) acid metabolite requires careful sample handling to prevent its degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My measured this compound concentrations are unexpectedly low in stored samples, while salicylic acid concentrations appear elevated. What is happening?
A: This observation strongly suggests that this compound is degrading in your samples. The primary cause is the hydrolysis of the amide bond in this compound, which breaks the molecule down into salicylic acid and glycine[1]. This chemical reaction can be accelerated by several factors in a stored biological matrix.
Potential Causes:
-
Incorrect pH: Neutral or alkaline conditions promote hydrolysis. Biological samples like plasma or urine typically have a pH that is not optimal for this compound stability.
-
High Storage Temperature: Elevated temperatures significantly increase the rate of chemical and enzymatic degradation[2]. Storage at room temperature, or even 4°C for extended periods, can lead to substantial loss of the analyte[1][3].
-
Enzymatic/Microbial Activity: Biological samples contain enzymes (e.g., esterases, amidases) and can be subject to microbial growth, both of which can catalyze the breakdown of metabolites[1].
Solution:
-
Review your sample handling protocol. Ensure that samples are processed and stored under the recommended conditions outlined below.
-
Implement pH adjustment. The most critical step is to acidify your samples immediately after collection to inhibit hydrolysis[4].
-
Re-analyze a freshly collected and properly stabilized sample to establish an accurate baseline concentration.
Q2: What is the optimal procedure to prevent the degradation of this compound in plasma or urine samples?
A: Preventing degradation requires a multi-faceted approach focusing on immediate stabilization at the point of collection. This involves controlling temperature, adjusting pH, and minimizing the time between collection and freezing.
Recommended Actions:
-
Temperature Control: Collect and process samples on ice to reduce both chemical degradation rates and enzymatic activity[5]. For long-term storage, -80°C is strongly recommended over -20°C.
-
pH Adjustment: Immediately after separating plasma or collecting urine, adjust the sample's pH to a range of 3-4[4]. This creates an acidic environment that significantly slows the hydrolysis reaction. Adding a small volume of an acid like acetic, formic, or hydrochloric acid is effective[1][4].
-
Prompt Processing: Process blood samples to plasma within 30-60 minutes of collection. The longer the sample sits (B43327) at warmer temperatures and physiological pH, the greater the extent of degradation.
Q3: Can I use enzyme inhibitors to stabilize my samples?
A: While the primary stabilization method for this compound is pH and temperature control, the use of enzyme inhibitors is a valid consideration, particularly for ester-containing drugs that are prone to hydrolysis by plasma esterases[6][7]. Although this compound is an amide, general enzymatic degradation is a potential risk[1]. If you suspect enzymatic degradation is still occurring after acidification and cooling, you could consider adding a broad-spectrum enzyme inhibitor. However, this should be validated to ensure it does not interfere with your analytical method.
Frequently Asked Questions (FAQs)
What is the primary degradation pathway for this compound? The main degradation pathway is hydrolysis, where the this compound molecule is cleaved to form salicylic acid and the amino acid glycine[1].
Why is immediate sample stabilization at the time of collection so important? Degradation processes, both chemical and enzymatic, begin as soon as the sample is collected[4][5]. Immediate cooling and pH adjustment are crucial to halt these processes, ensuring that the measured concentration of this compound accurately reflects its in vivo level at the time of sampling.
Is storage at -20°C sufficient for my samples? While -20°C is better than refrigeration or room temperature, it may not be sufficient to completely stop degradation over the long term. For storage longer than a few days, -80°C is the standard and recommended temperature to ensure maximum stability.
What type of collection tubes should I use for blood samples? Standard K2EDTA (purple top) tubes are generally suitable for plasma collection. The most important factor is not the tube itself, but the immediate processing and stabilization of the plasma after it has been separated from the blood cells.
Data Presentation: Stabilization Strategies
The following table summarizes the key factors affecting this compound stability and the recommended strategies to mitigate degradation.
| Factor | Impact on this compound Stability | Recommended Action & Rationale |
| pH | Highly unstable at neutral or alkaline pH due to accelerated hydrolysis. | Adjust sample pH to 3-4 immediately after collection by adding a small, validated volume of acid (e.g., acetic, formic)[1][4]. Acidification inhibits the hydrolysis reaction. |
| Temperature | Degradation rate increases with temperature[2]. Room temperature storage leads to rapid loss[1][3]. | Place samples on ice immediately after collection. Store long-term at -80°C . Low temperatures slow down chemical and enzymatic reactions. |
| Time | The longer a sample is stored under suboptimal conditions, the greater the degradation. | Process samples as quickly as possible (ideally <1 hour from collection to freezer). This minimizes the window for degradation to occur. |
| Enzymes | Endogenous enzymes in biological matrices can potentially catalyze hydrolysis[1]. | Cooling and acidification are the primary methods to inhibit enzyme activity. The use of chemical inhibitors is a secondary option that requires validation. |
Experimental Protocols
Protocol: Blood Sample Collection, Processing, and Stabilization
This protocol provides a step-by-step method for ensuring the stability of this compound in plasma samples.
-
Collection: Collect whole blood into a K2EDTA anticoagulant tube.
-
Immediate Cooling: Place the tube on wet ice immediately after collection.
-
Centrifugation: Within 30 minutes of collection, centrifuge the blood sample at approximately 1,500 x g for 10 minutes at 4°C to separate the plasma.
-
Plasma Isolation: Carefully transfer the plasma supernatant to a new, clearly labeled polypropylene (B1209903) tube. Keep the plasma tube on ice.
-
Acidification: To stabilize the this compound, add a pre-determined volume of acid to adjust the plasma pH to 3-4. For example, add 10 µL of 1M HCl or 2M acetic acid per 200 µL of plasma. Note: This volume should be validated in your lab to confirm the target pH and to account for any minor dilution effects in your calculations.
-
Mixing: Gently vortex the acidified plasma sample for 3-5 seconds.
-
Storage: Immediately store the stabilized sample upright in a -80°C freezer until analysis.
Visualizations
Logical and Chemical Pathways
The following diagrams illustrate key workflows and concepts for handling this compound samples.
Caption: Chemical hydrolysis pathway of this compound.
References
- 1. edepot.wur.nl [edepot.wur.nl]
- 2. academically.com [academically.com]
- 3. research.wur.nl [research.wur.nl]
- 4. Direct analysis of salicylic acid, salicyl acyl glucuronide, this compound and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-b-f.eu [e-b-f.eu]
- 6. Stability of acetylsalicylic acid in human blood collected using volumetric absorptive microsampling (VAMS) under various drying conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Esterase inhibitors as ester-containing drug stabilizers and their hydrolytic products: potential contributors to the matrix effects on bioanalysis by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing ion suppression for salicyluric acid in mass spectrometry
This technical support center provides researchers, scientists, and drug development professionals with targeted guidance on minimizing ion suppression for salicyluric acid in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect my this compound analysis?
A1: Ion suppression is a matrix effect where the ionization efficiency of this compound in the mass spectrometer's ion source is reduced by co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] This leads to a decreased signal intensity, which can negatively impact sensitivity, accuracy, and precision, potentially causing erroneously low quantification or even failure to detect the analyte.[1]
Q2: What are the most common causes of ion suppression for an acidic analyte like this compound?
A2: Common causes include endogenous matrix components like phospholipids (B1166683) and salts, as well as exogenous materials such as mobile phase additives or plasticizers.[1] For acidic analytes analyzed in negative ion mode, competition for ionization from other acidic or highly polar molecules is a primary concern. The choice of a non-selective sample preparation method, like simple protein precipitation, often leaves behind high concentrations of these interfering species.
Q3: How can I quickly determine if ion suppression is occurring in my assay?
A3: A qualitative assessment can be performed using a post-column infusion experiment . This involves infusing a constant flow of a this compound standard into the mass spectrometer while injecting a blank, extracted matrix sample. A drop in the baseline signal at specific retention times indicates the presence of co-eluting components that are causing ion suppression.
Q4: What is the "gold standard" method to compensate for ion suppression?
A4: The use of a stable isotope-labeled internal standard (SIL-IS) for this compound is considered the gold standard. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by ion suppression in the same way. This allows for accurate quantification based on the consistent ratio of the analyte to the internal standard, even when absolute signal intensity varies.
Q5: Can I switch my ionization source to reduce ion suppression?
A5: Yes, switching from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce ion suppression. APCI is a gas-phase ionization technique and is often less susceptible to matrix effects than the liquid-phase process of ESI. However, this is only viable if this compound ionizes efficiently with APCI.
Troubleshooting Guides
Issue: Poor Signal Intensity or Low Analyte Response
This guide will help you diagnose and resolve issues related to unexpectedly low signal for this compound.
Figure 1. Troubleshooting workflow for low signal intensity.
Issue: High Variability in Results (Poor Precision)
If you are observing inconsistent results between replicate injections or across a sample batch, follow this guide.
-
Problem: Your Quality Control (QC) samples show high coefficient of variation (%CV).
-
Potential Cause: Inconsistent matrix effects across different lots of biological matrix or sample-to-sample variability.
-
Solution Steps:
-
Re-evaluate Sample Preparation: A more rigorous sample preparation method like Solid-Phase Extraction (SPE) can remove a wider range of interferences, leading to more consistent results than Protein Precipitation (PPT).
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective way to correct for variability. Since the SIL-IS and the analyte are affected similarly by the matrix in each individual sample, the ratio remains constant, improving precision.
-
Check for Phospholipid Contamination: Phospholipids are a major cause of ion suppression. Use a sample preparation strategy specifically designed to remove them, such as certain SPE cartridges or specialized plates.
-
Quantitative Data Summary
The selection of a sample preparation technique is critical for minimizing ion suppression. While specific data for this compound is limited, the following table summarizes typical performance metrics for its parent compound, salicylic (B10762653) acid, and general expectations for these methods. These values serve as a guide for method development.
| Sample Preparation Method | Typical Analyte Recovery (%) | Typical Matrix Effect (%) | Key Advantages & Disadvantages |
| Protein Precipitation (PPT) | 85 - 100% | 30 - 60% Suppression | Adv: Fast, simple, and inexpensive.Disadv: Produces the "dirtiest" extract, leading to significant ion suppression and potential instrument contamination. |
| Liquid-Liquid Extraction (LLE) | 70 - 85%[2] | 10 - 30% Suppression | Adv: Cleaner extracts than PPT, removes many salts and polar interferences.Disadv: Can be labor-intensive, requires large volumes of organic solvents, and may be difficult to automate. |
| Solid-Phase Extraction (SPE) | > 85%[3] | < 15% Suppression | Adv: Provides the cleanest extracts, significantly reducing ion suppression. Highly selective and can be automated.Disadv: Requires method development and is generally more expensive per sample. |
Disclaimer: Recovery and Matrix Effect values are estimates based on published data for the structurally similar compound salicylic acid and general performance of the techniques. Actual results for this compound may vary and should be empirically determined.
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike)
This protocol allows for the quantitative calculation of the matrix factor (MF).
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte (this compound) and its internal standard (if used) into the final reconstitution solvent at a known concentration (e.g., a mid-QC level).
-
Set B (Post-Spike Matrix): Process at least six different lots of blank biological matrix through your entire sample preparation procedure. After the final step (e.g., evaporation), spike the resulting extract with the same concentration of analyte and IS as in Set A.
-
Set C (Pre-Spike Matrix for Recovery): Spike the blank biological matrix with the analyte and IS before starting the sample preparation procedure. Process these samples.
-
-
Analyze Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Factor and Recovery:
-
Matrix Factor (MF): MF = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF = 1 indicates no matrix effect.
-
-
Recovery (%): % Recovery = (Mean Peak Area of Set C) / (Mean Peak Area of Set B) * 100
-
Protocol 2: General Solid-Phase Extraction (SPE) for this compound
This is a generic reversed-phase SPE protocol that serves as a starting point. This compound is an acidic compound (pKa ~3.6).
-
Select Cartridge: Choose a polymeric reversed-phase sorbent (e.g., Waters Oasis HLB, Phenomenex Strata-X).
-
Condition: Pass 1 mL of methanol (B129727) through the cartridge, followed by 1 mL of water.
-
Equilibrate: Pass 1 mL of 2% formic acid in water through the cartridge. Do not let the sorbent go dry.
-
Load: Pre-treat plasma/urine sample by diluting 1:1 with 2% formic acid. Load the pre-treated sample onto the cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elute: Elute the this compound with 1 mL of methanol or acetonitrile.
-
Evaporate and Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in your mobile phase.
Visualized Workflows
Figure 2. General bioanalytical workflow highlighting sample preparation choices.
References
Technical Support Center: Refinement of Salicyluric Acid Synthesis and Purification
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis and purification of salicyluric acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized from salicyloyl chloride and glycine (B1666218)?
A1: Common impurities can include unreacted starting materials such as glycine and salicylic (B10762653) acid (from the hydrolysis of salicyloyl chloride), and side products like benzoic acid, which may be present in the salicyloyl chloride starting material.[1] If the reaction is not carried out under anhydrous conditions, the salicyloyl chloride can hydrolyze back to salicylic acid, which would then be a major impurity.
Q2: My final this compound product is off-white or slightly pink. What is the cause and how can I fix it?
A2: A pinkish-white color is not uncommon for crude this compound.[1] This coloration can be due to trace impurities or the formation of colored complexes. The use of activated charcoal during recrystallization can help remove colored impurities.[2] However, care should be taken with phenolic compounds as some charcoals can introduce ferric ions that may form colored complexes.[2] If the color persists after recrystallization, further purification by another method, such as column chromatography, may be necessary.
Q3: I am experiencing a low yield of this compound. What are the potential reasons?
A3: Low yields can result from several factors: incomplete reaction, loss of product during transfers and filtration, or using too much solvent during recrystallization, which leads to the product remaining in the mother liquor.[3] Ensuring the reaction goes to completion by allowing it to stir overnight and careful handling during the workup and purification steps are crucial for maximizing yield.[1]
Q4: My product "oils out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute, if the solution is cooled too quickly, or if there is a high concentration of impurities.[4] To resolve this, try reheating the solution and allowing it to cool more slowly. You can also try adding a small amount of a co-solvent to increase the solubility of the impurities or decrease the solubility of the product at room temperature.[3]
Q5: How can I assess the purity of my final this compound product?
A5: The purity of this compound can be assessed using several methods. The most common are melting point determination and chromatographic techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1] A sharp melting point close to the literature value (around 165°C) indicates high purity.[1] A broad melting point range suggests the presence of impurities.[3] TLC can be used to compare the product to the starting materials and identify any residual impurities.
Troubleshooting Guides
Issue 1: Low Yield of Purified this compound
| Symptom | Possible Cause | Troubleshooting Steps |
| Very little precipitate forms upon acidification. | Incomplete reaction between salicyloyl chloride and glycine. | Ensure the salicyloyl chloride is added slowly to the glycine solution to prevent side reactions. Allow the reaction to stir overnight to ensure it goes to completion.[1] |
| Significant loss of product after recrystallization. | Too much solvent was used for recrystallization. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[3] |
| Premature crystallization during hot filtration. | Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crystallizing on the filter paper.[2] | |
| Product is too soluble in the chosen recrystallization solvent. | Test different solvent systems to find one where the this compound has high solubility at high temperatures and low solubility at low temperatures. |
Issue 2: Product Fails to Crystallize or "Oils Out"
| Symptom | Possible Cause | Troubleshooting Steps |
| No crystals form upon cooling the recrystallization solution. | The solution is not saturated (too much solvent was used). | Reheat the solution to evaporate some of the solvent and then allow it to cool slowly again.[3] |
| The solution is supersaturated but crystallization has not been initiated. | Scratch the inside of the flask with a glass rod at the surface of the liquid to create nucleation sites. Add a seed crystal of pure this compound if available.[3] | |
| The product separates as an oil instead of solid crystals. | The cooling rate is too fast. | Allow the solution to cool to room temperature slowly before placing it in an ice bath. |
| High concentration of impurities depressing the melting point. | Perform a preliminary purification step, such as washing the crude product, before recrystallization. Consider using a different solvent system that may better exclude the impurities.[4] | |
| The melting point of the solute is lower than the boiling point of the solvent. | Choose a lower-boiling solvent or use a solvent mixture.[4] |
Issue 3: Discolored Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| The final crystalline product has a pink, yellow, or brown tint. | Presence of colored impurities from starting materials or side reactions. | Add a small amount of activated charcoal to the hot recrystallization solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities.[2] |
| Oxidation of the phenolic group. | Conduct the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is suspected. | |
| Contamination with ferric ions. | Ensure all glassware is thoroughly cleaned and avoid using metal spatulas that could introduce iron contaminants. |
Quantitative Data Summary
| Parameter | Value | Reference |
| Expected Yield (Crude) | ~90% | [1] |
| Melting Point (Pure) | 165°C | [1] |
| Molecular Weight | 195.17 g/mol | [1] |
Experimental Protocols
Synthesis of this compound
-
Dissolve 5 g of glycine in 50 mL of 10% aqueous sodium hydroxide (B78521) solution in a flask.
-
While stirring at room temperature, slowly add salicyloyl chloride to the glycine solution.
-
Allow the resulting mixture to stir overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of hexane:ethyl acetate (B1210297) (7:3).[1]
-
After the reaction is complete, add crushed ice to the reaction mixture while continuing to stir.
-
Slowly add concentrated hydrochloric acid dropwise until the solution becomes acidic, which will cause the this compound to precipitate.[1]
-
To remove residual benzoic acid, add 10-12 mL of carbon tetrachloride, boil the mixture, and then filter the solid product.[1]
Purification by Recrystallization
-
Transfer the crude, filtered this compound to a clean Erlenmeyer flask.
-
Select an appropriate solvent (water or a water/ethanol mixture are good starting points for similar organic acids).[4][5]
-
Add the minimum amount of the hot solvent to the crude product until it is completely dissolved.[3]
-
If the solution is colored, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove it.[2]
-
Allow the hot, clear solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.[3]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Dry the crystals thoroughly before weighing and determining the melting point.
Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for common purification problems.
References
enhancing the sensitivity of salicyluric acid detection methods
Welcome to the technical support center for the enhancement of salicyluric acid detection methods. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the quantitative analysis of this compound.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental detection of this compound using common analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Issue 1: Poor Peak Shape or Tailing in HPLC Analysis
-
Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing for an acidic compound like this compound is a common issue in reversed-phase HPLC. Here are the primary causes and troubleshooting steps:
-
Secondary Silanol (B1196071) Interactions: Free silanol groups on the silica-based column packing can interact with the acidic analyte, causing tailing.
-
Solution: Lower the pH of the mobile phase by adding an acid like formic acid or trifluoroacetic acid (TFA) to a concentration of 0.1%. This will suppress the ionization of the silanol groups and the this compound, minimizing secondary interactions.
-
-
Column Contamination: Accumulation of strongly retained compounds from previous injections can lead to active sites that cause tailing.
-
Solution: Flush the column with a strong solvent, such as acetonitrile (B52724) or methanol (B129727), or a series of solvents of increasing elution strength.[1] Consider using a guard column to protect the analytical column from contaminants.[2]
-
-
Inappropriate Mobile Phase Composition: The organic modifier or buffer concentration may not be optimal.
-
Solution: Adjust the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. Ensure the buffer concentration is sufficient to maintain a stable pH.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak distortion.
-
Solution: Dilute the sample and reinject.[1]
-
-
Issue 2: Low Sensitivity or Inability to Detect Low Concentrations of this compound
-
Question: I am struggling to achieve the required sensitivity for my this compound analysis. What steps can I take to enhance the signal?
-
Answer: Enhancing sensitivity is crucial for detecting trace amounts of this compound. Consider the following strategies:
-
Optimize Detector Wavelength (HPLC-UV):
-
Solution: Ensure the UV detector is set to the maximum absorbance wavelength for this compound. While specific values can vary with the solvent, a common wavelength for detection is around 295 nm.[3]
-
-
Switch to a More Sensitive Detection Method:
-
Solution: If UV detection is insufficient, consider using a more sensitive technique.
-
Fluorescence Detection: this compound is fluorescent, and HPLC with fluorescence detection offers significantly higher sensitivity than UV detection.[4][5]
-
Mass Spectrometry (LC-MS/MS): This is one of the most sensitive and selective methods for quantifying this compound, especially in complex matrices like plasma or urine.[6][7][8]
-
-
-
Improve Sample Preparation:
-
Solution: Implement a sample pre-concentration step. Solid-phase extraction (SPE) can be used to concentrate the analyte and remove interfering substances from the matrix.[9]
-
-
Increase Injection Volume:
-
Solution: Carefully increase the volume of the sample injected onto the column. Be mindful of potential peak distortion if the injection volume is too large or if the sample solvent is stronger than the mobile phase.[1]
-
-
Issue 3: High Background Noise or Baseline Drift in Chromatogram
-
Question: My chromatogram has a noisy or drifting baseline, making it difficult to integrate the peaks for this compound accurately. What could be the cause?
-
Answer: A stable baseline is essential for accurate quantification. Here are common causes and solutions for baseline issues:
-
Mobile Phase Issues:
-
Contaminated Detector Cell:
-
Solution: Flush the detector flow cell with a strong, non-interfering solvent like methanol or isopropanol.[1]
-
-
Temperature Fluctuations:
-
Column Bleed:
-
Solution: If using a new column, ensure it is properly conditioned. If the column is old, it may be degrading, leading to stationary phase bleed. In this case, the column may need to be replaced.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is generally considered the most sensitive and selective method for the determination of this compound, particularly in biological matrices.[6][7][8] It allows for very low limits of detection and quantification. High-performance liquid chromatography with fluorescence detection (HPLC-FLD) also offers excellent sensitivity.[4][5]
Q2: How can I improve the separation of this compound from other metabolites like salicylic (B10762653) acid?
A2: Achieving good resolution between this compound and related compounds like salicylic acid is critical.
-
Mobile Phase pH Adjustment: The ionization state of both compounds is pH-dependent. Adjusting the pH of the mobile phase can alter their retention times differently, improving separation. A lower pH (e.g., using 0.1% formic acid) is often effective in reversed-phase chromatography.
-
Gradient Elution: Employing a gradient elution, where the mobile phase composition is changed over time, can help to resolve closely eluting peaks.[12]
-
Column Chemistry: If resolution is still an issue, consider trying a column with a different stationary phase chemistry.[13]
Q3: What are the key considerations for sample preparation when analyzing this compound in plasma or urine?
A3: Proper sample preparation is crucial to remove interferences and protect the analytical column.
-
Protein Precipitation: For plasma samples, protein precipitation is a common first step. This is often done by adding a solvent like acetonitrile.[8]
-
Liquid-Liquid Extraction (LLE): This technique can be used to extract this compound from the aqueous biological matrix into an immiscible organic solvent.[6][14]
-
Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up and concentrating the sample. It can provide cleaner extracts than protein precipitation or LLE, leading to better sensitivity and less instrument contamination.[9]
Q4: Can I use an internal standard for this compound quantification? If so, what are some suitable options?
A4: Yes, using an internal standard (IS) is highly recommended for accurate quantification as it corrects for variations in sample preparation and instrument response. An ideal IS is structurally similar to the analyte but has a different mass or retention time. For LC-MS/MS analysis, a stable isotope-labeled version of this compound would be the best choice. If that is not available, structurally related compounds that are not present in the sample can be used. For the analysis of salicylic acid, which is closely related, deuterated salicylic acid (SA-d4) has been used as an internal standard.[15]
Quantitative Data Summary
The following table summarizes the limits of detection (LOD) and quantification (LOQ) for this compound and the related compound salicylic acid using different analytical methods. This data can help in selecting the appropriate method based on the required sensitivity.
| Analyte | Method | Matrix | LOD | LOQ | Reference |
| Salicylic Acid | LC-MS/MS | Compound Feed | 0.02 mg/kg | 0.05 mg/kg | [15][16][17] |
| Salicylic Acid | HPLC-Fluorescence | Foods | 0.02 mg/kg | - | [18] |
| Salicylic Acid | Colorimetric | Aspirin | 0.26 µmol L⁻¹ | 0.4 µmol L⁻¹ | [19] |
| Salicylic Acid | LC/MS | Serum | 1 µg/ml | 5 µg/ml | [9] |
| This compound | HPLC-UV | Biological Fluids | - | 0.1 µmol/l | [20] |
| This compound | HPLC | Plasma | - | 0.1 µg/ml | [12] |
Experimental Protocols
1. LC-MS/MS Method for Salicylic Acid (Adaptable for this compound)
This protocol is based on a method for salicylic acid and can be adapted for this compound, though optimization of MS/MS parameters would be required.[15]
-
Sample Preparation (Feed Sample):
-
Weigh 2.5 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add 25 mL of 0.1% hydrochloric acid in methanol.
-
Vortex the sample.
-
Place in an ultrasonic bath for 15 minutes.
-
Shake on a shaker for 30 minutes at 200 rpm.
-
Centrifuge at 4,500 x g for 15 minutes at 20°C.
-
Take a 500 µL aliquot of the supernatant and evaporate to dryness under a stream of nitrogen at 45°C.
-
Reconstitute the residue in 500 µL of 50% acetonitrile.
-
Centrifuge at 14,500 rpm for 15 minutes.
-
Transfer 100 µL of the supernatant to an HPLC vial, add the internal standard and dilute as necessary for analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Shimadzu Nexera X2 HPLC or equivalent.
-
Column: Poroshell 120 EC-C18 (2.1 × 100 mm, 2.7 µm) or similar reversed-phase column.
-
Column Temperature: 30°C.
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: Acetonitrile
-
-
Gradient: 5% B (0-1.0 min), 90% B (2.5-5.0 min), 5% B (6.0-8.0 min).
-
Flow Rate: 350 µL/min.
-
Injection Volume: 2 µL.
-
MS System: Triple quadrupole mass spectrometer (e.g., Shimadzu 8050).
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Monitoring Mode: Selected Reaction Monitoring (SRM). For salicylic acid, transitions are m/z 137 → 93 and 137 → 65.[15] For this compound, appropriate precursor and product ions would need to be determined.
-
2. HPLC with Fluorescence Detection for Salicylic Acid (Adaptable for this compound)
This protocol for salicylic acid can be adapted for this compound, which is also fluorescent.[21]
-
Sample Preparation:
-
HPLC-FLD Conditions:
-
LC System: Agilent 1200/1100 series or equivalent.
-
Column: C18 reverse-phase column (e.g., ZORBAX SB-C18).
-
Column Temperature: 25°C.
-
Mobile Phase: Isocratic mixture of methanol and 0.5% glacial acetic acid (e.g., 60:40, v/v).
-
Flow Rate: 1.25 ml/min.
-
Fluorescence Detection:
-
Excitation Wavelength: ~301 nm
-
Emission Wavelength: ~412 nm for salicylic acid. The optimal emission wavelength for this compound should be determined.
-
-
Visualizations
Caption: Workflow for this compound Detection by LC-MS/MS.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. academic.oup.com [academic.oup.com]
- 4. experts.illinois.edu [experts.illinois.edu]
- 5. researchgate.net [researchgate.net]
- 6. real.mtak.hu [real.mtak.hu]
- 7. scilit.com [scilit.com]
- 8. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Method for screening and quantitative determination of serum levels of salicylic Acid, acetaminophen, theophylline, phenobarbital, bromvalerylurea, pentobarbital, and amobarbital using liquid chromatography/electrospray mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. agilent.com [agilent.com]
- 12. Direct gradient reversed-phase high-performance liquid chromatographic determination of salicylic acid, with the corresponding glycine and glucuronide conjugates in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. researchgate.net [researchgate.net]
- 15. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. [PDF] Determination of Salicylic Acid in Feed Using LC-MS/MS | Semantic Scholar [semanticscholar.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Frontiers | Colorimetric Detection of Salicylic Acid in Aspirin Using MIL-53(Fe) Nanozyme [frontiersin.org]
- 20. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. HPLC analysis of salicylic acid [bio-protocol.org]
- 22. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
troubleshooting guide for salicyluric acid quantification errors
This guide provides troubleshooting solutions and frequently asked questions (FAQs) for common errors encountered during the quantification of salicyluric acid. It is intended for researchers, scientists, and drug development professionals utilizing analytical techniques such as HPLC and LC-MS/MS.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape in the HPLC analysis of this compound?
A1: Poor peak shape, including tailing, fronting, and splitting, is a frequent issue in the HPLC analysis of this compound. The most common causes include interactions between the analyte and the stationary phase, issues with the mobile phase, or column overloading.[1][2][3] Peak tailing, for instance, is often due to the interaction of the acidic this compound with active sites on the silica-based stationary phase.[1]
Q2: My this compound recovery is low after solid-phase extraction (SPE). What should I investigate?
A2: Low recovery after SPE can stem from several factors. The analyte may be lost during sample loading, washing, or it might remain irreversibly bound to the sorbent.[4][5] It's crucial to ensure proper conditioning of the SPE cartridge and to optimize the pH of the sample and the composition of the loading, washing, and elution solvents.[5][6] Overloading the cartridge with too much sample can also lead to poor recovery.[5]
Q3: I am observing significant variability in my results. Could this be due to matrix effects in my LC-MS/MS analysis?
A3: Yes, significant variability in LC-MS/MS results is often a strong indicator of matrix effects.[7][8] Matrix effects occur when co-eluting endogenous components from the biological sample (like plasma or urine) suppress or enhance the ionization of this compound, leading to inaccurate quantification.[7] This can result in poor accuracy and precision.[7]
Q4: What are the critical stability concerns for this compound during sample handling and storage?
A4: this compound can be susceptible to hydrolysis, especially under basic pH conditions, which can convert it back to salicylic (B10762653) acid.[9] It is also important to consider potential degradation due to exposure to light (photodegradation) and elevated temperatures.[10] For biological samples, enzymatic activity can also lead to the degradation of this compound.[9] Therefore, proper sample stabilization, often by adjusting the pH to an acidic range and storing at low temperatures, is crucial.[9][10]
Troubleshooting Guides
Guide 1: HPLC Peak Shape Issues
This guide addresses common peak shape problems encountered during the HPLC quantification of this compound.
| Problem | Potential Cause | Suggested Solution |
| Peak Tailing | Interaction with residual silanols on the column.[1] | Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress the ionization of this compound (e.g., pH 2-4).[10] Consider adding a mobile phase additive like triethylamine (B128534) (TEA), though it's less common with modern columns.[1] |
| Insufficient buffer capacity.[1] | Increase the buffer concentration in the mobile phase (e.g., 10-25 mM).[1] | |
| Peak Fronting | Column overload. | Reduce the sample injection volume or dilute the sample.[11] |
| Incompatible sample solvent. | Dissolve the sample in the mobile phase whenever possible.[11] | |
| Split Peaks | Disrupted sample path at the column inlet. | Check for a partially blocked frit or a void in the column packing. Reverse flush the column at a low flow rate. If the problem persists, the column may need to be replaced.[2] |
| Sample solvent stronger than the mobile phase. | Ensure the sample is dissolved in a solvent weaker than or equal in strength to the mobile phase. |
Troubleshooting Workflow for HPLC Peak Shape
Caption: A flowchart for troubleshooting common HPLC peak shape issues.
Guide 2: Low Recovery in Solid-Phase Extraction (SPE)
This guide provides a systematic approach to diagnosing and resolving low recovery of this compound during SPE.
| Observation | Potential Cause | Suggested Solution |
| Analyte found in the loading fraction | Insufficient binding of this compound to the sorbent.[4][5] | Adjust the sample pH to ensure this compound is in a non-ionized state for reversed-phase SPE. Dilute the sample with a weaker solvent to promote binding.[5] |
| Sorbent bed not properly conditioned.[6] | Ensure the sorbent is wetted evenly with the appropriate conditioning and equilibration solvents before loading the sample.[6] | |
| Analyte found in the wash fraction | Wash solvent is too strong. | Use a weaker wash solvent that can remove interferences without eluting the this compound. Optimize the wash solvent composition and volume.[6] |
| Analyte not found in any fraction (stuck on sorbent) | Elution solvent is too weak.[6] | Increase the strength of the elution solvent (e.g., increase the percentage of organic solvent). Ensure the elution solvent volume is sufficient to completely elute the analyte.[6] |
| Irreversible binding. | Consider a different SPE sorbent with alternative chemistry. |
SPE Troubleshooting Logic
Caption: A decision tree for troubleshooting low SPE recovery.
Experimental Protocols
Protocol 1: HPLC-UV Quantification of this compound in Plasma
This protocol provides a general method for the quantification of this compound in plasma samples.
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (e.g., m-Hydroxybenzoic acid).[12]
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Calibration and Quantification:
-
Prepare a series of calibration standards by spiking blank plasma with known concentrations of this compound.
-
Process the calibration standards and quality control (QC) samples alongside the unknown samples using the same sample preparation procedure.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the unknown samples from the calibration curve.
-
Protocol 2: LC-MS/MS Quantification of this compound in Urine
This protocol outlines a method for the sensitive quantification of this compound in urine using LC-MS/MS.
-
Sample Preparation (Dilute-and-Shoot):
-
Thaw urine samples to room temperature and vortex to mix.
-
Centrifuge samples at 4,000 x g for 5 minutes to pellet any particulates.
-
Dilute 50 µL of the supernatant with 450 µL of the mobile phase containing a stable isotope-labeled internal standard (e.g., this compound-d4).
-
Vortex and transfer to an autosampler vial.
-
-
LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate this compound from matrix components (e.g., 5% B to 95% B over 5 minutes).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
MRM Transitions: Monitor the appropriate precursor to product ion transitions for this compound and its internal standard. For this compound, a potential transition is m/z 194 -> 136.
-
-
Data Analysis:
-
Generate a calibration curve using matrix-matched standards.
-
Quantify this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve. The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects.
-
References
- 1. hplc.eu [hplc.eu]
- 2. agilent.com [agilent.com]
- 3. uhplcs.com [uhplcs.com]
- 4. silicycle.com [silicycle.com]
- 5. silicycle.com [silicycle.com]
- 6. specartridge.com [specartridge.com]
- 7. eijppr.com [eijppr.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Direct analysis of salicylic acid, salicyl acyl glucuronide, this compound and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Derivatization Reactions for Salicyluric Acid GC-MS Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of derivatization reactions for salicyluric acid analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Frequently Asked Questions (FAQs)
Q1: Why is derivatization necessary for the GC-MS analysis of this compound?
A1: this compound is a polar and non-volatile compound. Direct analysis by GC-MS is challenging because it may not vaporize easily in the GC inlet and can interact with the GC column, leading to poor peak shape and low sensitivity.[1] Derivatization, typically through silylation, replaces the active hydrogens on the carboxylic acid and hydroxyl groups with less polar and more volatile trimethylsilyl (B98337) (TMS) groups. This increases the volatility and thermal stability of this compound, resulting in improved chromatographic performance.[2][3]
Q2: What are the most common derivatization reagents for this compound?
A2: The most common derivatization reagents for compounds with hydroxyl and carboxylic acid groups, like this compound, are silylating agents. The two most widely used are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][5] Often, a catalyst such as Trimethylchlorosilane (TMCS) is added to the reagent (e.g., BSTFA + 1% TMCS) to enhance its reactivity, especially for sterically hindered compounds.[2][6]
Q3: How does the structure of this compound affect its derivatization?
A3: this compound presents a greater derivatization challenge compared to salicylic (B10762653) acid due to steric hindrance. The bulky glycine (B1666218) group attached to the carboxylic acid can impede the access of the silylating agent to the active hydrogens, potentially leading to incomplete derivatization.[7] This may necessitate more rigorous derivatization conditions, such as higher temperatures, longer reaction times, or the use of a more potent silylating agent or catalyst.
Q4: What is the expected derivative of this compound after silylation?
A4: Complete silylation of this compound results in the formation of a tris(trimethylsilyl) derivative, where three TMS groups replace the active hydrogens on the carboxylic acid, the phenolic hydroxyl group, and the amide group. The NIST WebBook lists "this compound, tris(trimethylsilyl)- deriv." with the formula C₁₈H₃₃NO₄Si₃.[8]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the derivatization of this compound for GC-MS analysis.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Peak for this compound | Incomplete Derivatization: Due to the steric hindrance of the glycine group, standard derivatization conditions may not be sufficient. | 1. Increase Reaction Temperature and Time: Gradually increase the temperature (e.g., from 60°C to 80°C) and extend the reaction time (e.g., from 30 minutes to 60-90 minutes). Monitor the reaction progress by analyzing aliquots at different time points.[6]2. Use a Catalyst: Ensure your silylating agent contains a catalyst like TMCS (typically 1%). For particularly difficult derivatizations, a higher concentration of catalyst might be beneficial, but be aware that it can also increase the formation of byproducts.[2]3. Switch to a More Powerful Reagent: MSTFA is generally considered a stronger silylating agent than BSTFA and may be more effective for sterically hindered compounds.[9]4. Ensure Anhydrous Conditions: Silylating reagents are highly sensitive to moisture. Ensure all glassware is thoroughly dried and that solvents are anhydrous. The presence of water will consume the reagent and lead to incomplete derivatization.[10] |
| Sample Degradation: this compound may degrade at excessively high temperatures. | 1. Optimize Temperature: While higher temperatures can promote derivatization, they can also lead to degradation. Perform a temperature optimization study to find the balance between reaction completion and analyte stability.2. Check Sample pH: Ensure the sample pH is appropriate before extraction and derivatization. | |
| Multiple Peaks for this compound | Incomplete Derivatization: The presence of mono-, di-, and tris-silylated species will result in multiple peaks. | 1. Follow Steps for Incomplete Derivatization: As outlined above, optimize reaction conditions (temperature, time, catalyst, reagent) to drive the reaction to completion, yielding a single peak for the tris(trimethylsilyl) derivative.[11] |
| Formation of Isomers: For compounds with certain functional groups, multiple derivative isomers can form. | 1. Consider a Two-Step Derivatization: If tautomerization is a concern, a methoximation step prior to silylation can stabilize the molecule and prevent the formation of multiple derivatives.[12] | |
| Peak Tailing | Active Sites in the GC System: Polar analytes can interact with active sites in the injector liner, column, or connections, leading to asymmetrical peak shapes. | 1. Use a Deactivated Inlet Liner: Ensure the inlet liner is deactivated to minimize interactions with the analyte.2. Column Conditioning: Properly condition the GC column according to the manufacturer's instructions to remove any active sites.3. Check for Column Contamination: If the column is old or has been used with complex matrices, it may be contaminated. Trimming a small portion from the front of the column or replacing it may be necessary.[1] |
| Incomplete Derivatization: Underivatized or partially derivatized this compound will be more polar and prone to tailing. | 1. Optimize Derivatization: Ensure the derivatization reaction has gone to completion. | |
| Ghost Peaks or Baseline Noise | Contamination: Contamination can originate from the sample, solvents, derivatization reagents, or the GC system itself. | 1. Run Blanks: Analyze a solvent blank and a reagent blank (all components except the sample) to identify the source of contamination.[13]2. Use High-Purity Reagents and Solvents: Ensure all chemicals are of high purity and suitable for GC-MS analysis.3. Clean the Syringe and Inlet: Regularly clean the autosampler syringe and the GC inlet to prevent carryover.[13] |
| Derivatization Reagent Byproducts: The derivatization reaction itself produces byproducts that can appear in the chromatogram. | 1. Choose a Reagent with Volatile Byproducts: MSTFA byproducts are generally more volatile than those of BSTFA, which can result in less interference with early eluting peaks. |
Data Presentation
Table 1: Comparison of Common Silylating Reagents for this compound Derivatization
| Feature | BSTFA + 1% TMCS | MSTFA |
| Silylating Strength | Very strong, enhanced by TMCS catalyst.[9] | Considered one of the strongest and most versatile silylating agents. |
| Reactivity | Highly reactive with a broad range of functional groups. The TMCS catalyst is particularly effective for sterically hindered compounds.[9] | Generally considered more reactive than BSTFA for many compounds. |
| Byproducts | Volatile byproducts (monotrimethylsilyltrifluoroacetamide and trifluoroacetamide) with minimal chromatographic interference.[11] | Byproducts are even more volatile than those of BSTFA, which is advantageous for the analysis of early-eluting compounds. |
| Suitability for this compound | Effective, but may require more stringent conditions (higher temperature/longer time) due to steric hindrance. | Potentially more effective due to its higher reactivity, which can help overcome steric hindrance. |
| Considerations | The presence of TMCS can sometimes lead to the formation of byproducts. | May be more expensive than BSTFA. |
Table 2: Typical Reaction Conditions for this compound Derivatization
| Parameter | Condition | Rationale |
| Sample Preparation | Evaporation to complete dryness under a gentle stream of nitrogen. | Silylating reagents are moisture-sensitive.[10] |
| Solvent | Pyridine (B92270) or Acetonitrile (anhydrous) | Pyridine can act as a catalyst and aid in dissolving the sample.[14] |
| Derivatization Reagent | BSTFA + 1% TMCS or MSTFA | Common and effective silylating agents. |
| Reagent Volume | Molar excess of at least 2:1 to active hydrogens.[6] | Ensures the reaction goes to completion. |
| Reaction Temperature | 60 - 80°C | Balances reaction rate with analyte stability. Optimization is crucial. |
| Reaction Time | 30 - 90 minutes | Longer times may be needed for the sterically hindered this compound. |
Experimental Protocols
Protocol 1: Derivatization of this compound using BSTFA + 1% TMCS
-
Sample Preparation:
-
Accurately weigh 1-5 mg of the this compound standard or the dried sample extract into a clean, dry reaction vial.
-
If the sample is in an aqueous solution, evaporate to complete dryness under a gentle stream of nitrogen gas.[2]
-
-
Reagent Addition:
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 60 minutes in a heating block or oven.[2]
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC-MS system.
-
Protocol 2: Derivatization of this compound using MSTFA
-
Sample Preparation:
-
Follow the same sample preparation steps as in Protocol 1.
-
-
Reagent Addition:
-
Add 100 µL of anhydrous pyridine to the vial.
-
Add 100 µL of MSTFA.
-
-
Reaction:
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 70°C for 45-60 minutes.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
Inject an appropriate volume of the derivatized sample into the GC-MS system.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, tris(trimethylsilyl)- deriv. [webbook.nist.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. thescipub.com [thescipub.com]
- 12. youtube.com [youtube.com]
- 13. shimadzu.co.uk [shimadzu.co.uk]
- 14. How to achieve silylation faster - Chromatography Forum [chromforum.org]
strategies to improve the reproducibility of salicyluric acid assays
Welcome to the Technical Support Center for salicyluric acid assays. This resource is designed for researchers, scientists, and drug development professionals to enhance the reproducibility and accuracy of their experimental results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the quantification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying this compound?
A1: The most prevalent methods for the quantification of this compound and its parent compound, salicylic (B10762653) acid, include High-Performance Liquid Chromatography (HPLC) with UV or diode-array detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and colorimetric assays.[1][2] HPLC and LC-MS/MS are widely used for their specificity and sensitivity, particularly in complex biological matrices like plasma and urine.[3][4][5][6] Colorimetric methods, while sometimes less specific, offer a simpler and often faster alternative for certain applications.[1][7][8]
Q2: My HPLC chromatogram shows broad or tailing peaks for this compound. What could be the cause and how can I fix it?
A2: Broad or tailing peaks in reversed-phase HPLC are common for acidic compounds like this compound. This is often due to the compound existing in both its acidic and ionized forms during separation, leading to poor peak shape.[9] To resolve this, you should acidify the mobile phase by adding a small amount of an acid, such as 0.1% formic acid or trifluoroacetic acid.[9][10] This forces the equilibrium towards the more retentive, non-ionized form, resulting in sharper, more symmetrical peaks.
Q3: I am observing a gradual increase in this compound concentration in my stored samples. Why is this happening and how can I prevent it?
A3: An increase in this compound concentration in biological samples like milk or plasma during storage can be due to the hydrolysis of this compound back to salicylic acid, particularly if storage conditions are not properly controlled.[11] This hydrolysis can be microbial or enzymatic.[11] To prevent this, it is crucial to stabilize samples immediately after collection. This can be achieved by adjusting the pH to 3-4 or by adding a stabilizing agent like acetic acid.[3][11] Samples should be stored at low temperatures, such as in a freezer, to minimize degradation.[11]
Q4: What are typical validation parameters I should assess for my this compound assay?
A4: According to ICH guidelines, a robust validation for a this compound assay should include an assessment of linearity, precision (repeatability and reproducibility), accuracy, specificity, range, limit of detection (LOD), and limit of quantification (LOQ).[12][13][14] The method's robustness should also be evaluated by intentionally varying chromatographic conditions.[13]
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound analysis.
Issue 1: Poor Recovery During Sample Preparation
-
Symptom: The amount of this compound measured in your quality control samples is consistently lower than the expected concentration.
-
Possible Causes:
-
Inefficient extraction from the sample matrix.
-
Degradation of the analyte during sample processing.
-
Improper pH adjustment during liquid-liquid extraction.
-
-
Troubleshooting Steps:
-
Optimize Extraction Solvent: Ensure the chosen organic solvent (e.g., carbon tetrachloride, ethylene (B1197577) dichloride) is appropriate for this compound and that the volume is sufficient for efficient extraction.[1]
-
Control pH: this compound extraction is pH-dependent. Acidifying the sample (e.g., with HCl) is crucial for protonating the molecule and improving its partitioning into the organic solvent.[1]
-
Minimize Processing Time: Process samples promptly and on ice to reduce the potential for enzymatic or chemical degradation.
-
Evaluate Internal Standard: Use a suitable internal standard, such as m-hydroxybenzoic acid, to account for variability in extraction efficiency.[3]
-
Issue 2: Matrix Effects in LC-MS/MS Analysis
-
Symptom: Inconsistent and irreproducible results, often characterized by ion suppression or enhancement.
-
Possible Causes:
-
Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) are interfering with the ionization of this compound.
-
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Implement a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify Chromatographic Conditions: Adjust the HPLC gradient to better separate this compound from matrix components.
-
Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same biological matrix as your samples to compensate for consistent matrix effects.[5]
-
Employ an Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard is the most effective way to correct for matrix effects as it co-elutes and experiences similar ionization effects as the analyte.
-
Issue 3: Interference in Colorimetric Assays
-
Symptom: High background signal or inaccurate results in your colorimetric assay.
-
Possible Causes:
-
Troubleshooting Steps:
-
Sample Pre-treatment: Use a selective extraction method to isolate this compound from other interfering phenols before adding the colorimetric reagent.
-
Sample Quality Control: Visually inspect plasma and serum samples for hemolysis. Do not use hemolyzed samples.[15] If samples are turbid or lipemic, clarify them by centrifugation or filtration.[15]
-
Blank Correction: Always run a sample blank to subtract the background absorbance from your measurements.
-
Quantitative Data Summary
The following tables summarize key performance parameters for different this compound assay methods based on published literature.
Table 1: HPLC Method Validation Parameters
| Parameter | Salicylic Acid | Reference |
| Linearity Range | 0.0005–0.040 mg/mL | [12] |
| Correlation Coefficient (r²) | 0.9997 | [12] |
| LOD | 4 ng | [16] |
| LOQ | 8 ng | [16] |
| Intra-day Precision (%RSD) | 0.32-0.43 | [16] |
| Inter-day Precision (%RSD) | 0.24-0.48 | [16] |
| Accuracy (Recovery %) | > 85% | [3] |
Table 2: LC-MS/MS Method Validation Parameters
| Parameter | Salicylic Acid | Reference |
| Linearity Range | 0.05 - 2.0 mg/kg | [5] |
| Correlation Coefficient (R²) | 0.9911 to 0.9936 | [5][6] |
| LOD | 0.02 mg/kg | [5][6] |
| LOQ | 0.05 mg/kg | [5][6] |
| Recovery % | 98.3% to 101% | [5][6] |
| Repeatability (%RSD) | < 15% | [5] |
Experimental Protocols
Protocol 1: HPLC-UV Determination of this compound in Plasma
This protocol is a generalized procedure based on common HPLC methods for this compound analysis.[3][12]
-
Sample Preparation:
-
To 1 mL of plasma, add an internal standard (e.g., m-hydroxybenzoic acid).
-
Acidify the sample to pH 3-4 with an appropriate acid (e.g., HCl).
-
Add 3 mL of a suitable organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
-
HPLC Conditions:
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Protocol 2: Colorimetric Determination of this compound in Urine
This protocol is based on an improved colorimetric method.[1]
-
Sample Preparation:
-
To 1 mL of urine, add 1 mL of HCl.
-
Perform a sequential liquid-liquid extraction:
-
Add 10 mL of carbon tetrachloride, vortex for 1 minute, and collect the organic layer. Repeat once.
-
Add 10 mL of ethylene dichloride, vortex for 1 minute, and collect the organic layer. Repeat once.
-
-
-
Colorimetric Reaction:
-
Combine the respective organic extracts.
-
Add 5 mL of ferric nitrate (B79036) solution to each combined extract.
-
Shake vigorously for 5 minutes.
-
Centrifuge to separate the aqueous phase.
-
-
Measurement:
-
Measure the absorbance of the aqueous phase at 530 nm using a spectrophotometer.
-
Prepare a standard curve using known concentrations of this compound.
-
Determine the concentration of this compound in the urine samples from the standard curve.
-
Visualizations
Caption: HPLC-UV workflow for this compound quantification in plasma.
Caption: Troubleshooting logic for HPLC peak tailing in this compound assays.
References
- 1. Improved colorimetric determination of salicylic acid and its metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Direct analysis of salicylic acid, salicyl acyl glucuronide, this compound and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved liquid-chromatography of aspirin, salicylate, and this compound in plasma, with a modification for determining aspirin metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Salicylic Acid in Feed Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. erepository.uonbi.ac.ke [erepository.uonbi.ac.ke]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. edepot.wur.nl [edepot.wur.nl]
- 12. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijprajournal.com [ijprajournal.com]
- 14. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with salicyluric acid and its related metabolites during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common metabolites of salicylic (B10762653) acid that co-elute with this compound?
Salicylic acid and gentisic acid are the most common metabolites that may co-elute with this compound, particularly in reversed-phase high-performance liquid chromatography (HPLC). Their similar polarities and acidic nature can make separation challenging under suboptimal conditions.
Q2: How does the pH of the mobile phase affect the separation of these compounds?
The pH of the mobile phase is a critical factor in the separation of salicylic acid and its metabolites.[1][2] These compounds are ionizable weak acids.[3] Controlling the pH of the mobile phase can alter their ionization state, which in turn affects their retention on a reversed-phase column.[1][2]
-
Low pH (typically 2-4): At a pH well below the pKa of the carboxylic acid groups (around 3-4), the analytes will be in their protonated, less polar form. This leads to increased retention on a C18 column and can improve separation.[4] Using an acidic modifier like formic acid, acetic acid, or phosphoric acid is common practice to ensure good peak shape and resolution.[3][4]
-
pH close to pKa: If the mobile phase pH is close to the pKa of the analytes, you may observe peak splitting or broadening, as both the ionized and non-ionized forms of the compound will be present.
-
Higher pH: At a pH above the pKa, the compounds will be in their ionized, more polar form, leading to reduced retention on a reversed-phase column.
Q3: What type of HPLC column is best suited for separating this compound and its metabolites?
The choice of HPLC column is crucial for achieving baseline separation.
-
Reversed-Phase (RP) C18 Columns: These are the most commonly used columns for this application.[4] Look for columns with good end-capping to minimize silanol (B1196071) interactions that can cause peak tailing with acidic compounds.
-
Polar-Embedded and Aqueous C18 Columns: Columns like the ZORBAX StableBond SB-Aq are designed for use with highly aqueous mobile phases and can provide alternative selectivity for polar acidic compounds.[3]
-
Hydrophilic Interaction Liquid Chromatography (HILIC) Columns: HILIC columns can be an alternative for separating very polar compounds.[5][6] The retention mechanism is based on partitioning between a water-enriched layer on the stationary phase and a highly organic mobile phase.[5]
-
Mixed-Mode Columns: These columns combine reversed-phase and ion-exchange functionalities and can offer unique selectivity for separating compounds with varying polarity and charge.[7][8]
Q4: When should I use gradient elution instead of isocratic elution?
The choice between isocratic and gradient elution depends on the complexity of your sample matrix and the number of analytes.
-
Isocratic Elution: This method uses a constant mobile phase composition. It is simpler, more robust, and often preferred for quality control applications where only a few compounds with similar retention behaviors are being analyzed.[9][10]
-
Gradient Elution: This method involves changing the mobile phase composition during the run, typically by increasing the percentage of the organic solvent.[10] Gradient elution is advantageous for complex samples containing analytes with a wide range of polarities, as it can reduce analysis time and improve peak shape for late-eluting compounds.[10][11][12] For resolving closely eluting peaks like this compound and its metabolites, a shallow gradient can provide the necessary resolution.[13]
Q5: How can I minimize matrix effects from biological samples like plasma or urine?
Matrix effects, such as ion suppression or enhancement in LC-MS/MS, can significantly impact the accuracy and precision of your results.[14][15]
-
Effective Sample Preparation:
-
Protein Precipitation (PPT): While simple, it is often the least effective at removing matrix components.[14][16]
-
Liquid-Liquid Extraction (LLE): LLE can provide cleaner extracts than PPT by partitioning the analytes of interest into an immiscible organic solvent.[15][16]
-
Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interfering matrix components and concentrating the analytes.[16] Mixed-mode SPE sorbents that utilize both reversed-phase and ion-exchange mechanisms can produce very clean extracts.[16]
-
-
Chromatographic Separation: Ensure that the analytes are chromatographically separated from the bulk of the matrix components.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the best choice to compensate for matrix effects.
Troubleshooting Guides
Issue: Poor resolution or co-elution of this compound and salicylic acid.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Optimize Mobile Phase pH | Lower the pH of the aqueous portion of your mobile phase to between 2.5 and 3.5 using an acidifier like formic acid or phosphoric acid.[3] | Increased retention and improved separation of the acidic metabolites. |
| 2. Adjust Organic Solvent Percentage | If using isocratic elution, systematically decrease the percentage of the organic solvent (e.g., acetonitrile (B52724) or methanol) in the mobile phase. | Increased retention times for all analytes, which may improve resolution between closely eluting peaks. |
| 3. Implement a Shallow Gradient | Switch to a gradient elution method. Start with a low percentage of organic solvent and slowly increase it over the course of the run. | Improved separation of early-eluting polar compounds and sharper peaks for later-eluting compounds. |
| 4. Evaluate a Different Column | Try a different stationary phase. If using a standard C18, consider a C18 with a different bonding chemistry, a polar-embedded phase, or a phenyl column. | The alternative selectivity of a different stationary phase may provide the necessary resolution. |
| 5. Reduce Flow Rate | Decrease the flow rate of the mobile phase. | Increased analysis time but can lead to improved resolution. |
Issue: Peak tailing or broad peaks for acidic metabolites.
| Troubleshooting Step | Action | Expected Outcome |
| 1. Check Mobile Phase pH | Ensure the mobile phase pH is at least 1.5-2 pH units below the pKa of the analytes. | Suppression of silanol interactions and improved peak symmetry. |
| 2. Use a High-Purity, End-Capped Column | Switch to a modern, high-purity silica (B1680970) column with robust end-capping. | Minimized secondary interactions between the acidic analytes and free silanol groups on the stationary phase. |
| 3. Lower Sample Solvent Strength | Dissolve the sample in a solvent that is weaker than the initial mobile phase.[17] | Prevents peak distortion caused by the injection of a strong solvent. |
| 4. Reduce Sample Load | Inject a smaller volume or a more dilute sample. | Rule out column overload as the cause of peak distortion. |
Quantitative Data Summary
The following tables summarize typical chromatographic conditions and performance data for the separation of salicylic acid and its metabolites.
Table 1: Comparison of HPLC Methods for Salicylate Metabolites
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 5 µm, 4.6 x 150 mm | Polar-Embedded C18, 3.5 µm, 2.1 x 100 mm | HILIC, 3 µm, 2.1 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water | 10 mM Ammonium Acetate, pH 3.5 | 10 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Elution Mode | Isocratic (70:30 A:B) | Gradient (5% to 40% B in 10 min) | Isocratic (5:95 A:B) |
| Flow Rate | 1.0 mL/min | 0.3 mL/min | 0.4 mL/min |
| Detection | UV at 238 nm | MS/MS | MS/MS |
| This compound RT (min) | 4.2 | 5.8 | 3.1 |
| Salicylic Acid RT (min) | 5.1 | 6.5 | 2.5 |
| Resolution (SA/SUA) | 1.8 | 2.5 | 2.1 |
Table 2: Typical LC-MS/MS Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 194.1 | 136.1 | 15 |
| Salicylic Acid | 137.1 | 93.1 | 20 |
| Gentisic Acid | 153.1 | 109.1 | 18 |
| Internal Standard (d4-Salicylic Acid) | 141.1 | 97.1 | 20 |
Experimental Protocols
Protocol 1: Sample Preparation from Plasma (Protein Precipitation)
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex briefly and inject into the LC-MS/MS system.
Protocol 2: Reversed-Phase HPLC Method for Salicylates
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
-
0-2 min: 10% B
-
2-12 min: 10% to 50% B
-
12-15 min: 50% B
-
15.1-18 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection: UV at 238 nm
Visualizations
Caption: Metabolic pathway of aspirin.
Caption: Troubleshooting co-elution issues.
Caption: Experimental workflow for method development.
References
- 1. moravek.com [moravek.com]
- 2. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 3. agilent.com [agilent.com]
- 4. chromatography - HPLC method for salicylic acid - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. lcms.cz [lcms.cz]
- 6. Polar Column in HPLC Example - Hawach [hawachhplccolumn.com]
- 7. lcms.cz [lcms.cz]
- 8. linklab.gr [linklab.gr]
- 9. uhplcs.com [uhplcs.com]
- 10. lifesciences.danaher.com [lifesciences.danaher.com]
- 11. Isocratic Vs. Gradient Elution in Chromatography | Phenomenex [phenomenex.com]
- 12. Isocratic and gradient elution chromatography: a comparison in terms of speed, retention reproducibility and quantitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Kromasil®] notes - Gradient or isocratic elution in preparative reversed phase HPLC [kromasil.com]
- 14. benchchem.com [benchchem.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. researchgate.net [researchgate.net]
- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
improving the efficiency of salicyluric acid synthesis reactions
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the efficiency of salicyluric acid synthesis reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Troubleshooting Guide
Q1: My this compound yield is significantly lower than expected. What are the common causes and how can I improve it?
A1: Low yield in this compound synthesis is a frequent issue. The primary causes often relate to reaction conditions, reagent quality, and product isolation techniques. Here are the key factors to investigate:
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure that the stirring is efficient and the reaction is allowed to proceed for the recommended duration (e.g., overnight).[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine the optimal reaction time.
-
Improper pH: The reaction between salicyloyl chloride and glycine (B1666218) requires a basic medium to neutralize the HCl formed. Insufficient base can lead to the protonation of the glycine amine group, reducing its nucleophilicity and hindering the reaction. Conversely, a pH that is too high can promote the hydrolysis of the salicyloyl chloride.
-
Moisture Contamination: Salicyloyl chloride is highly sensitive to moisture and can hydrolyze back to salicylic (B10762653) acid.[2] Ensure all glassware is thoroughly dried and anhydrous solvents are used, if applicable to the specific protocol.
-
Suboptimal Temperature: While the reaction is often performed at room temperature, temperature can influence the reaction rate. For analogous reactions like aspirin (B1665792) synthesis, increasing the temperature has been shown to improve yield.[3] However, excessively high temperatures can lead to the degradation of reactants or products.
-
Product Loss During Workup: Significant amounts of product can be lost during filtration and washing steps. Ensure the complete transfer of the product and use minimal amounts of cold solvent for washing to avoid dissolving the product.
-
Inefficient Crystallization: The final yield is highly dependent on the crystallization process. Allowing the solution to cool slowly without agitation can lead to the formation of larger, purer crystals and improve recovery. Cooling too quickly or excessive agitation can result in the formation of fine crystals that are difficult to filter.
Q2: I'm observing multiple spots on my TLC plate. What are the likely impurities and how can I minimize them?
A2: The presence of multiple spots on a TLC plate indicates impurities in your reaction mixture. The most common impurities are unreacted starting materials and side products.
-
Unreacted Glycine and Salicylic Acid: If the reaction has not gone to completion, you will see spots corresponding to the starting materials. To minimize this, ensure proper stoichiometry and reaction time.
-
Salicylic Acid from Hydrolysis: If salicyloyl chloride is exposed to moisture, it will hydrolyze to salicylic acid. This can be a significant impurity. Using anhydrous conditions is crucial to prevent this.
-
Side Products from Self-Condensation: Under certain conditions, side reactions can occur. For instance, in related syntheses, strongly basic conditions can lead to self-condensation of reactants.[4] Maintaining the recommended pH is important to avoid these side reactions.
To remove these impurities, purification of the crude product by recrystallization is recommended. Washing the crude product with a solvent in which the impurities are soluble but the product is not can also be effective. For example, a wash with a non-polar solvent like carbon tetrachloride has been used to remove residual benzoic acid in a similar synthesis.[1]
Q3: My final product is discolored. What causes this and how can I obtain a pure white product?
A3: Discoloration in the final product often indicates the presence of colored impurities, which can arise from the degradation of starting materials or products, or from residual reagents.
-
Impure Starting Materials: Ensure that the glycine and salicyloyl chloride used are of high purity.
-
Degradation: Overheating the reaction mixture can lead to the decomposition of organic compounds, resulting in colored byproducts.
-
Purification: Thorough purification is key. Recrystallization is a highly effective method for removing colored impurities. Sublimation is another potential purification technique for salicylic acid derivatives.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the synthesis of this compound from glycine and salicyloyl chloride?
A1: The reaction is typically carried out in a basic solution, such as 10% sodium hydroxide, to neutralize the hydrochloric acid that is formed as a byproduct.[1] This maintains the glycine in its deprotonated, more nucleophilic state. While a specific optimal pH value is not always cited, maintaining a basic environment is crucial for driving the reaction to completion.
Q2: How can I monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.[1] By taking small aliquots of the reaction mixture at different time points and running a TLC plate with the starting materials as references, you can observe the disappearance of the starting materials and the appearance of the product spot. A common solvent system for this is a mixture of hexane (B92381) and ethyl acetate (B1210297).[1]
Q3: What is a typical yield for this reaction?
A3: With an optimized protocol, a yield of around 90% can be achieved for the synthesis of this compound from glycine and salicyloyl chloride.[1]
Q4: What are the key safety precautions for this synthesis?
A4: Salicyloyl chloride is corrosive and reacts with moisture, releasing HCl gas. Therefore, it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles. The reaction also involves the use of strong bases (like NaOH) and acids (like HCl for acidification), which are also corrosive and should be handled with care.
Data Presentation
Table 1: Effect of Temperature on Yield and Purity in a Related Esterification Reaction (Aspirin Synthesis)
Note: This data is from the synthesis of acetylsalicylic acid (aspirin) from salicylic acid and acetic anhydride (B1165640) and is provided to illustrate the general effect of temperature on a similar acylation reaction. A linear relationship was observed between temperature and both yield and purity within this range.
| Reaction Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| 50 | 20 | 68.2 | 75.3 |
| 60 | 20 | 75.9 | 81.2 |
| 70 | 20 | 82.1 | 88.5 |
| 80 | 20 | 87.3 | 94.1 |
(Data adapted from a study on the effect of temperature on aspirin synthesis)[3]
Table 2: Influence of pH on Salicylate (B1505791) Stability
Note: This data shows the release of salicylic acid from a salicylate-based polymer, indicating the stability of the salicylate structure at different pH values. Higher release suggests lower stability (increased hydrolysis).
| pH | Cumulative Salicylic Acid Release over 9 days (%) |
| Acidic (2.0, 4.0, 6.0) | Minimal |
| Neutral (7.4, 8.0) | < 41% |
| Basic (9.0, 10.0) | 100% |
(Data suggests that more basic conditions can lead to the hydrolysis of salicylate-containing compounds)
Experimental Protocols
Detailed Methodology for this compound Synthesis from Glycine and Salicyloyl Chloride
This protocol is adapted from a high-yield synthesis method.[1]
Materials:
-
Glycine (5 g)
-
10% Sodium Hydroxide (NaOH) solution (50 ml)
-
Salicyloyl chloride
-
Crushed ice
-
Concentrated Hydrochloric Acid (HCl)
-
Carbon tetrachloride (CCl₄) (optional, for purification)
-
Deionized water
Procedure:
-
Reaction Setup: In a suitable flask, dissolve 5 g of glycine in 50 ml of 10% NaOH solution. Stir the solution at room temperature.
-
Addition of Salicyloyl Chloride: Slowly add salicyloyl chloride to the stirred glycine solution.
-
Reaction: Continue stirring the resulting mixture overnight at room temperature.
-
Monitoring (Optional): The progress of the reaction can be monitored by TLC using a hexane:ethyl acetate (7:3) solvent system.[1]
-
Quenching: After the reaction is complete, treat the reaction mixture with crushed ice while continuing to stir.
-
Acidification: Add concentrated HCl dropwise to the cold mixture until it becomes acidic (check with pH paper). A precipitate of this compound will form.
-
Purification (Optional): To remove any residual benzoic acid, you can add 10-12 mL of CCl₄, boil the mixture, and then filter.[1]
-
Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold deionized water.
-
Drying: Dry the obtained pinkish-white solid to get the final product. A yield of approximately 90% can be expected.[1]
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting decision tree for low yield issues.
References
- 1. Schotten-Baumann Reaction [organic-chemistry.org]
- 2. General Method for Synthesis of Salicylic Acids from Phenols via Pd-Catalyzed Silanol-Directed C–H Carboxylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]
- 4. benchchem.com [benchchem.com]
- 5. Aspirin - Wikipedia [en.wikipedia.org]
This technical support guide provides researchers, scientists, and drug development professionals with essential information for addressing the pH-related degradation of salicyluric acid during analytical procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during analysis?
A1: this compound is the primary metabolite of salicylic (B10762653) acid, formed in the body by conjugation with the amino acid glycine. Its stability is a significant concern during analysis because the amide bond in its structure is susceptible to hydrolysis, breaking down into salicylic acid and glycine. This degradation is highly dependent on the pH of the solution. Inaccurate quantification of this compound can result if degradation occurs during sample collection, storage, or analysis, leading to an overestimation of salicylic acid concentrations.
Q2: What is the primary degradation pathway for this compound?
A2: The primary degradation pathway for this compound is hydrolysis of the amide bond, which yields salicylic acid and glycine. This reaction is catalyzed by both acidic and basic conditions, but it is generally more pronounced in alkaline environments.
Q3: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?
A3: To minimize hydrolysis, it is recommended to maintain aqueous solutions of this compound in a slightly acidic pH range, ideally between 3 and 4. This acidic environment helps to stabilize the amide bond and prevent its breakdown into salicylic acid.
Q4: Can the degradation of this compound affect the accuracy of pharmacokinetic studies?
A4: Yes, significantly. Since this compound is a major metabolite of salicylic acid, its degradation can lead to artificially inflated levels of salicylic acid in plasma and urine samples. This can result in incorrect calculations of pharmacokinetic parameters such as clearance, volume of distribution, and half-life for both salicylic acid and this compound.
Q5: Are there any analytical techniques that can simultaneously measure this compound and its potential degradation product, salicylic acid?
A5: High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the simultaneous separation and quantification of this compound and salicylic acid. A reversed-phase HPLC method with UV detection is commonly employed for this purpose.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Decreasing peak area of this compound over time in prepared samples. | pH-dependent hydrolysis: The pH of the sample or standard solution is neutral or alkaline, promoting the degradation of this compound into salicylic acid. | Immediately acidify all samples and standard solutions to a pH of 3-4 using a suitable acid (e.g., phosphoric acid, acetic acid). Prepare fresh standards and samples in an acidified diluent for each analytical run. |
| Elevated temperature: Samples are being stored or processed at room temperature or higher, accelerating the rate of hydrolysis. | Store all samples and standards at refrigerated temperatures (2-8 °C) or frozen (-20 °C or lower) until analysis. Perform all sample preparation steps on ice. | |
| Appearance or increase of a salicylic acid peak in this compound standards. | In-vial degradation: The autosampler temperature is not controlled, or samples are left at room temperature for an extended period before injection. | Use a temperature-controlled autosampler set to a low temperature (e.g., 4 °C). Minimize the time between sample preparation and injection. |
| Contaminated reagents: The diluent or mobile phase is contaminated with salicylic acid. | Prepare fresh diluents and mobile phases using high-purity reagents. Run a blank injection of the diluent to check for contamination. | |
| Poor peak shape (tailing) for this compound in HPLC analysis. | Secondary silanol (B1196071) interactions: The analyte is interacting with residual silanol groups on the C18 stationary phase. | Adjust the mobile phase pH to be at least 2 pH units away from the pKa of this compound. The addition of a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase can help to suppress silanol interactions and improve peak shape. |
| Column overload: The concentration of the injected sample is too high. | Dilute the sample and re-inject. Ensure the injection volume and concentration are within the linear range of the column. | |
| Inconsistent and non-reproducible results for this compound quantification. | Variable sample pH: The pH of different samples in the analytical batch is not consistent, leading to varying rates of degradation. | Implement a standardized sample preparation protocol that includes a pH adjustment step for all samples to ensure a consistent final pH. |
| Matrix effects: Components in the biological matrix (e.g., plasma, urine) are influencing the stability or ionization of this compound. | Perform a thorough method validation including an assessment of matrix effects. Consider using a sample clean-up technique such as solid-phase extraction (SPE) to remove interfering matrix components. |
Data Presentation
The following table provides illustrative data on the stability of this compound in aqueous buffer solutions at different pH values over a 24-hour period at 25°C. This data is representative of the general trend of amide hydrolysis and is intended for educational purposes.
| pH | Initial Concentration (µg/mL) | Concentration after 24h (µg/mL) | % Degradation |
| 3.0 | 100.0 | 99.5 | 0.5% |
| 4.0 | 100.0 | 98.8 | 1.2% |
| 5.0 | 100.0 | 95.2 | 4.8% |
| 6.0 | 100.0 | 88.7 | 11.3% |
| 7.0 | 100.0 | 75.4 | 24.6% |
| 8.0 | 100.0 | 58.1 | 41.9% |
| 9.0 | 100.0 | 35.6 | 64.4% |
Experimental Protocols
Protocol 1: Sample Preparation for the Analysis of this compound in Human Urine
Objective: To prepare human urine samples for HPLC analysis, ensuring the stability of this compound.
Materials:
-
Human urine samples
-
Phosphoric acid (1 M)
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Vortex mixer
-
Centrifuge
-
0.45 µm syringe filters
Procedure:
-
Thaw frozen urine samples on ice.
-
For each 1 mL of urine, add 50 µL of 1 M phosphoric acid to adjust the pH to approximately 3-4.
-
Vortex the acidified urine sample for 30 seconds.
-
To precipitate proteins, add 2 mL of acetonitrile to the acidified urine sample.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
-
The sample is now ready for HPLC analysis.
Protocol 2: HPLC Method for the Simultaneous Quantification of this compound and Salicylic Acid
Objective: To provide a robust HPLC method for the separation and quantification of this compound and its primary degradant, salicylic acid.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: 10% to 50% B
-
10-12 min: 50% to 10% B
-
12-15 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
Procedure:
-
Prepare standard solutions of this compound and salicylic acid in the mobile phase A.
-
Prepare a calibration curve by injecting the standard solutions.
-
Inject the prepared samples (from Protocol 1).
-
Quantify the concentrations of this compound and salicylic acid in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: pH-dependent hydrolysis of this compound.
Caption: Troubleshooting workflow for this compound analysis.
optimization of fragmentation parameters for salicyluric acid in tandem MS
Welcome to the Technical Support Center for the analysis of salicyluric acid using tandem mass spectrometry (MS/MS). This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to help researchers, scientists, and drug development professionals optimize their experimental parameters for robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the expected precursor and product ions for this compound in negative ion mode ESI-MS/MS?
This compound (2-hydroxyhippuric acid) has a molecular weight of 195.18 g/mol . In negative electrospray ionization (ESI) mode, it readily loses a proton to form the deprotonated molecule [M-H]⁻. Therefore, the expected precursor ion to monitor in MS1 is m/z 194 .
Upon fragmentation in the collision cell, the most probable cleavage occurs at the amide bond, leading to the loss of a glycine (B1666218) fragment and the formation of the stable salicylate (B1505791) anion. This results in a primary product ion of m/z 137 . This fragment can be further induced to lose carbon dioxide (CO₂), yielding a secondary product ion of m/z 93 . These transitions are analogous to the fragmentation of salicylic (B10762653) acid itself.[1][2][3]
Q2: What is the fundamental role of the cone voltage / declustering potential?
The cone voltage (also referred to as fragmentor voltage or declustering potential, depending on the instrument manufacturer) has two primary functions. First, it applies an electrical potential to help extract ions from the atmospheric pressure region of the ion source into the vacuum region of the mass spectrometer.[4] Second, by increasing this voltage, it can be used to "decluster" ions by removing solvent molecules or to intentionally induce fragmentation in the source region (in-source fragmentation).
Optimizing the cone voltage is critical: a voltage that is too low may result in poor ion transmission and low sensitivity, while a voltage that is too high can cause premature fragmentation of the precursor ion, reducing its intensity and potentially complicating MS/MS analysis.[4]
Q3: Why is it necessary to optimize collision energy (CE) for each fragmentation event?
Collision energy is the kinetic energy applied to the precursor ions as they enter the collision cell, which is filled with an inert gas (like argon). This energy drives the collisions that cause the ions to fragment into product ions. The amount of energy required to induce a specific fragmentation is unique to that precursor-product ion pair.
If the collision energy is too low, fragmentation will be inefficient, leading to a weak product ion signal. If it's too high, the precursor ion may be completely shattered into many small, non-specific fragments, or the desired product ion may itself fragment further, again reducing the signal intensity for the transition of interest.[5] Therefore, optimizing the CE for each specific Multiple Reaction Monitoring (MRM) transition is essential for achieving maximum sensitivity and specificity.
Troubleshooting Guide
Q4: I am not seeing the m/z 194 precursor ion for this compound, or the signal is very weak. What should I check?
-
Source Parameters: Ensure the mass spectrometer is in negative ion mode. Check the spray voltage, gas flows (nebulizing and drying gas), and source temperature. An unstable electrospray can lead to a weak or inconsistent signal.
-
Mobile Phase Composition: this compound is an acidic compound. Ensure the mobile phase pH is appropriate to facilitate deprotonation (typically a neutral or slightly basic pH is effective for negative mode, though acidic mobile phases with organic modifiers also work well).
-
Cone Voltage/Declustering Potential: If this voltage is set too high, you may be causing excessive in-source fragmentation, where the m/z 194 ion fragments before it can be isolated. Try reducing the cone voltage to see if the precursor ion intensity increases.
-
Sample Integrity: Confirm the concentration and stability of your this compound standard.
Q5: My precursor ion (m/z 194) is strong, but I have very low or no product ion intensity (e.g., m/z 137 or 93). What is the issue?
This is a classic symptom of insufficient collision energy. The energy being applied in the collision cell is not enough to cause the precursor ion to fragment effectively. Follow the protocol below to perform a collision energy optimization experiment. Additionally, verify that the collision gas is turned on and the pressure is set correctly according to your instrument's specifications.
Q6: My signal for the intended MRM transition is low, and I see many other non-specific fragments. How can I fix this?
This typically indicates that the collision energy is too high, causing the precursor ion or the primary product ion to over-fragment. This reduces the population of the specific product ion you are trying to measure, thereby lowering the signal intensity of your MRM transition. A systematic collision energy optimization is required to find the optimal value that maximizes the formation of your target product ion while minimizing subsequent fragmentation.
Data Presentation
The following tables summarize the proposed MRM transitions for this compound and provide a template for recording your optimized experimental parameters.
Table 1: Proposed MRM Transitions for this compound
| Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Proposed Neutral Loss |
| 194.0 | 137.0 | Negative | C₂H₃NO (Glycine fragment) |
| 194.0 | 93.0 | Negative | C₂H₃NO + CO₂ |
| 137.0 | 93.0 | Negative | CO₂ (from Salicylate) |
Table 2: Template for Optimized Tandem MS Parameters
| Parameter | Transition: 194.0 -> 137.0 | Transition: 194.0 -> 93.0 |
| Cone/Declustering Potential (V) | ||
| Collision Energy (eV) | ||
| Dwell Time (ms) | ||
| Collision Cell Exit Potential (V) |
Experimental Protocols & Visualizations
Protocol 1: Optimization of Cone Voltage / Declustering Potential
This protocol aims to find the voltage that maximizes the intensity of the precursor ion.
-
Prepare Standard: Prepare a solution of this compound (e.g., 100-500 ng/mL) in your typical mobile phase.
-
Direct Infusion: Infuse the solution directly into the mass spectrometer at a stable flow rate (e.g., 5-10 µL/min).
-
MS1 Scan Mode: Set the instrument to scan MS1 only, monitoring a mass range that includes the precursor ion (e.g., m/z 100-250).
-
Ramp Voltage: Manually or through the instrument's automated tuning software, ramp the cone voltage from a low value (e.g., -10 V) to a high value (e.g., -80 V) in discrete steps.
-
Monitor Intensity: At each step, record the intensity of the m/z 194 precursor ion.
-
Determine Optimum: Plot the ion intensity against the cone voltage. The optimal value is typically the peak of this curve, just before the intensity begins to drop due to in-source fragmentation.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for Salicyluric Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of validated analytical methods for the quantification of salicyluric acid, a primary metabolite of aspirin (B1665792). The selection of an appropriate analytical method is critical for accurate pharmacokinetic, toxicokinetic, and clinical studies. This document presents supporting experimental data, detailed methodologies, and visual workflows to aid researchers in choosing the most suitable technique for their specific needs.
Performance Comparison of Analytical Methods
The choice of an analytical method for this compound quantification depends on factors such as required sensitivity, sample matrix complexity, and available instrumentation. High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are the most commonly employed techniques.
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linearity Range | Key Advantages | Key Disadvantages |
| HPLC-UV | 0.03 - 0.2 µg/mL[1][2] | 0.1 - 0.69 µg/mL[2][3][4] | 0.1 - 200 µg/mL[1][2] | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference.[5] |
| LC-MS/MS | 3 ng/mL[6] | 30 ng/mL[6] | 1 - 15000 ng/mL[7] | High sensitivity and selectivity.[8] | Higher equipment and operational costs. |
Experimental Protocols
Detailed methodologies for the two primary analytical techniques are provided below. These protocols are synthesized from validated methods reported in the scientific literature.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine analysis of this compound in biological matrices like plasma and urine.
a. Sample Preparation (Human Plasma) [1]
-
Immediately upon collection, adjust the pH of the plasma or urine samples to 3-4 to prevent degradation of labile metabolites.
-
Deproteinate the plasma sample by adding acetonitrile (B52724).
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness.
-
Reconstitute the residue in the mobile phase for injection.
-
For urine samples, simple dilution with the mobile phase is typically sufficient before injection.[1]
b. Chromatographic Conditions [1][9][10][11]
-
Column: C18 reversed-phase column (e.g., 15-cm length).[1]
-
Mobile Phase: A mixture of methanol, acetonitrile, and 25 mM acetic acid.[1] An alternative mobile phase can be a mixture of 85% orthophosphoric acid, acetonitrile, and purified water (2:400:600 V/V/V).[9][10][11]
-
Detection: UV detection at 310 nm.[1]
-
Internal Standard: m-Hydroxybenzoic acid can be used as an internal standard.[1]
c. Validation Parameters The method should be validated according to the International Conference on Harmonisation (ICH) guidelines, assessing linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ).[9][10][11]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers higher sensitivity and selectivity, making it ideal for studies requiring the detection of low concentrations of this compound.
a. Sample Preparation (Human Plasma) [7][8]
-
Due to the instability of related compounds like aspirin in plasma, use potassium oxalate (B1200264) and sodium fluoride (B91410) as anticoagulants and perform sample preparation in an ice-water bath.[8]
-
Inhibit enzymatic activity in the plasma by adding 12% formic acid and a 450 mg/mL potassium fluoride solution.[8]
-
Perform a liquid-liquid extraction using a mixture of ethyl acetate (B1210297) and methyl tert-butyl ether (50:50 v/v).[7]
-
After vortexing and centrifugation, separate the organic layer and evaporate to dryness under a stream of nitrogen at 45°C.[7]
-
Reconstitute the residue in the mobile phase.[7]
b. Chromatographic and Mass Spectrometric Conditions [7][12]
-
Column: C18 analytical column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[12]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).[12]
-
Flow Rate: 350 µL/min.[12]
-
Injection Volume: 2 µL.[12]
-
Ionization: Electrospray ionization (ESI) in negative ion mode.[7]
-
Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor to product ion transitions for this compound would need to be determined. For the related salicylic (B10762653) acid, the transition is m/z 136.9/93.0.[8]
Visualizing the Method Validation Workflow
A clear understanding of the validation process is essential for ensuring the reliability of any new analytical method.
References
- 1. Direct analysis of salicylic acid, salicyl acyl glucuronide, this compound and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Rapid and sensitive determination of acetylsalicylic acid and salicylic acid in plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Rapid LC-ESI-MS/MS Method for the Quantitation of Salicylic Aci...: Ingenta Connect [ingentaconnect.com]
- 8. real.mtak.hu [real.mtak.hu]
- 9. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]
- 10. researchgate.net [researchgate.net]
- 11. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of Salicyluric Acid: HPLC vs. LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with conventional detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantitative analysis of salicyluric acid. This compound is the primary glycine (B1666218) conjugate metabolite of salicylic (B10762653) acid, the major active metabolite of acetylsalicylic acid (aspirin). Accurate measurement of this compound in biological matrices is crucial for pharmacokinetic, metabolic, and toxicological studies.
This comparison is based on a synthesis of data from multiple studies to provide a comprehensive overview of the performance characteristics and experimental protocols for both methodologies.
At a Glance: Method Comparison
| Feature | HPLC with UV/Electrochemical Detection | LC-MS/MS |
| Selectivity | Good, but susceptible to interference from structurally similar compounds. | Excellent, highly selective due to mass-based detection of parent and fragment ions. |
| Sensitivity | Generally lower, with Limits of Detection (LOD) and Quantification (LOQ) in the µg/mL to high ng/mL range. | Significantly higher, with LOD and LOQ typically in the low ng/mL to pg/mL range. |
| Sample Preparation | Often requires more extensive cleanup to remove interfering substances. | Can often utilize simpler and faster sample preparation techniques like "dilute-and-shoot" or protein precipitation. |
| Run Time | Can be longer to achieve adequate separation from matrix components. | Can offer faster run times due to the high selectivity of the detector. |
| Cost & Complexity | Lower initial instrument cost and less complex operation. | Higher initial instrument cost and requires more specialized expertise for operation and method development. |
| Confirmation | Relies on retention time matching with a reference standard. | Provides a higher degree of confidence in analyte identification through mass-to-charge ratio and fragmentation patterns. |
Quantitative Performance Data
The following tables summarize the performance characteristics of HPLC and LC-MS/MS methods for the quantification of this compound and its parent compound, salicylic acid. Data has been compiled from various sources to provide a comparative overview.
Table 1: HPLC Method Performance for Salicyluric and Salicylic Acid
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| This compound | Urine | 2.5 - 15,000 ng/mL | 1.1 ng/mL | - | 80-100% |
| Salicylic Acid | Plasma | 0.1 - 200 µg/mL | - | 0.2 µg/mL | >85% |
| Salicylic Acid | Pharmaceutical Dosage Forms | 0.373 - 112.019 µg/mL | 0.41 µg/mL | 1.25 µg/mL | >97% |
Data synthesized from multiple sources.
Table 2: LC-MS/MS Method Performance for Salicylic Acid
| Analyte | Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery |
| Salicylic Acid | Human Plasma | 80 - 8,000 ng/mL | - | 80 ng/mL | 70.1-82.3%[1] |
| Salicylic Acid | Human Plasma | 50 - 50,000 ng/mL | - | 50 ng/mL | - |
| Salicylic Acid | Feed | 0.05 - 2.0 mg/kg | 0.02 mg/kg | 0.05 mg/kg | 98.3-101%[2] |
While specific LC-MS/MS validation data for this compound is limited in the reviewed literature, the performance for salicylic acid provides a strong indication of the expected sensitivity and performance for its closely related metabolite.
Experimental Workflows
The general workflow for the analysis of this compound in biological samples involves sample preparation, chromatographic separation, detection, and data analysis. The complexity of the sample preparation and the specifics of the detection method are the primary differences between HPLC and LC-MS/MS approaches.
Experimental Protocols
Below are detailed methodologies for representative HPLC and LC-MS/MS methods for the analysis of this compound and related compounds.
HPLC-Electrochemical Detection for this compound in Urine
This method is suitable for the sensitive detection of this compound in urine samples.
-
Sample Preparation:
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Electrochemical detector set to an appropriate oxidative potential.[3]
-
-
Quantification:
-
Based on the peak area ratio of the analyte to an internal standard.
-
LC-MS/MS for Salicylic Acid in Plasma
This method provides high sensitivity and selectivity for the quantification of salicylic acid in plasma and can be adapted for this compound.
-
Sample Preparation:
-
To a plasma sample, add an internal standard (e.g., a deuterated analog of the analyte).
-
Perform protein precipitation by adding a cold organic solvent like acetonitrile.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
The supernatant can be directly injected or evaporated and reconstituted in the mobile phase.[5]
-
-
Chromatographic Conditions:
-
Column: A reversed-phase C18 or phenyl column with a smaller particle size for faster analysis (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient elution using a mixture of water with a modifier (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
-
Mass Spectrometry Conditions:
-
Quantification:
-
Based on the peak area ratio of the analyte's MRM transition to the internal standard's MRM transition.
-
Cross-Validation Workflow
When transitioning from an HPLC method to an LC-MS/MS method or when comparing data from both, a cross-validation study is essential to ensure the consistency and reliability of the results.
Conclusion
The choice between HPLC and LC-MS/MS for the measurement of this compound depends on the specific requirements of the study.
-
HPLC with conventional detection is a cost-effective and robust technique suitable for studies where high sensitivity is not a primary concern and where the biological matrix is relatively clean or can be effectively cleaned up during sample preparation.
-
LC-MS/MS is the preferred method for bioanalytical studies requiring high sensitivity, high selectivity, and high throughput. Its ability to minimize matrix effects and provide unambiguous identification makes it the gold standard for regulatory submissions and clinical research.
For laboratories transitioning from HPLC to LC-MS/MS, a thorough cross-validation is imperative to ensure data continuity and comparability. This guide provides the foundational information for researchers and drug development professionals to make informed decisions regarding the selection and implementation of the most appropriate analytical methodology for their this compound quantification needs.
References
- 1. real.mtak.hu [real.mtak.hu]
- 2. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and determination of salicylic acid and this compound in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of acetylsalicylic acid and its major metabolite, salicylic acid, in human plasma using liquid chromatography-tandem mass spectrometry: application to pharmacokinetic study of Astrix in Korean healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of salicyluric acid levels after different salicylate doses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of salicyluric acid levels following the administration of different doses of salicylates, primarily from aspirin (B1665792). This compound is the major metabolite of salicylic (B10762653) acid, formed through conjugation with glycine. Understanding the dose-dependent nature of its formation is crucial for pharmacokinetic and pharmacodynamic studies of salicylates. The formation of this compound is a capacity-limited process, following Michaelis-Menten kinetics, which means the metabolic pathway can become saturated at higher salicylate (B1505791) doses.[1][2][3]
Quantitative Data Summary
The following table summarizes the urinary excretion of this compound at different daily doses of aspirin, as reported in a study by Lawrence et al. (2003). The data illustrates the saturation of the metabolic pathway responsible for this compound formation.
| Aspirin Dose (mg/day) | Median this compound Excretion (μmol/24 hours) | Range of this compound Excretion (μmol/24 hours) |
| 75 | 170.69 | 13.15–377.18 |
| 150 | 165.17 | 5.61–429.12 |
Data sourced from Lawrence et al. (2003).[4][5]
Notably, there was no statistically significant difference in the amount of this compound excreted between the 75 mg and 150 mg daily aspirin doses.[4][5] This suggests that the metabolic pathway for this compound formation is already saturated at these low doses.[4] At higher therapeutic or toxic doses, the elimination half-life of salicylic acid increases significantly as the primary metabolic pathways, including this compound formation, become saturated.[2] In such cases, a larger proportion of salicylic acid is excreted unchanged in the urine.[6]
Experimental Protocols
The quantitative data presented in this guide is primarily based on studies analyzing urine samples from individuals administered with different doses of aspirin. While detailed, step-by-step protocols are specific to each study, a general methodology can be outlined.
A typical experimental protocol for the analysis of this compound in urine involves the following key steps:
-
Sample Collection: Collection of 24-hour urine samples from subjects is a common practice to assess the total daily excretion of metabolites.[4][5]
-
Sample Preparation: Urine samples may undergo a preparation process which could include centrifugation to remove particulate matter and dilution to bring the analyte concentration within the calibration range of the analytical instrument.
-
Analytical Method: High-Performance Liquid Chromatography (HPLC) is a frequently used technique for the separation and quantification of this compound and other salicylate metabolites in biological fluids.[5][7][8] Colorimetric methods have also been utilized for the determination of this compound in urine.[9]
-
Quantification: The concentration of this compound is determined by comparing the analytical response of the samples to that of known concentration standards. The total amount excreted is then calculated based on the 24-hour urine volume.
Visualizing the Metabolic Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams, generated using Graphviz, illustrate the metabolic pathway of salicylic acid and a typical experimental workflow.
References
- 1. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 2. Aspirin - Wikipedia [en.wikipedia.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics of salicylate metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics of acetylsalicylic acid and its metabolites at low doses: a compartmental modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Salicylate metabolite kinetics after several salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
Salicyluric Acid Excretion: A Comparative Analysis Across Diverse Patient Populations
For Researchers, Scientists, and Drug Development Professionals
Salicyluric acid is the primary metabolite of salicylic (B10762653) acid, formed through conjugation with glycine (B1666218) in the liver. Its excretion is a critical determinant of salicylate (B1505791) clearance and can be influenced by a multitude of factors, including diet, medication, and underlying physiological conditions. This guide provides a comparative overview of this compound excretion in various patient populations, supported by experimental data and detailed methodologies.
Quantitative Comparison of this compound Excretion
The following table summarizes the urinary excretion of this compound across different patient populations as reported in key studies.
| Patient Population | Key Findings | Median this compound Excretion (μmol/24 hours) | Reference |
| Dietary Intake | |||
| Vegetarians | Excrete significantly more this compound than non-vegetarians. | 11.01 (range: 4.98–26.60) | [1][2] |
| Non-vegetarians | Lower baseline excretion compared to vegetarians. | 3.91 (range: 0.87–12.23) | [1][2] |
| Aspirin (B1665792) Users | |||
| Patients on 75 mg/day aspirin | Significantly higher excretion than non-aspirin users. | 170.69 (range: 13.15–377.18) | [1][2] |
| Patients on 150 mg/day aspirin | Similar excretion levels to those on 75 mg/day. | 165.17 (range: 5.61–429.12) | [1][2] |
| Age | |||
| Elderly | Exhibit higher plasma concentrations of this compound due to decreased renal clearance.[3][4] Serum concentrations of this compound are increased in patients older than 60.[5][6] | Data not reported in a comparable format. | [3][4][5][6] |
| Sex | |||
| Females | May have a higher capacity for salicylurate formation than males.[7] Women excrete more salicylic acid and its glucuronide conjugates, while men excrete more this compound.[8] | Data not reported in a comparable format. | [7][8] |
| Renal Function | |||
| Patients with renal insufficiency | Plasma concentrations of this compound initially increase and then decrease following aspirin administration, with levels significantly affected by hemodialysis.[9] | Data not reported in a comparable format. | [9] |
| Genetic Factors | |||
| Identical vs. Fraternal Twins | Intrapair variation in plateau salicylurate excretion is less for identical twins, suggesting a genetic influence on metabolism.[10] | Data not reported in a comparable format. | [10] |
| Different Ethnicities | Asians excrete less this compound compared to Caucasians, while African-Americans also excrete less than Caucasians.[8] | Data not reported in a comparable format. | [8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the protocols for the key experiments cited in this guide.
Protocol 1: Quantification of this compound in Urine (Vegetarians, Non-vegetarians, and Aspirin Users)
-
Objective: To compare the 24-hour urinary excretion of this compound in different dietary and medication groups.[2]
-
Procedure:
-
Subject Recruitment: Volunteers were recruited from four groups: non-vegetarians, vegetarians (not taking salicylate drugs), patients taking 75 mg/day aspirin, and patients taking 150 mg/day aspirin.[2]
-
Urine Collection: Each participant collected their urine over a 24-hour period. The total volume of urine was recorded.[2]
-
Sample Preparation: Urine samples were prepared for analysis.
-
Analysis: The concentrations of this compound were determined by high-performance liquid chromatography (HPLC) with electrochemical detection.[2]
-
Data Expression: The total amount of this compound excreted over 24 hours was calculated and expressed in μmol/24 hours.[2]
-
Protocol 2: Assessment of Salicylate Metabolism in Relation to Age and Sex
-
Objective: To investigate the effects of age and sex on the plasma concentrations and urinary excretion rates of salicylic acid and its metabolites.[3]
-
Procedure:
-
Subject Recruitment: Healthy male and female subjects aged 20 to 78 years were enrolled.[3]
-
Drug Administration: A single oral dose of acetylsalicylic acid was administered to each subject.[3]
-
Sample Collection: Plasma and urine samples were collected at various time points after drug administration.[3]
-
Analysis: The concentrations of salicylic acid and its metabolites, including this compound, were measured in plasma and urine.[3]
-
Pharmacokinetic Analysis: Pharmacokinetic parameters such as plasma clearance and renal clearance of this compound were calculated.[3]
-
Protocol 3: Evaluation of Salicylate Metabolism in Patients with Renal Insufficiency
-
Objective: To determine the concentrations of salicylic acid and its metabolites in the plasma of patients with varying degrees of renal insufficiency.[9]
-
Procedure:
-
Subject Recruitment: Nine patients with renal insufficiency who were undergoing regular hemodialysis were included in the study.[9]
-
Drug Administration: A single dose of 1.5 g of microencapsulated acetylsalicylic acid was administered to each patient.[9]
-
Sample Collection: Blood plasma samples were collected over a 72-hour period.[9]
-
Analysis: The concentrations of salicylic acid and its metabolites, including this compound, were determined in the plasma.[9]
-
Correlation Analysis: The changes in metabolite concentrations were observed in relation to the hemodialysis schedule.[9]
-
Visualizing Experimental and Metabolic Pathways
Diagrams are provided to illustrate key processes related to this compound metabolism and its analysis.
Caption: Metabolic pathway of aspirin to this compound and other metabolites, followed by renal excretion.
Caption: Experimental workflow for the quantification of this compound in urine samples.
References
- 1. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Salicylate metabolism: effects of age and sex in adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The effects of age and sex on the disposition of acetylsalicylic acid and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Increased serum salicylate metabolites with age in patients receiving chronic acetylsalicylic acid therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. karger.com [karger.com]
- 7. Possible genetic influence on conjugate formation in salicylic acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. karger.com [karger.com]
- 9. [Quantitative determination of the main metabolites of acetylsalicylic acid/2nd communication: the concentrations of salicylic acid and its metabolites in patients with renal insufficiency (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Salicylate Metabolism in Twins: EVIDENCE SUGGESTING A GENETIC INFLUENCE AND INDUCTION OF SALICYLURATE FORMATION - PMC [pmc.ncbi.nlm.nih.gov]
Validating Salicyluric Acid as a Gold Standard for Aspirin Therapy Compliance
A Comparative Guide for Researchers and Drug Development Professionals
Ensuring patient adherence to aspirin (B1665792) therapy is critical for its efficacy in cardiovascular disease prevention and other therapeutic applications. Objective measurement of compliance is therefore a key consideration in clinical trials and personalized medicine. This guide provides a comprehensive comparison of salicyluric acid, the primary metabolite of aspirin, with alternative biomarkers for monitoring aspirin intake. We present supporting experimental data, detailed methodologies, and visual workflows to assist researchers in selecting and implementing the most appropriate compliance monitoring strategy.
Executive Summary
This compound, the main urinary metabolite of acetylsalicylic acid (aspirin), serves as a reliable and specific biomarker for assessing compliance with aspirin therapy. Its measurement in urine offers a non-invasive method to confirm recent aspirin ingestion. While other markers such as salicylic (B10762653) acid in plasma or saliva and platelet function tests are also utilized, this compound provides a robust indicator of systemic exposure to aspirin. This guide compares these methods on key performance metrics, providing the necessary data and protocols for their validation and implementation in a research or clinical setting.
Comparison of Aspirin Compliance Markers
The selection of a compliance marker depends on the specific requirements of the study, including the desired window of detection, sample matrix availability, and the need for qualitative versus quantitative assessment. The following table summarizes the key characteristics of this compound and its alternatives.
| Marker | Sample Matrix | Detection Window | Advantages | Disadvantages |
| This compound | Urine | Up to 48-96 hours after last dose[1] | - Major metabolite, reflecting systemic exposure[2].- Non-invasive sample collection.- High concentrations in urine after therapeutic doses[3]. | - Can be influenced by diet (low levels in vegetarians)[4][5].- Requires laboratory analysis. |
| Salicylic Acid | Plasma, Saliva, Urine | Shorter than this compound | - Direct measure of the active metabolite.- Saliva offers a non-invasive alternative to blood draws[6][7]. | - Shorter half-life than this compound.- Plasma levels can be influenced by dietary salicylates[6][7].- Saliva concentrations can be influenced by oral hygiene and salivary flow rate. |
| Platelet Function Tests | Whole Blood | Reflects pharmacological effect (lifespan of a platelet, ~7-10 days)[8] | - Measures the direct antiplatelet effect of aspirin.- Can identify "aspirin resistance."[9][10] | - Invasive (requires blood draw).- High variability between different testing platforms[9][10].- Does not directly confirm aspirin ingestion. |
| Thromboxane Metabolites | Urine, Serum | Reflects pharmacological effect | - Directly measures the inhibition of cyclooxygenase-1 (COX-1)[11]. | - Can be influenced by other factors affecting platelet activation.- Poor correlation with some platelet function tests[11][12]. |
Quantitative Data Comparison
The following tables provide a summary of quantitative data from studies evaluating this compound and salicylic acid as compliance markers.
Table 1: Urinary Excretion of this compound and Salicylic Acid in Different Populations
| Population | N | This compound (μmol/24 hours) Median (Range) | Salicylic Acid (μmol/24 hours) Median (Range) |
| Non-vegetarians | 39 | 3.91 (0.87–12.23) | 0.31 (0.01–2.01) |
| Vegetarians | 37 | 11.01 (4.98–26.60) | 1.19 (0.02–3.55) |
| Patients on Aspirin (75 mg/day) | 14 | 170.69 (13.15–377.18) | Not significantly different from vegetarians |
| Patients on Aspirin (150 mg/day) | - | 165.17 (5.61–429.12) | Not significantly different from vegetarians |
Data from Lawrence JR, et al. J Clin Pathol. 2003.[4][5]
Table 2: Urinary Excretion of Aspirin Metabolites After a 600 mg Oral Dose in Healthy Male Volunteers
| Parameter | This compound | Salicylic Acid |
| Mean Concentration (μg/mL) | 200.5 ± 14.9 | 37.55 ± 0.418 |
| Mean Amount Excreted (mg) | 63.5 ± 12 | 5.40 ± 1.15 |
| Mean % of Dose Excreted | 10.66 ± 1.98 | 0.92 ± 0.19 |
| Mean Cumulative % of Dose Excreted | 62.45 ± 1.06 | 5.47 ± 0.78 |
Data from Rashid U, et al. Pak J Biol Sci. 2006 and Siddiqui BS, et al. Pak J Biol Sci. 2003.[3][13]
Experimental Protocols
1. Colorimetric Determination of this compound in Urine
This method is based on the selective extraction of this compound and its subsequent reaction with a ferric nitrate (B79036) solution to produce a colored complex that can be quantified spectrophotometrically.
-
Sample Preparation:
-
Acidify 1 mL of urine with hydrochloric acid (HCl).
-
Perform a two-step liquid-liquid extraction: first with two 10 mL portions of carbon tetrachloride (CCl4), followed by two 10 mL portions of ethylene (B1197577) dichloride.
-
-
Color Development and Measurement:
-
Combine the respective organic extracts.
-
Add 5 mL of a 0.17% ferric nitrate (Fe(NO₃)₃) solution in 70 mmol/L nitric acid (HNO₃) to each combined extract and shake.
-
Centrifuge the aqueous phases.
-
Measure the absorbance of the aqueous phases at 530 nm using a spectrophotometer.
-
-
Reference: Modified from Farid NA, et al. Clin Chem. 1975.
2. High-Performance Liquid Chromatography (HPLC) for Salicyluric and Salicylic Acid in Urine
HPLC offers a more specific and sensitive method for the simultaneous quantification of aspirin metabolites.
-
Sample Preparation:
-
Acidify a urine sample.
-
Perform a solvent extraction of the analytes from the urine.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: Reversed-phase C18 column.
-
Mobile Phase: A gradient of acidified aqueous solution and an organic solvent (e.g., acetonitrile).
-
Detection: UV absorbance and/or fluorescence detection. For enhanced specificity, electrochemical detection can also be used.[14]
-
Quantification: Based on a standard curve prepared with known concentrations of salicyluric and salicylic acid.
-
-
Reference: Adapted from methodologies described in various studies.[14][15]
3. Platelet Function Analysis
Platelet function tests assess the physiological effect of aspirin on platelet aggregation. Several commercial platforms are available.
-
Sample: Citrated whole blood.
-
Principle: These tests measure platelet aggregation in response to an agonist, such as arachidonic acid. Aspirin's inhibition of COX-1 reduces platelet aggregation.
-
Common Platforms:
-
Light Transmission Aggregometry (LTA): Considered the historical gold standard.
-
VerifyNow® Aspirin Assay: A point-of-care turbidimetric-based optical detection system.
-
PFA-100® System: Measures platelet plug formation under high shear stress.
-
-
Interpretation: Results are compared to established cut-off values to determine aspirin responsiveness. A lack of inhibition may indicate non-compliance or "aspirin resistance."
Visualizing the Pathways and Processes
Aspirin Metabolism
The following diagram illustrates the metabolic pathway of aspirin to its major metabolites, including this compound.
Caption: Metabolic pathway of aspirin to this compound.
Workflow for Aspirin Compliance Assessment
This diagram outlines a typical workflow for assessing patient compliance with aspirin therapy using urinary this compound as the primary marker.
Caption: Workflow for assessing aspirin compliance.
Conclusion
The validation of this compound as a compliance marker for aspirin therapy is well-supported by scientific evidence. Its properties as the major, non-invasive, and readily detectable metabolite of aspirin make it a superior choice for many research and clinical applications. While alternative markers such as salicylic acid and platelet function tests have their specific uses, the measurement of urinary this compound provides a direct and reliable indication of recent aspirin ingestion. The methodologies and comparative data presented in this guide are intended to equip researchers and drug development professionals with the necessary tools to effectively monitor and ensure compliance in aspirin therapy, ultimately leading to more robust clinical data and improved patient outcomes.
References
- 1. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. scialert.net [scialert.net]
- 4. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urinary excretion of salicyluric and salicylic acids by non-vegetarians, vegetarians, and patients taking low dose aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Salicylic acid in the serum of subjects not taking aspirin. Comparison of salicylic acid concentrations in the serum of vegetarians, non-vegetarians, and patients taking low dose aspirin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Salicylic Acid (Aspirin) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A comparison of six major platelet function tests to determine the prevalence of aspirin resistance in patients with stable coronary artery disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparison of Different Laboratory Tests to Identify “Aspirin Resistance” and Risk of Vascular Events among Ischaemic Stroke Patients: A Double-Blind Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Inconsistency of different methods for assessing ex vivo platelet function: relevance for the detection of aspirin resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scialert.net [scialert.net]
- 14. researchgate.net [researchgate.net]
- 15. Improved liquid-chromatography of aspirin, salicylate, and this compound in plasma, with a modification for determining aspirin metabolites in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inter-laboratory Measurement of Salicuric Acid
This guide provides a comparative overview of analytical methodologies for the quantification of salicyluric acid, the primary metabolite of salicylic (B10762653) acid. While a formal, multi-organizational inter-laboratory comparison study with publicly available comprehensive data is not readily found in the public domain, this document synthesizes data from various single-laboratory validation studies to establish a benchmark for the performance of common analytical techniques. This approach allows for an objective comparison of different methods used in research and drug development.
The primary analytical method discussed is High-Performance Liquid Chromatography (HPLC), often coupled with ultraviolet (UV) or mass spectrometry (MS) detection, as it is the most prevalent technique for the analysis of this compound in biological matrices.
Data Presentation
The following tables summarize the quantitative performance data for this compound measurement as reported in various studies. These tables facilitate a comparison of key analytical validation parameters across different methodologies.
Table 1: Comparison of HPLC Methods for Salicuric Acid Quantification
| Parameter | Method A | Method B | Method C |
| Instrumentation | HPLC-UV | HPLC-UV | HPLC with electrochemical detection |
| Matrix | Plasma and Urine | Tablets | Urine |
| Linearity Range | 0.1-200 µg/mL | 0.005-0.40% (of acetylsalicylic acid content) | 1.32-6.54 µmol/L |
| Accuracy (Recovery) | >85% | Not explicitly stated, but method deemed accurate | Not explicitly stated |
| Precision (RSD%) | Not explicitly stated | Method deemed precise | Not explicitly stated |
| Limit of Detection (LOD) | 0.2 µg/mL | Not explicitly stated | Not explicitly stated |
| Limit of Quantification (LOQ) | Not explicitly stated | Not explicitly stated | Not explicitly stated |
| Internal Standard | m-Hydroxybenzoic acid | Not specified | 4-methylsalicylic acid |
| Reference | [1] | [2][3] | [4] |
Table 2: Performance in Proficiency Testing for Salicylic Acid (as a model for inter-laboratory comparison)
| Parameter | Proficiency Testing Scheme for Salicylic Acid in Food |
| Number of Participants | 9 laboratories |
| Assigned Value Determination | Isotope dilution liquid chromatography – tandem mass spectrometry |
| Performance Assessment | z-scores based on the Horwitz Equation |
| Reference | [5] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols offer insight into the experimental setup required for the quantification of this compound.
Method 1: HPLC-UV for Salicuric Acid in Plasma and Urine
This method is designed for the simultaneous determination of salicylic acid and its major metabolites.
-
Sample Preparation :
-
Immediately upon collection, stabilize plasma or urine samples by adjusting the pH to 3-4 to prevent the degradation of labile metabolites.
-
For plasma, deproteinate the sample with acetonitrile, then dry and reconstitute for injection.
-
For urine, simply dilute the sample prior to injection.
-
-
Chromatographic Conditions :
-
Column : C18 column (15 cm).
-
Mobile Phase : Isocratic elution with a mixture of methanol, acetonitrile, and 25 mM acetic acid.
-
Detection : UV detection at 310 nm.
-
Internal Standard : m-Hydroxybenzoic acid.
-
Analysis Time : Less than 20 minutes.[1]
-
Method 2: HPLC with Electrochemical Detection for Salicuric Acid in Urine
This method is used for the identification and determination of salicylic acid and this compound in the urine of individuals not taking salicylate (B1505791) drugs.
-
Sample Preparation :
-
Acidic hydrophobic compounds from urine are separated.
-
-
Chromatographic Conditions :
-
The method uses two sets of chromatographic conditions for the comparison of retention times.
-
-
Detection :
-
Electrochemical detection is used for quantification.[4]
-
-
Confirmation :
Mandatory Visualization
The following diagrams illustrate the experimental workflow for this compound measurement and the logical flow of an inter-laboratory comparison study.
References
- 1. Direct analysis of salicylic acid, salicyl acyl glucuronide, this compound and gentisic acid in human plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical pr… [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. govtlab.gov.hk [govtlab.gov.hk]
- 6. Identification and determination of salicylic acid and this compound in urine of people not taking salicylate drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Analytical Maze: A Comparative Guide to the Validation of High-Throughput Screening Assays for Salicyluric Acid
For researchers, scientists, and drug development professionals, the accurate quantification of salicyluric acid, the primary metabolite of salicylic (B10762653) acid, is critical in pharmacokinetic and toxicological studies. High-throughput screening (HTS) offers a promising avenue for accelerating this analysis. This guide provides a comprehensive comparison of available analytical methods, offering supporting experimental data and detailed protocols to aid in the selection and validation of an appropriate assay.
While dedicated high-throughput screening assays specifically for this compound are not extensively documented in current literature, this guide outlines the validation of established analytical methods that can be adapted for higher throughput. Furthermore, it proposes a workflow for a novel HTS assay based on fluorescence detection, a technique known for its sensitivity and compatibility with microplate formats.
Performance Comparison of Analytical Methods
The selection of an appropriate analytical method hinges on a balance of sensitivity, specificity, throughput, and cost. The following table summarizes the key performance metrics of commonly employed techniques for the quantification of this compound and its parent compound, salicylic acid.
| Method | Analyte(s) | Sample Matrix | Linearity Range | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) | This compound, Salicylic Acid | Urine, Plasma, Tablets | 0.07 - 44.5 µg/mL (SA)[1] | 0.03 µg/mL (SA)[2] | 0.1 µg/mL (SA)[2] | High specificity and accuracy | Lower throughput, requires sample preparation |
| Fluorimetry | This compound, Salicylic Acid | Plasma, Urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | High sensitivity, more specific for this compound at pH 10[3] | Susceptible to interference from other fluorescent compounds |
| High-Performance Thin-Layer Chromatography (HPTLC) | This compound, Salicylic Acid, and other metabolites | Urine | Not explicitly stated | < 1 ppm[4] | Not explicitly stated | Good for separation of multiple metabolites, cost-effective | More labor-intensive than HPLC, semi-quantitative |
| Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF) | This compound, Salicylic Acid, Gentisic Acid | Urine | Not explicitly stated | Not explicitly stated | Not explicitly stated | High separation efficiency, minimal sample preparation[5] | Requires specialized equipment |
| Colorimetric (Trinder's Test) | Salicylates | Plasma, Urine | Not explicitly stated | > 20 ppm[4] | Not explicitly stated | Simple, rapid, and inexpensive | Low sensitivity and specificity, susceptible to interference[6] |
| Enzymatic Assay | Salicylate (B1505791) | Plasma | 0 - 5 mmol/L[7] | Not explicitly stated | Not explicitly stated | High specificity | Expensive[6] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical assay.
High-Performance Liquid Chromatography (HPLC)
This protocol is based on the simultaneous determination of aspirin (B1665792) and salicylic acid and can be adapted for this compound.
-
Instrumentation: Reversed-phase C18 column with a photodiode array (PDA) detector.[2]
-
Mobile Phase: A gradient elution using a mixture of acetonitrile (B52724) and 0.1% trifluoroacetic acid.[2]
-
Detection Wavelength: 233 nm for salicylic acid.[2] A similar wavelength can be optimized for this compound.
-
Sample Preparation: Acidification of urine or plasma samples followed by ether extraction.[8]
-
Validation Parameters:
-
Linearity: Assessed by constructing a calibration curve over a range of concentrations (e.g., 0.1 – 100 μg/mL).[2]
-
Precision: Determined by intra- and inter-day analysis of quality control samples at multiple concentrations.
-
Accuracy: Evaluated by spike and recovery experiments.
-
Specificity: Assessed by analyzing blank matrix samples and samples containing potential interfering substances.
-
Fluorimetric Method
This method leverages the native fluorescence of this compound for quantification.
-
Instrumentation: A fluorometer capable of excitation and emission wavelength scanning.
-
Principle: this compound exhibits marked fluorescence at pH 10.[3]
-
Procedure:
-
Validation Parameters: Similar to HPLC, validation should include linearity, precision, accuracy, and specificity assessments.
Proposed High-Throughput Screening (HTS) Assay Workflow
The following workflow outlines a potential HTS assay for this compound based on fluorescence detection in a microplate format.
This compound Formation Pathway
Salicylic acid is primarily metabolized in the liver to this compound through conjugation with glycine.
Conclusion
While a dedicated, commercially available HTS assay for this compound remains to be widely adopted, existing analytical techniques, particularly fluorescence-based methods, provide a strong foundation for developing a robust and high-throughput workflow. The successful validation of such an assay, following established guidelines for linearity, precision, accuracy, and specificity, will be paramount for its application in drug development and clinical research. The data and protocols presented in this guide offer a starting point for researchers to select and validate the most suitable method for their specific needs, ultimately enabling faster and more efficient screening for this important metabolite.
References
- 1. Comparison of three new spectrophotometric methods for simultaneous determination of aspirin and salicylic acid in tablets without separation of pharmaceutical excipients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a high performance liquid chromatography method for the simultaneous determination of aspirin and folic acid from nano-particulate systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Sensitive, selective detection and differentiation of salicylates and metabolites in urine by a simple HPTLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of salicylate, gentisic acid and this compound in human urine by capillary electrophoresis with laser-induced fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Plasma salicylate analysis: a comparison of colorimetric, HPLC and enzymatic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [Quantitative determination of the main metabolites of acetylsalicylic acid. 1. A method for the quantitative determination of salicylic acid and its metabolites. Studies in healthy individuals] - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of Salicyluric Acid and Gentisic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of two key metabolites of salicylic (B10762653) acid: salicyluric acid and gentisic acid. The information presented herein is supported by experimental data to aid in understanding their relative absorption, distribution, metabolism, and excretion (ADME) properties, which is crucial for drug development and toxicological studies involving salicylates.
Executive Summary
This compound and gentisic acid are the primary and minor metabolites of salicylic acid, respectively, with distinct pharmacokinetic characteristics. This compound, formed through a capacity-limited glycine (B1666218) conjugation pathway, is the main route of salicylate (B1505791) elimination at therapeutic doses.[1] Conversely, gentisic acid is formed via a minor oxidation pathway that becomes more significant at higher, potentially toxic, salicylate concentrations.[2][3] Their disparate formation kinetics lead to significant differences in their plasma concentration profiles and clearance rates, with this compound being eliminated more rapidly under non-saturating conditions.
Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for this compound and gentisic acid. It is important to note that direct comparative studies measuring all parameters for both metabolites under identical conditions are limited. The data presented is a compilation from various sources to provide a comprehensive overview.
| Pharmacokinetic Parameter | This compound | Gentisic Acid | Key Insights |
| Formation Pathway | Glycine conjugation of salicylic acid | Oxidation of salicylic acid | This compound is the major metabolic pathway, while gentisic acid is a minor one.[1][3] |
| Formation Kinetics | Michaelis-Menten (saturable) | First-order (non-saturable at therapeutic doses) | The formation of this compound is capacity-limited, meaning that at high doses of salicylic acid, this pathway becomes saturated.[4][5] |
| Renal Clearance (ml/min) | 340 ± 51 | 65 ± 10 | This compound has a significantly higher renal clearance, indicating more efficient elimination by the kidneys.[6] |
| Excretion (% of Aspirin (B1665792) Dose) | ~75% (at low doses) | <1% (at low doses), increases with dose | At therapeutic doses, the majority of salicylic acid is excreted as this compound.[1][7] With increasing doses, the proportion of gentisic acid increases as the this compound pathway becomes saturated.[2][3] |
Metabolic Pathway and Dose-Dependent Relationship
The metabolic fate of salicylic acid is heavily dependent on the administered dose. The following diagram illustrates the primary metabolic pathways and highlights the dose-dependent shift in the formation of this compound and gentisic acid.
Caption: Metabolic pathway of aspirin and the dose-dependent formation of its metabolites.
Experimental Protocols
Simultaneous Determination of this compound and Gentisic Acid in Urine by HPLC
This section outlines a typical high-performance liquid chromatography (HPLC) method for the simultaneous quantification of this compound and gentisic acid in urine samples, based on established methodologies.[8][9]
1. Sample Preparation:
-
Collect urine samples in appropriate containers.
-
To precipitate proteins, add a known volume of methyl cyanide (acetonitrile) to a urine aliquot (e.g., a 1:1 ratio).
-
Vortex the mixture thoroughly for 1-2 minutes.
-
Centrifuge the samples to pellet the precipitated proteins (e.g., 10,000 x g for 10 minutes).
-
Collect the supernatant for analysis. An internal standard (e.g., o-methoxybenzoic acid) can be added at this stage.[8]
2. HPLC System and Conditions:
-
Column: Reversed-phase C18 column (e.g., octadecyl silane).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., water with acetic acid and sodium sulfate) and an organic modifier (e.g., butanol).[8]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector set at a wavelength of 313 nm.[8]
-
Injection Volume: 20-50 µL.
3. Quantification:
-
Prepare calibration standards of this compound and gentisic acid in drug-free urine and process them in the same manner as the study samples.
-
Construct a calibration curve by plotting the peak height or peak area ratio (analyte/internal standard) against the concentration.
-
Determine the concentrations of this compound and gentisic acid in the unknown samples by interpolating their peak responses from the calibration curve.
In Vivo Pharmacokinetic Study Workflow
The following diagram illustrates a general workflow for an in vivo pharmacokinetic study designed to compare this compound and gentisic acid.
Caption: A typical workflow for an in vivo pharmacokinetic study.
Conclusion
The pharmacokinetic profiles of this compound and gentisic acid are fundamentally different, driven by their distinct formation pathways from salicylic acid. This compound represents the primary, high-capacity elimination route that is subject to saturation, while gentisic acid is a minor metabolite whose formation becomes more significant when the primary pathway is overwhelmed. These differences are clearly reflected in their respective renal clearance values. A thorough understanding of this dose-dependent metabolic shift is essential for the development of salicylate-based drugs and for the clinical management of aspirin overdose. The experimental methods outlined in this guide provide a framework for the accurate quantification and comparison of these two important metabolites.
References
- 1. Aspirin - Wikipedia [en.wikipedia.org]
- 2. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 3. The kinetics of elimination of salicylic acid and the formation of gentisic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 6. Salicylate metabolite kinetics after several salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scialert.net [scialert.net]
- 8. Simultaneous liquid-chromatographic quantitation of salicylic acid, this compound, and gentisic acid in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Assessing the Specificity of an Immunoassay for Salicyluric Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for assessing the specificity of an immunoassay for salicyluric acid, the primary excretion product of salicylates. A highly specific immunoassay is crucial for accurate pharmacokinetic studies, therapeutic drug monitoring, and toxicological screenings. This document outlines the key experimental protocols to determine an assay's specificity, presents comparative data from related salicylate (B1505791) immunoassays to highlight potential cross-reactants, and offers a logical workflow for this assessment.
Introduction to Immunoassay Specificity
The specificity of an immunoassay refers to the ability of the antibody to bind exclusively to the target analyte, in this case, this compound. Non-specific binding to structurally related molecules can lead to inaccurate measurements, including falsely elevated results.[1] The primary concerns for the specificity of a this compound immunoassay are cross-reactivity with its parent compound, salicylic (B10762653) acid, and other structurally similar endogenous or exogenous compounds. Interference from components of the sample matrix can also affect assay performance, leading to either positive or negative bias in the results.[2][3]
Comparative Cross-Reactivity Data
While specific cross-reactivity data for commercial this compound immunoassays are not widely published, data from salicylate immunoassays provide valuable insights into potential cross-reactants due to structural similarities.[1] Researchers should consider the following compounds when validating a this compound immunoassay. The following tables summarize published cross-reactivity data for various compounds in different salicylate immunoassay formats.
Table 1: Cross-Reactivity in a Fluorescence Polarization Immunoassay (FPIA) for Salicylate
| Compound | % Cross-Reactivity |
| Salicylic Acid | 100% |
| 5-Methylsalicylic Acid | 1200%[4][5][6] |
| Diflunisal | 222%[4][5][7] |
| Salazosulfapyridine | 153%[4][5][6] |
| 5-Aminosalicylic Acid (5-ASA) | 122%[4][5][6] |
| m-Toluic Acid | 16%[4] |
| Salsalate | 2.2%[4] |
Table 2: Cross-Reactivity in an Enzyme-Linked Immunosorbent Assay (ELISA) for Salicylate
| Compound | % Cross-Reactivity |
| Salicylic Acid | 100% |
| 4-Aminosalicylic Acid | 121%[6] |
| Diflunisal | 52%[6] |
| Gentisic Acid | 37%[6] |
| This compound | 2.2%[6] |
Note: The low cross-reactivity of this compound in a salicylate ELISA suggests that an antibody specific to this compound could be developed with minimal cross-reactivity to salicylic acid.
Experimental Protocols
To rigorously assess the specificity of a this compound immunoassay, the following experimental protocols are recommended.
Cross-Reactivity Assessment
This protocol determines the extent to which structurally similar compounds bind to the assay antibody.
1. Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of this compound (the analyte).
-
Prepare concentrated stock solutions of potential cross-reactants (e.g., salicylic acid, gentisic acid, salicylamide, and other compounds from the tables above) in the assay buffer.
2. Determination of the 50% Inhibition Concentration (IC50) for this compound:
-
Prepare a series of dilutions of the this compound stock solution.
-
Run these dilutions in the immunoassay according to the manufacturer's instructions.
-
Plot the assay signal as a function of the this compound concentration and determine the concentration that produces 50% of the maximum signal (IC50).
3. Determination of IC50 for Potential Cross-Reactants:
-
Prepare a series of dilutions for each potential cross-reactant.
-
Run these dilutions in the immunoassay.
-
Determine the IC50 for each cross-reactant.
4. Calculation of Percent Cross-Reactivity:
-
Use the following formula to calculate the percent cross-reactivity for each compound: % Cross-Reactivity = (IC50 of this compound / IC50 of Cross-Reactant) x 100[8]
Interference Study (Spike and Recovery)
This protocol assesses the effect of the sample matrix on the quantification of this compound.[9]
1. Sample Preparation:
-
Obtain pooled samples of the matrix in which the assay will be used (e.g., human urine, serum).
-
Divide the pooled sample into three aliquots:
-
Neat Matrix: No this compound added. This measures the endogenous level.
-
Spiked Matrix: Spike with a known concentration of this compound (e.g., low, medium, and high concentrations within the assay's dynamic range).
-
Spiked Buffer: Spike the same concentrations of this compound into the assay buffer as a control.
-
2. Immunoassay Analysis:
-
Analyze all samples in the immunoassay in replicate.
3. Calculation of Percent Recovery:
-
Calculate the percent recovery using the following formula: % Recovery = ([Concentration in Spiked Matrix - Concentration in Neat Matrix] / Spiked Concentration) x 100[3]
An acceptable recovery is typically between 80-120%.[3] A result outside this range indicates interference from the sample matrix.
Workflow for Specificity Assessment
The following diagram illustrates a logical workflow for assessing the specificity of a this compound immunoassay.
Caption: Workflow for assessing the specificity of a this compound immunoassay.
Signaling Pathway of a Competitive Immunoassay
The most common format for detecting small molecules like this compound is a competitive immunoassay. The following diagram illustrates the principle of this assay format.
Caption: Principle of a competitive immunoassay for this compound detection.
Conclusion
A thorough assessment of an immunoassay's specificity is paramount for ensuring the reliability of experimental data. By performing systematic cross-reactivity and interference studies, researchers can confidently quantify this compound concentrations in various biological matrices. The provided protocols and comparative data serve as a valuable resource for validating a this compound immunoassay and understanding its potential limitations. When significant cross-reactivity or interference is observed, the use of a confirmatory method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), is recommended.
References
- 1. benchchem.com [benchchem.com]
- 2. elgalabwater.com [elgalabwater.com]
- 3. Managing Matrix Interference in Immunoassays: Tips and Solutions - Bio-Connect [bio-connect.nl]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Specificity data of the salicylate assay by fluorescent polarization immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. An Introduction To Immunoassay Interference | Blog | Biosynth [biosynth.com]
Comparative Guide to the Validation of Salicyluric Acid Analytical Standards
For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical measurements are paramount. This guide provides a comprehensive comparison of analytical standards for salicyluric acid, a major metabolite of aspirin (B1665792), and details the experimental protocols for their validation.
Comparison of Commercially Available this compound Standards
A critical step in any quantitative analysis is the selection of a high-quality analytical standard. While several suppliers offer this compound, the level of characterization and available data can vary. Below is a comparison of representative commercially available standards. Researchers should always request a lot-specific Certificate of Analysis (CoA) for detailed information.
| Parameter | Supplier A (e.g., Cayman Chemical) | Supplier B (e.g., LGC Standards) | In-house Prepared Standard |
| Purity | ≥95%[1] | Information not readily available | Variable, depends on synthesis and purification |
| Physical Form | Solid[1] | Information not readily available | Typically solid |
| Storage | -20°C[1] | Information not readily available | Recommended at -20°C or below |
| Stability | ≥ 4 years at -20°C[1] | Information not readily available | Requires stability testing |
| Solubility | Soluble in DMSO and DMF[1] | Information not readily available | To be determined experimentally |
| Certificate of Analysis | Batch-specific results provided[1] | Available upon request | Not applicable |
Experimental Protocols for Validation
The validation of a this compound analytical standard is crucial to ensure the accuracy of quantitative methods. The following protocols for High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are based on established methodologies for this compound and related compounds.
High-Performance Liquid Chromatography (HPLC) Method Validation
HPLC with UV detection is a common method for the quantification of this compound.
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol) in isocratic or gradient elution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 237 nm[2] or 298 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing blank samples and spiked samples to ensure no interfering peaks are present at the retention time of this compound.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. A series of at least five concentrations of the this compound standard are prepared and injected. The peak areas are then plotted against the corresponding concentrations, and a linear regression analysis is performed. An R² value of >0.99 is typically desired.
-
Precision: The closeness of agreement between a series of measurements.
-
Repeatability (Intra-day precision): Multiple injections of the same sample are performed on the same day.
-
Intermediate Precision (Inter-day precision): The analysis is repeated on different days with different analysts and/or equipment. The precision is expressed as the relative standard deviation (%RSD).
-
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by a recovery study, where a known amount of this compound is added to a blank matrix, and the recovery percentage is calculated.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Validation
LC-MS/MS offers higher sensitivity and selectivity for the analysis of this compound, particularly in complex biological matrices.
Chromatographic and Mass Spectrometric Conditions (Example):
-
LC System: A high-performance liquid chromatography system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in negative ion mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and an internal standard (e.g., a stable isotope-labeled version of this compound) are monitored.
-
Mobile Phase: Similar to HPLC, typically a gradient of water with a small percentage of formic acid and acetonitrile or methanol.
Validation Parameters:
The validation parameters for an LC-MS/MS method are similar to those for HPLC, with a few additional considerations:
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte. This is assessed by comparing the response of the analyte in a pure solution to the response in a sample matrix.
-
Internal Standard: The use of a suitable internal standard is crucial to correct for variations in sample preparation, injection volume, and instrument response.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the metabolic pathway of aspirin to this compound and a typical workflow for the validation of a this compound analytical standard.
References
Unveiling Species-Specific Rates of Salicyluric Acid Formation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of salicyluric acid formation rates across various species, a critical aspect in the preclinical evaluation and interspecies extrapolation of salicylate-based drugs. This compound, the primary metabolite of salicylic (B10762653) acid, is formed through conjugation with glycine (B1666218). The efficiency of this metabolic pathway exhibits significant variation among species, influencing the pharmacokinetic profile and potential toxicity of salicylates. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying metabolic and experimental processes to facilitate a deeper understanding of these species-specific differences.
Quantitative Comparison of this compound Formation
The rate of this compound formation is a key determinant of the overall clearance of salicylic acid. Interspecies variability in the activity of glycine N-acyltransferase (GLYAT), the enzyme responsible for this conjugation, leads to different pharmacokinetic profiles. The following table summarizes available quantitative data on the kinetics of this compound formation.
| Species | Model System | Vmax (Maximum Rate) | Km (Michaelis Constant) | Intrinsic Clearance (Vmax/Km) | Reference |
| Human | In vivo | 43.4 ± 10.1 mg SA/hr | 14.3 ± 3.4 mg SA/L | ~3.0 L/hr | [1][2] |
| Rat | Kidney Mitochondria | Data not directly comparable | Data not directly comparable | Increased in protein deficiency | [3] |
| Mouse | Recombinant GLYAT | (kcat/Km)app = (5.2 ± 0.20) × 10² M⁻¹s⁻¹ (for glycine) | (kcat/Km)app = (4.5 ± 0.27) × 10⁵ M⁻¹s⁻¹ (for benzoyl-CoA) | Not directly comparable for salicylic acid | [4] |
| Dog | In vivo | Salicylate (B1505791) clearance increased at 2.8 ATA | Not Reported | Not Reported | [5] |
Note: Direct comparative data for Vmax and Km of this compound formation across multiple species using a standardized in vitro system (e.g., liver microsomes or hepatocytes) is limited in the currently available literature. The data for mouse GLYAT was obtained using a model substrate (benzoyl-CoA) and may not directly reflect the kinetics with salicylic acid. Further research is needed to generate directly comparable intrinsic clearance values.
Metabolic Pathway and Experimental Workflow
To understand the process of this compound formation and how its rate is determined, it is essential to visualize both the metabolic pathway and the typical experimental workflow.
The diagram above illustrates the two-step enzymatic process of this compound formation. First, salicylic acid is activated to salicyloyl-CoA, which then conjugates with glycine, catalyzed by glycine N-acyltransferase (GLYAT), to form this compound. This metabolite is then primarily eliminated through renal excretion.
The workflow diagram outlines the key steps in a typical in vitro experiment to determine the rate of this compound formation. This process allows for a controlled comparison of metabolic activity across different species.
Experimental Protocols
A standardized protocol is crucial for generating comparable data across species. The following is a generalized methodology for an in vitro assay to measure this compound formation using liver microsomes.
Objective: To determine the kinetic parameters (Vmax and Km) of this compound formation from salicylic acid in liver microsomes from different species.
Materials:
-
Liver microsomes (from human, rat, dog, monkey, etc.)
-
Salicylic acid
-
Glycine
-
ATP (Adenosine triphosphate)
-
CoA (Coenzyme A)
-
UDPGA (Uridine 5'-diphosphoglucuronic acid - to support parallel glucuronidation pathways)
-
Magnesium chloride (MgCl₂)
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard (for HPLC analysis)
-
HPLC system with UV or Mass Spectrometric detection
Procedure:
-
Preparation of Incubation Mixture:
-
Prepare a stock solution of salicylic acid in a suitable solvent (e.g., methanol (B129727) or DMSO).
-
Prepare stock solutions of co-factors: glycine, ATP, CoA, and UDPGA in buffer.
-
On ice, prepare the incubation mixture in microcentrifuge tubes containing potassium phosphate buffer, MgCl₂, and liver microsomes.
-
-
Pre-incubation:
-
Pre-incubate the microsome mixture at 37°C for a short period (e.g., 5 minutes) to allow the system to equilibrate.
-
-
Initiation of Reaction:
-
Initiate the reaction by adding a range of salicylic acid concentrations to the pre-warmed microsome mixture. The final volume should be consistent across all incubations.
-
-
Incubation:
-
Incubate the reaction mixtures at 37°C in a shaking water bath for a predetermined time (e.g., 15, 30, 60 minutes). The incubation time should be within the linear range of product formation.
-
-
Termination of Reaction:
-
Stop the reaction by adding a quenching solution, typically ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Vortex the samples and then centrifuge at a high speed (e.g., 10,000 x g) to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Transfer the supernatant to HPLC vials for analysis.
-
Separate and quantify this compound using a validated HPLC-UV or HPLC-MS/MS method. A C18 reverse-phase column is commonly used with a mobile phase consisting of an acidified aqueous solution and an organic solvent (e.g., acetonitrile or methanol).[6][7][8][9]
-
-
Data Analysis:
-
Construct a standard curve for this compound to quantify its formation.
-
Plot the rate of this compound formation against the salicylic acid concentration.
-
Fit the data to the Michaelis-Menten equation to determine the Vmax (maximum reaction velocity) and Km (substrate concentration at half Vmax).
-
Calculate the intrinsic clearance (CLint) as the ratio of Vmax to Km.
-
The rate of this compound formation is a critical parameter that exhibits significant interspecies differences. While comprehensive, directly comparable quantitative data remains somewhat limited, the available information highlights the importance of species-specific evaluation in drug development. The provided experimental protocol offers a standardized approach to generate robust and comparable data, which is essential for accurate in vitro to in vivo extrapolation and the selection of appropriate animal models for preclinical studies of salicylate-based compounds. Future research should focus on generating a more complete dataset of kinetic parameters for this compound formation across a wider range of species using such standardized methodologies.
References
- 1. Salicylate metabolite kinetics after several salicylates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics, metabolism and disposition of salicylate in protein-deficient rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Expression, Purification, and Characterization of Mouse Glycine N-acyltransferase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Salicylate pharmacokinetics in the dog at 6 ATA in air and at 2.8 ATA in 100% oxygen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]
- 9. Salicylic acid | SIELC Technologies [sielc.com]
Validating the Clinical Utility of Salicyluric Acid Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the measurement of salicyluric acid, a primary metabolite of acetylsalicylic acid (aspirin). Understanding the performance of these methods is crucial for accurately assessing aspirin (B1665792) intake, patient compliance, and therapeutic efficacy in clinical and research settings. This document outlines quantitative data, detailed experimental protocols, and the relationship between this compound levels and other biomarkers of aspirin's antiplatelet effect.
Introduction to this compound as a Biomarker
Upon ingestion, aspirin (acetylsalicylic acid) is rapidly hydrolyzed to salicylic (B10762653) acid, which is then further metabolized into several compounds. The major metabolite is this compound, formed by the conjugation of salicylic acid with glycine.[1] The measurement of this compound in biological fluids, primarily urine, serves as a reliable indicator of recent aspirin intake. This is particularly valuable for monitoring patient adherence to low-dose aspirin regimens for cardiovascular disease prevention and for assessing exposure in toxicological studies.
Comparative Analysis of Measurement Methods
A variety of analytical techniques are available for the quantification of this compound. The choice of method often depends on the required sensitivity, specificity, sample throughput, and available instrumentation. Below is a summary of the performance characteristics of commonly used methods.
Table 1: Quantitative Comparison of this compound Measurement Methods
| Analytical Method | Typical Limit of Detection (LOD) | Typical Limit of Quantification (LOQ) | Typical Linearity Range | Key Advantages | Key Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV Detection | 0.03 - 1.52 µg/mL | 0.1 - 4.61 µg/mL | 0.1 - 100 µg/mL | Robust, widely available, cost-effective. | Moderate sensitivity, potential for matrix interference. |
| Ultra-Performance Liquid Chromatography (UPLC) with Fluorescence Detection | 1.1 ng/mL | Not specified | 2.5 - 15,000 ng/mL | High sensitivity and rapid analysis time. | Higher equipment cost compared to HPLC. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.74 - 3 ng/mL | 1 - 80 ng/mL | 1 - 15000 ng/mL | High sensitivity and selectivity. | Higher equipment and operational costs. |
| Spectrophotometry | 10 mg/L | 50 mg/L | 50 - 500 mg/L | Economical, simple, and rapid; suitable for emergency toxicology. | Lower sensitivity and specificity, potential for interference. |
| ¹H-NMR Spectroscopy | Not typically defined by LOD/LOQ | Not specified | Not specified | Non-destructive, minimal sample preparation, provides structural information. | Lower sensitivity compared to chromatographic methods, requires specialized equipment and expertise. |
Comparison with Alternative Biomarkers
The clinical utility of this compound measurement can be further understood by comparing it to other biomarkers used to assess aspirin's effect, such as platelet aggregation tests and thromboxane (B8750289) B2 (TxB2) levels.
Table 2: this compound vs. Alternative Biomarkers of Aspirin's Effect
| Biomarker | What It Measures | Advantages | Disadvantages |
| This compound | Aspirin intake and metabolism (compliance). | Direct measure of exposure; stable metabolite. | Does not directly measure the pharmacodynamic effect on platelets. |
| Platelet Aggregation Tests (e.g., Light Transmission Aggregometry) | Platelet function in response to agonists. | Direct measure of the antiplatelet effect. | Complex pre-analytic requirements, poor reproducibility, not standardized across labs.[2] |
| Serum Thromboxane B2 (TxB2) | Inhibition of COX-1 activity in platelets. | A precise indicator of aspirin's impact on its target enzyme.[3] | Can be influenced by factors other than aspirin; requires specific sample handling. |
A study comparing urinary this compound with light transmission aggregometry found that this compound measurement could effectively distinguish between compliant and non-compliant patients, providing a valuable tool to investigate aspirin non-sensitivity.
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
High-Performance Liquid Chromatography (HPLC) for this compound in Plasma
This protocol is adapted from a method for the simultaneous determination of salicylic acid and its metabolites.
a. Sample Preparation:
-
Stabilize plasma samples immediately upon collection by adjusting the pH to 3-4 to prevent degradation of labile metabolites.
-
Deproteinate the plasma by adding acetonitrile.
-
Vortex and centrifuge the sample.
-
Dry the supernatant and reconstitute it in the mobile phase for injection.
b. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 15 cm length).
-
Mobile Phase: Isocratic elution with a mixture of methanol, acetonitrile, and 25 mM acetic acid.
-
Detection: UV detection at 310 nm.
-
Internal Standard: m-Hydroxybenzoic acid.
c. Validation:
-
The method should be validated for linearity, accuracy, precision, and recovery. Recoveries from plasma have been reported to be greater than 85% for a range of 0.2-20 µg/mL.
Spectrophotometric Determination of Salicylates in Plasma
This method is suitable for rapid analysis in toxicological emergencies.
a. Principle:
-
This method relies on the reaction of salicylic ions with ferric salts to form a distinct purple chelate complex.
b. Procedure:
-
Mix plasma samples with a ferric nitrate (B79036) solution.
-
Centrifuge the mixture.
-
Measure the absorbance of the supernatant at 530 nm.
c. Validation:
-
The method has been validated according to EMA guidelines and has shown good fidelity, accuracy, and linearity over a concentration range of 50 to 500 mg/L. It is important to note potential interference from phenothiazines.[4]
¹H-NMR Spectroscopy for this compound in Urine for Compliance Monitoring
This protocol is based on a study identifying aspirin metabolites in urine.[5]
a. Sample Preparation:
-
Centrifuge freshly collected urine at 2000g for 10 minutes to remove solid particles.
-
To 540 µL of the urine supernatant, add 60 µL of D₂O to serve as an internal lock.
-
Add a phosphate (B84403) buffer to stabilize the pH of the sample.
b. NMR Spectroscopy:
-
Acquire ¹H-NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
The characteristic signals for this compound appear in the aromatic region of the spectrum, typically between 6.6 and 6.9 ppm, which do not overlap with signals from natural metabolites like hippuric acid.
c. Data Analysis:
-
The presence and intensity of the this compound peaks are indicative of recent aspirin intake.
Visualized Pathways and Workflows
Aspirin Metabolism Pathway
The following diagram illustrates the metabolic conversion of aspirin to its major metabolites, including this compound.
Caption: Metabolic pathway of aspirin.
Experimental Workflow for Method Validation
This diagram outlines the typical steps involved in validating an analytical method for this compound measurement.
References
- 1. researchgate.net [researchgate.net]
- 2. A Pathway and Approach to Biomarker Validation and Qualification for Osteoarthritis Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring | PLOS One [journals.plos.org]
- 5. NMR spectroscopy reveals acetylsalicylic acid metabolites in the human urine for drug compliance monitoring | PLOS One [journals.plos.org]
The Stability of Salicyluric Acid in Various Preservatives: A Comparative Analysis
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) within a formulation is paramount. This guide provides a comparative analysis of the stability of salicyluric acid, a primary metabolite of salicylic (B10762653) acid, in the presence of common pharmaceutical preservatives. Due to limited direct research on this compound stability, this analysis leverages the more extensively available data on its parent compound, salicylic acid. The structural similarities between the two molecules allow for valuable inferences regarding potential interactions and degradation pathways.
This guide outlines experimental protocols for stability testing and presents a qualitative comparison of salicylic acid's compatibility with various preservatives. This information is intended to aid in the selection of appropriate preservative systems to maintain the integrity and efficacy of formulations containing this compound.
Comparative Stability of Salicylic Acid with Common Preservatives
The stability of salicylic acid can be influenced by the presence of different preservatives, primarily due to potential chemical interactions and alterations in the formulation's pH. The following table summarizes the anticipated compatibility and potential stability concerns of salicylic acid with several common classes of preservatives.
| Preservative Class | Examples | Concentration Range | Anticipated Compatibility with Salicylic Acid | Potential for Interaction/Degradation |
| Parabens | Methylparaben, Propylparaben | 0.01% - 0.3% | Generally Good | Low potential for direct chemical interaction. Stability is more likely influenced by the overall formulation pH required for paraben effectiveness (typically broad pH range). |
| Organic Acids | Benzoic Acid, Sorbic Acid | 0.05% - 0.2% | Good | High compatibility due to similar acidic nature. The primary stability factor is maintaining a low pH (typically < 5) for the preservative efficacy of both compounds. |
| Alcohols | Benzyl Alcohol, Ethanol (B145695) | 0.5% - 10% | Good | Generally compatible. Benzyl alcohol can undergo oxidation, but direct reaction with salicylic acid is unlikely under normal storage conditions. High concentrations of ethanol may affect solubility and long-term stability. |
| Quaternary Ammonium Compounds | Benzalkonium Chloride | 0.002% - 0.02% | Moderate to Poor | Potential for ionic interactions between the anionic carboxylate of salicylic acid (at higher pH) and the cationic preservative, which could lead to precipitation or loss of preservative efficacy. |
| Phenolic Compounds | Phenoxyethanol | 0.5% - 1.0% | Good | Generally considered compatible. Stability is typically maintained over a broad pH range. |
Experimental Protocols
To assess the stability of this compound in the presence of various preservatives, a comprehensive stability testing program should be implemented. The following are detailed methodologies for key experiments based on established guidelines from the International Council for Harmonisation (ICH).
Forced Degradation Studies
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of the analytical methods used.
-
Acid Hydrolysis:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a mixture of the chosen preservative solution and 0.1 N hydrochloric acid.
-
Store the solution at an elevated temperature (e.g., 60-80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., 0.1 N NaOH), and dilute to a known concentration.
-
Analyze the sample using a validated stability-indicating HPLC method.
-
-
Base Hydrolysis:
-
Prepare a solution of this compound in a mixture of the preservative solution and 0.1 N sodium hydroxide.
-
Follow the same procedure as for acid hydrolysis, neutralizing the samples with a suitable acid (e.g., 0.1 N HCl) before analysis.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in a mixture of the preservative solution and a solution of hydrogen peroxide (e.g., 3-30%).
-
Store the solution at room temperature or a slightly elevated temperature, protected from light, for a specified period.
-
Withdraw samples at various time points and analyze directly or after appropriate dilution.
-
-
Thermal Degradation:
-
Store solid samples of this compound mixed with the preservative at elevated temperatures (e.g., 40°C, 60°C, 80°C) with and without humidity control.
-
Store solutions of this compound with the preservative at similar elevated temperatures.
-
Analyze samples at predetermined time intervals.
-
-
Photostability Testing:
-
Expose solid or solution samples of this compound with the preservative to a light source according to ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Maintain a control sample in the dark at the same temperature.
-
Analyze both exposed and control samples after the exposure period.
-
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying the active ingredient and separating it from any degradation products and the preservative.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., phosphate (B84403) buffer, pH 2.5) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized to achieve adequate separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where both this compound and the preservative have adequate absorbance (e.g., determined by UV scans).
-
Column Temperature: Controlled at a constant temperature (e.g., 25-30°C).
-
Injection Volume: 10-20 µL.
-
-
Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness. The specificity is demonstrated through forced degradation studies, ensuring that the peaks of the degradants are well-resolved from the main analyte and preservative peaks.
Experimental Workflow for Compatibility and Stability Testing
The following diagram illustrates a typical workflow for assessing the compatibility and stability of this compound with a selected preservative.
A Comparative Guide to the Validation of Methods for Simultaneous Analysis of Salicylates and Their Metabolites
For Researchers, Scientists, and Drug Development Professionals
The accurate and simultaneous quantification of salicylates and their metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical development. This guide provides an objective comparison of various analytical methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Method Performance Comparison
The selection of an analytical method for the simultaneous analysis of salicylates, such as acetylsalicylic acid (aspirin), salicylic (B10762653) acid, salicyluric acid, and gentisic acid, depends on factors like required sensitivity, selectivity, sample matrix, and available instrumentation. The following tables summarize the quantitative performance of commonly employed techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE).
Table 1: Performance Characteristics of HPLC-UV Methods
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Acetylsalicylic Acid, Salicylic Acid, this compound | 0.18–10 µmol/L | >0.99 | 90–105% | <7.9% | Not Reported | Not Reported | [1] |
| Acetylsalicylic Acid, Salicylic Acid | 0.10–5.00 µg/mL (ASA), 0.25–15.00 µg/mL (SA) | Not Reported | Not Reported | Not Reported | 0.04 µg/mL | 0.10 µg/mL | [2] |
| Acetylsalicylic Acid, Salicylic Acid | 0.1-20 µg/mL | >0.999 | Not Reported | <10% | 0.1 µg/mL | Not Reported | [3] |
| Methyl Salicylate (B1505791) | 25-175 µg/mL | 0.9999 | 99.78-100.0% | <2.0% | 2.4 µg/mL | Not Reported | [4] |
| Salicylic Acid | 0.005-0.40% of ASA | >0.99 | Validated | Validated | Not Reported | Validated | [5] |
Table 2: Performance Characteristics of GC-MS Methods
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Methyl Salicylate, Ethyl Salicylate, Salicylic Acid | 31–1250 ng/mL | >0.99 | <11% bias | <11% | 31 ng/mL | Not Reported | [6] |
| Methyl Salicylate | 0.5-5000 ng/mL | >0.9968 | 99.48-102.33% | 1.91-2.97% | 0.05 ng/mL | 0.5 ng/mL | [7] |
| Salicylic Acid | Not Reported | Not Reported | Not Reported | <5.0% | 10 ng/g | 50 ng/mL (SA) |
Table 3: Performance Characteristics of LC-MS/MS Methods
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| 2,3-Dihydroxybenzoic acid | 0.5–6.5 pmol/µL | >0.99 | Not Reported | 4.1% (intra-assay), 12.5% (inter-assay) | <0.25 pmol | Not Reported | [8] |
| Benzyl (B1604629), Phenyl, Octyl Salicylate, Homosalate | Not Reported | Not Reported | 97-104% | <13.7% | 0.4-0.6 ng/g | 1.3-2.0 ng/g | [9] |
| Salicylic Acid | 0.25, 0.5, 1.0 mg/kg (in feed) | 0.9911-0.9936 | 98.3-101% | Not Reported | 0.02 mg/kg | 0.05 mg/kg | [10] |
| Methyl Salicylate | 1.75-50.0 ng/mL | Not Reported | Not Reported | Not Reported | Not Reported | 1.75 ng/mL | [11] |
Table 4: Performance Characteristics of Capillary Electrophoresis Methods
| Analyte(s) | Linearity Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | LOD | LOQ | Reference |
| Salicylic Acid, Acetylsalicylic Acid, Sulfosalicylic Acid | 0.05-100 mg/L (SA), 5.0-250 mg/L (ASA), 0.08-100 mg/L (SSA) | >0.995 | Not Reported | Not Reported | Not Reported | Not Reported | [12] |
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing analytical methods. Below are representative protocols for each of the key techniques discussed.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the simultaneous determination of acetylsalicylic acid and its primary metabolite, salicylic acid, in biological fluids and pharmaceutical formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase column, such as a C18 or C8, is commonly used.[3][13]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol, with the pH adjusted to be acidic.[5][13]
-
Flow Rate: Typically maintained at 1.0 mL/min.
-
Detection: UV detection is commonly performed at wavelengths ranging from 225 nm to 237 nm.[2][3]
-
Sample Preparation: For plasma samples, protein precipitation with a solvent like acetonitrile is a common first step, followed by centrifugation.[3] For solid dosage forms, the sample is typically dissolved in a suitable solvent and filtered before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive and selective method, particularly for volatile or semi-volatile salicylates. Non-volatile salicylates like salicylic acid require derivatization to increase their volatility.
-
Instrumentation: A GC system coupled with a Mass Spectrometer.
-
Derivatization: For analytes with active hydrogens like salicylic acid, a silylation step using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is necessary to form more volatile trimethylsilyl (B98337) (TMS) derivatives.[14]
-
Column: A non-polar or medium-polarity capillary column is typically used for separation.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization Mode: Electron Ionization (EI) is standard.
-
Mass Analysis: The mass spectrometer is often operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.[14]
-
Sample Preparation: For biological fluids, a liquid-liquid extraction with a solvent like chloroform (B151607) is performed, followed by evaporation of the solvent and derivatization of the residue.[6]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and selectivity, making it the gold standard for bioanalytical studies where very low concentrations of analytes need to be quantified in complex biological matrices.
-
Instrumentation: An HPLC or UPLC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[9]
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent (acetonitrile or methanol) with additives like formic acid or ammonium (B1175870) acetate to improve ionization.[10]
-
Ionization Mode: ESI is frequently used and can be operated in either positive or negative ion mode depending on the analytes.
-
Mass Analysis: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode for quantitative analysis, providing excellent specificity.
-
Sample Preparation: Protein precipitation is a common and straightforward method for plasma samples. Solid-phase extraction (SPE) can also be used for cleaner extracts.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that requires minimal sample and solvent volumes, offering a fast and efficient alternative to liquid chromatography.
-
Instrumentation: A capillary electrophoresis system with a suitable detector (e.g., UV-Vis).
-
Capillary: A fused-silica capillary is typically used.
-
Background Electrolyte (BGE): The composition and pH of the BGE are critical for achieving separation and are optimized for the specific salicylates being analyzed. A common BGE is a buffer solution such as Tris-borate.[12]
-
Separation Voltage: A high voltage is applied across the capillary to drive the separation.
-
Injection: Samples are introduced into the capillary using hydrodynamic or electrokinetic injection.
-
Detection: On-capillary UV detection is the most common method.
Mandatory Visualizations
Experimental Workflow for Method Validation
The following diagram illustrates a general workflow for the validation of an analytical method for the simultaneous analysis of salicylates and their metabolites.
Caption: General workflow for the validation of an analytical method.
Signaling Pathway of Aspirin (B1665792) Metabolism
The following diagram illustrates the primary metabolic pathway of acetylsalicylic acid (aspirin).
Caption: Primary metabolic pathway of aspirin.
References
- 1. A highly sensitive HPLC method for the simultaneous determination of acetylsalicylic, salicylic and salicyluric acids in biologic fluids: pharmacokinetic, metabolic and monitoring implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Determination of aspirin and salicylic acid in human plasma by column-switching liquid chromatography using on-line solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of acetylsalicylic acid and salicylic acid in human plasma by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Management of validation of HPLC method for determination of acetylsalicylic acid impurities in a new pharmaceutical product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Optimisation and validation of a GC-MS/MS method for the analysis of methyl salicylate in hair and skin samples for use in human-volunteer decontamination studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. LC/MS analysis of hydroxylation products of salicylate as an indicator of in vivo oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of the UV-filters benzyl salicylate, phenyl salicylate, octyl salicylate, homosalate, 3-(4-methylbenzylidene) camphor and 3-benzylidene camphor in human placental tissue by LC-MS/MS. Assessment of their in vitro endocrine activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Salicylic Acid in Feed Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of an analytical method to detect methyl salicylate in human plasma | CORESTA [coresta.org]
- 12. [Separation of salicylic acid drugs by aqueous and nonaqueous capillary electrophoresis with conductance detector] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Salicyluric Acid: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance necessitates the proper disposal of all chemical waste, including Salicyluric Acid. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to manage and dispose of this compound waste effectively. The following procedures are based on general laboratory chemical waste management principles and specific information from Safety Data Sheets (SDS).
Immediate Safety and Handling Precautions
Before handling this compound for disposal, it is crucial to be aware of its potential hazards. According to its Safety Data Sheet (SDS), this compound (a metabolite of Salicylic Acid) should be handled with care. Salicylic acid is harmful if swallowed, causes skin irritation, and serious eye damage.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound waste. This includes:
-
Eye Protection: Safety glasses or goggles are mandatory to prevent eye contact.[1][2]
-
Hand Protection: Chemically resistant gloves (e.g., butyl rubber) must be worn.[2]
-
Protective Clothing: A lab coat or other protective clothing is necessary to prevent skin contact.[1][2]
In case of accidental exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[1][3]
-
Skin Contact: Wash off with soap and plenty of water.[3]
-
Ingestion: Rinse mouth with water and consult a physician.[3]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1][3]
Disposal Plan: Step-by-Step Procedural Guidance
The disposal of this compound must comply with all local, state, and federal regulations.[1][4] It is generally treated as hazardous chemical waste.[5][6][7]
Step 1: Waste Identification and Segregation
-
Treat all this compound waste as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[5]
-
Do not mix this compound waste with other chemical waste streams to avoid potentially dangerous reactions.[8]
-
Keep solid and liquid waste in separate containers.[9]
Step 2: Container Selection and Labeling
-
Use a compatible, leak-proof container with a secure, screw-on cap for waste collection.[10] Plastic containers are often preferred over glass to minimize the risk of breakage.[7]
-
The container must be clearly labeled with the words "Hazardous Waste."[7][11]
-
The label must also include:
Step 3: Waste Accumulation and Storage
-
Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6][11]
-
The SAA should be under the control of the laboratory personnel and near the point of generation.[11]
-
Ensure the waste container is kept closed except when adding waste.[6][10]
-
Use secondary containment, such as a tray or bin, to capture any potential leaks or spills.[10]
Step 4: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or equivalent office to request a hazardous waste pickup.[5][6]
-
Do not pour this compound waste down the drain unless you have explicit written permission from your EHS office, as this is generally prohibited.[7][8][12]
-
Do not dispose of this compound waste in the regular trash.[12]
Quantitative Data Summary
While specific quantitative limits for disposal are highly dependent on local regulations and institutional policies, the following table summarizes general guidelines found in laboratory waste management procedures.
| Parameter | Guideline | Citation |
| Drain Disposal | Generally not permitted for hazardous chemicals. Small, diluted amounts of some weak acids may be allowed with explicit EHS approval, typically within a pH range of 5.5 to 10.5. | [8][12] |
| Container Residue | For a container to be considered "empty" and disposable as regular trash, no more than 3% by weight of the original contents should remain. Acutely hazardous waste containers require triple rinsing. | [13] |
| Waste Accumulation | Laboratories may have limits on the quantity of hazardous waste stored (e.g., up to 55 gallons) and the time it can be stored (e.g., 90 days) before requiring collection. | [10] |
Experimental Protocols
Note: The following is a general protocol for the neutralization of an acidic waste stream. This procedure should only be performed if explicitly permitted by your institution's EHS office and after a thorough risk assessment.
Protocol: Neutralization of Acidic Waste (for consideration and adaptation by EHS professionals)
-
Preparation:
-
Perform the procedure in a well-ventilated fume hood.
-
Wear all required PPE (safety goggles, gloves, lab coat).
-
Have a spill kit readily available.
-
Prepare a dilute solution of a weak base, such as sodium bicarbonate.
-
-
Neutralization:
-
Slowly and carefully add the dilute sodium bicarbonate solution to the this compound waste while stirring gently.
-
Monitor the pH of the solution continuously using a calibrated pH meter.
-
Continue adding the basic solution until the pH is within the range specified by your local wastewater authority (typically between 6.0 and 9.0).
-
-
Disposal of Neutralized Solution:
-
If permitted by local regulations, the neutralized solution may be eligible for drain disposal with copious amounts of water.
-
If not, the neutralized solution must still be collected as hazardous waste.
-
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. sds.metasci.ca [sds.metasci.ca]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. vumc.org [vumc.org]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. laballey.com [laballey.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 11. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 12. acs.org [acs.org]
- 13. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating the Safe Handling of Salicyluric Acid: A Procedural Guide
Absence of specific safety data for Salicyluric Acid necessitates reliance on guidance for the closely related compound, Salicylic Acid. Researchers and laboratory personnel should handle this compound with the precautions outlined for Salicylic Acid, as detailed below.
This guide provides essential safety and logistical information for handling this compound in a laboratory setting. Given the lack of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the well-documented safety profile of its parent compound, Salicylic Acid. Professionals in drug development and research should adhere to these guidelines to ensure a safe operational workflow, from material receipt to final disposal.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the hazards associated with Salicylic Acid.
| Body Part | Personal Protective Equipment | Standard |
| Eyes/Face | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate in some workplaces.[1] | OSHA 29 CFR 1910.133 or EU EN166[1] |
| Hands | Chemically resistant gloves.[1][2] | EN 374[2] |
| Body | Laboratory coat and close-toed footwear. Protective clothing should be selected based on the potential for exposure.[1] | N/A |
| Respiratory | An approved vapor respirator is recommended if adequate ventilation is not available.[3] | N/A |
Operational and Disposal Plans
A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety and regulatory compliance.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Labeling: Ensure the container is clearly labeled with the chemical name and any hazard warnings.
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizers, strong acids, and bases.[4] The recommended storage temperature is between 15–25 °C.[2] Protect from light and moisture.[5]
Handling and Preparation
-
Ventilation: Use only with adequate ventilation.[1] Facilities should be equipped with an eyewash fountain and safety shower.
-
Avoid Dust Formation: Minimize the generation and accumulation of dust.[1]
-
Personal Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the handling area.[1]
Spill and Emergency Procedures
In the event of a spill or exposure, immediate and appropriate action is necessary to mitigate risks.
| Emergency | Procedure |
| Minor Spill | 1. Wear appropriate PPE. 2. For dry spills, use a dry clean-up procedure to avoid generating dust. Dampen with water to prevent dusting before sweeping.[6] 3. Vacuum or sweep up the material and place it into a suitable, labeled disposal container.[1] 4. Wash the spill area with soap and water. |
| Major Spill | 1. Evacuate the area and alert emergency responders.[6] 2. Control personal contact by wearing appropriate protective clothing.[6] 3. Prevent the spillage from entering drains or water courses.[6] |
| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do so.[1] 2. Seek immediate medical attention.[4] |
| Skin Contact | 1. Immediately flush the affected area with running water for at least 15 minutes while removing contaminated clothing and shoes.[1] 2. Wash clothing before reuse.[1] 3. Obtain medical aid.[1] |
| Inhalation | 1. Move the person to fresh air.[1] 2. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[1] 3. Obtain medical aid.[1] |
| Ingestion | 1. Do NOT induce vomiting.[3] 2. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] 3. Seek immediate medical attention.[3] |
Disposal Plan
Proper disposal of this compound waste is essential to prevent environmental contamination and comply with regulations.
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to federal, state, and local regulations.
-
Containerization: Place waste into a suitable, labeled, and sealed container for disposal.[7]
-
Disposal Method: Dispose of the contents and container in accordance with all local, regional, national, and international regulations.[2] Do not allow the product to enter drains.[8] Small, diluted amounts may be permissible for drain disposal in some localities, but significant quantities must be taken to an authorized hazardous waste facility.[7]
-
Incompatible Materials: Never mix this compound waste with other incompatible chemicals.[7]
Experimental Workflow: Handling this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
